alpha-Fluoro-beta-ureidopropionic acid
Description
Properties
IUPAC Name |
3-(carbamoylamino)-2-fluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTHAKABFGARQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)F)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964507 | |
| Record name | 2-Fluoro-3-{[hydroxy(imino)methyl]amino}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5006-64-4 | |
| Record name | α-Fluoro-β-ureidopropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Fluoro-beta-ureidopropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-3-{[hydroxy(imino)methyl]amino}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(Aminocarbonyl)amino]-2-fluoro-propanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | .ALPHA.-FLUOROURIDOPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BXG1I9G0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
alpha-Fluoro-beta-ureidopropionic acid synthesis from fluorouracil
An In-depth Technical Guide to the Synthesis of α-Fluoro-β-ureidopropionic Acid from 5-Fluorouracil
Foreword: The Metabolic Fate of a Cornerstone Anticancer Agent
5-Fluorouracil (5-FU), a fluorinated pyrimidine analog, has been a pillar of chemotherapy for decades, particularly in the treatment of solid tumors like colorectal and breast cancer.[1] Its efficacy, however, is intrinsically linked to its complex metabolic journey within the body—a journey that bifurcates into anabolic (activation) and catabolic (degradation) pathways. While the anabolic route produces the cytotoxic agents responsible for therapeutic effect, the catabolic pathway governs the drug's clearance and is the primary source of its associated toxicities. This guide provides a detailed exploration of the synthesis of α-fluoro-β-ureidopropionic acid (also known as FUPA), a critical intermediate in the catabolism of 5-FU.[2][3] Understanding this transformation is paramount for researchers and clinicians seeking to optimize 5-FU therapy, predict patient toxicity, and develop safer fluoropyrimidine-based treatments.
The Primary Synthesis Route: Enzymatic Catabolism of 5-Fluorouracil
The in vivo synthesis of α-fluoro-β-ureidopropionic acid from 5-fluorouracil is not a synthetic chemist's benchtop reaction but rather a sophisticated, multi-step enzymatic cascade occurring predominantly in the liver.[1][4] More than 80% of an administered 5-FU dose is rapidly channeled into this catabolic pathway, highlighting its significance in the drug's overall pharmacokinetics.[1][4] The pathway is sequential, with each step governed by a specific enzyme whose efficiency dictates the metabolic flux.
Step 1: Reduction of 5-Fluorouracil to Dihydrofluorouracil (DHFU)
-
Enzyme: Dihydropyrimidine Dehydrogenase (DPD)
-
Reaction: Reduction of the C5-C6 double bond of the pyrimidine ring.
Causality and Field Insights: This initial conversion is the rate-limiting step of the entire 5-FU catabolic process.[1][3] The activity of DPD is the single most important determinant of 5-FU's half-life and clearance. From a clinical perspective, this enzyme is a critical point of variability in patient response. Genetic polymorphisms in the DPYD gene, which encodes DPD, can lead to deficient enzyme activity. Patients with DPD deficiency are unable to efficiently clear 5-FU, resulting in dramatically increased exposure to the active drug and a high risk of severe, potentially fatal, toxicity.[1] Therefore, understanding this first synthetic step is crucial for personalizing 5-FU dosage.
Step 2: Hydrolytic Cleavage of DHFU to α-Fluoro-β-ureidopropionic Acid (FUPA)
-
Enzyme: Dihydropyrimidinase (DPYS)
-
Reaction: Hydrolytic ring opening of the dihydropyrimidine structure.
Causality and Field Insights: Following the reduction by DPD, the cyclic DHFU molecule is cleaved by dihydropyrimidinase. This hydrolysis breaks the N3-C4 bond of the ring, transforming the cyclic intermediate into the linear α-fluoro-β-ureidopropionic acid.[1] This step is essential for the further degradation of the fluoropyrimidine scaffold. While DPD is the primary rate-limiting enzyme, deficiencies in DPYS can also disrupt the catabolic chain, though this is less common.[1] FUPA itself is a key metabolite, representing the commitment of 5-FU to irreversible degradation.
Step 3: Conversion to α-Fluoro-β-alanine (FBAL)
-
Enzyme: β-ureidopropionase (UPB1)
-
Reaction: Cleavage of the ureido group to release ammonia and carbon dioxide.
Causality and Field Insights: α-Fluoro-β-ureidopropionic acid is further metabolized by β-ureidopropionase to yield α-fluoro-β-alanine (FBAL), the terminal and major catabolite excreted in the urine.[1][4] Approximately 60-90% of the administered 5-FU dose can be recovered in the urine as FBAL within 24 hours.[4] The formation of FBAL is not without consequence; this final metabolite has been implicated in some of 5-FU's specific toxicities, including neurotoxicity and cardiotoxicity.[4]
A Note on Nomenclature: The scientific literature can be inconsistent with abbreviations. While FUPA is commonly used for α-fluoro-β-ureidopropionic acid, the abbreviation FBAL has been used to refer to both α-fluoro-β-ureidopropionic acid and its subsequent metabolite, α-fluoro-β-alanine. For clarity in this guide, FUPA will refer exclusively to α-fluoro-β-ureidopropionic acid , and FBAL will refer to the final catabolite, α-fluoro-β-alanine .
Visualizing the Metabolic Synthesis Pathway
The enzymatic cascade from 5-FU to its ultimate catabolites can be effectively visualized to understand the flow of metabolic conversion.
Caption: Enzymatic conversion of 5-Fluorouracil to its major catabolites.
Chemical Synthesis: A Contrasting Approach
While the biological pathway represents the primary route of FUPA formation from 5-FU, laboratory chemical synthesis of FUPA does not typically start from 5-FU. Direct chemical conversion would be a complex undertaking. Instead, general chemical synthesis of fluorinated amino acids involves multi-step organic reactions, often utilizing specialized fluorinating agents on amino acid precursors.[5][6] These methods, while powerful for creating novel fluorinated compounds, are distinct from the metabolic degradation pathway that defines the fate of 5-FU in a biological system.
Experimental Protocol: Monitoring FUPA Synthesis via HPLC
For researchers in this field, the "synthesis" of FUPA is often a process to be monitored and quantified rather than performed in a flask. This protocol outlines a self-validating system for measuring the catabolism of 5-FU into its metabolites in a biological sample, such as patient plasma.
Objective: To quantify the concentration of 5-FU and its primary catabolite, FBAL (which reflects FUPA formation), in human plasma to assess DPD activity.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Collection & Preparation:
-
Collect blood samples from patients receiving a continuous intravenous infusion of 5-FU.[7]
-
Centrifuge the blood to separate plasma.
-
To 500 µL of plasma, add an internal standard (e.g., 5-chlorouracil) to account for extraction variability.
-
Precipitate proteins by adding 1 mL of ice-cold methanol. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the proteins.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known, small volume (e.g., 100 µL) of the HPLC mobile phase.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 3.5).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 210 nm or a fluorescence detector if derivatization is used. For FBAL, derivatization with o-phthalaldehyde (OPA) allows for highly sensitive fluorescence detection.[7]
-
-
Quantification and Self-Validation:
-
Standard Curve: Prepare a series of known concentrations of 5-FU and FBAL in control plasma and process them alongside the patient samples. Plot the peak area ratio (analyte/internal standard) against concentration to generate a linear calibration curve.
-
Trustworthiness: The linearity of the calibration curve (R² > 0.99) validates the assay's accuracy across a range of concentrations.
-
Quality Controls (QCs): Prepare low, medium, and high concentration QC samples. Running these with each batch of patient samples ensures the precision and reproducibility of the results. The calculated concentrations of the QCs must fall within a predefined range (e.g., ±15%) of their nominal value.
-
Quantitative Data on 5-FU Catabolism
The enzymatic synthesis of FUPA and its subsequent conversion to FBAL result in measurable concentrations in patients, which can correlate with enzyme activity.
| Parameter | Value | Context | Source |
| Mean Plasma FBAL Concentration | 911.0 ng/mL (range: 521.0 - 1834.6 ng/mL) | In patients receiving continuous 5-FU infusion (320 mg/m²/24 hr) | [7] |
| Mean DPD Activity (PBMCs) | 282.6 pmol/min/mg protein | Measured in peripheral blood mononuclear cells from the same patients | [7] |
| Correlation (FBAL vs. DPD Activity) | r = 0.805 (p < 0.0001) | Demonstrates a strong, significant positive correlation | [7] |
| Hepatic FBAL Concentration | 1.0 ± 0.2 mM | Measured in the liver of patients ~60 min after a bolus 5-FU injection | [8] |
| Fraction of Dose as Hepatic FBAL | ~20% | Represents the approximate percentage of the injected 5-FU dose found as FBAL in the liver at the plateau | [8] |
Conclusion
The synthesis of α-fluoro-β-ureidopropionic acid from 5-fluorouracil is a critical biological process, not a laboratory convenience. It is the central step in the catabolic cascade that dictates the clearance, safety, and overall pharmacokinetic profile of this vital anticancer drug. Governed by the sequential action of DPD and DPYS, this pathway transforms the active drug into excretable metabolites. For drug development professionals and researchers, a deep, mechanistic understanding of this synthesis is not merely academic; it is fundamental to improving cancer therapy, mitigating adverse effects, and paving the way for personalized medicine in oncology.
References
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Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., et al. (2021). Fluoropyrimidine Pathway, Pharmacokinetics. PharmGKB. Retrieved from [Link]
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Hehenwarter, W., et al. (1999). Biochemical modulation of the catabolism and tissue uptake of the anticancer drug 5-fluorouracil by 5-bromovinyluracil: assessment with metabolic (19)F MR imaging. Magnetic Resonance in Medicine, 42(5), 936-943. Retrieved from [Link]
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Li, C. W., et al. (1996). Quantitation of 5-fluorouracil catabolism in human liver in vivo by three-dimensional localized 19F magnetic resonance spectroscopy. Clinical Cancer Research, 2(2), 339-345. Retrieved from [Link]
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ResearchGate. (n.d.). Catabolic pathway of 5-fluorouracil (5-FU). [Diagram]. Retrieved from [Link]
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Furuhata, T., et al. (2006). Plasma level of a 5-fluorouracil metabolite, fluoro-beta-alanine correlates with dihydropyrimidine dehydrogenase activity of peripheral blood mononuclear cells in 5-fluorouracil treated patients. Cancer Letters, 236(2), 231-237. Retrieved from [Link]
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ResearchGate. (n.d.). Metabolism of 5-fluorouracil (5-FU). [Diagram]. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). alpha-Fluoro-beta-ureidopropionic acid. PubChem Compound Database. Retrieved from [Link]
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Isonishi, S., et al. (2019). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 11(7), 981. Retrieved from [Link]
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Cheng, L., & Ma, L. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8055-8071. Retrieved from [Link]
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Cheng, L., & Ma, L. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8055-8071. Retrieved from [Link]
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ResearchGate. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]
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Brigaud, T., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(6), 1408. Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Properties of α-Fluoro-β-ureidopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
α-Fluoro-β-ureidopropionic acid (FUPA), a key metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), holds significant interest for researchers in oncology, pharmacology, and medicinal chemistry. Understanding its chemical properties is paramount for elucidating the metabolic pathways of 5-FU, identifying potential biomarkers for treatment efficacy and toxicity, and designing novel fluorinated analogues with improved therapeutic profiles. This guide provides a comprehensive overview of the chemical characteristics of FUPA, synthesizing available technical data with practical insights to support ongoing research and development efforts.
Molecular Structure and Core Chemical Identity
α-Fluoro-β-ureidopropionic acid is a structurally unique molecule characterized by the presence of a fluorine atom at the alpha-carbon position relative to the carboxylic acid and a ureido group at the beta-position. This substitution pattern imparts distinct electronic properties that influence its chemical behavior and biological activity.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-(carbamoylamino)-2-fluoropropanoic acid | [1] |
| CAS Number | 5006-64-4 | [1] |
| Molecular Formula | C₄H₇FN₂O₃ | [1][2] |
| Molecular Weight | 150.11 g/mol | [1] |
| Canonical SMILES | C(C(C(=O)O)F)NC(=O)N | [2] |
| InChI Key | FKTHAKABFGARQH-UHFFFAOYSA-N | [2] |
| Synonyms | FUPA, 2-Fluoro-3-ureidopropionic acid, N-Carbamoyl-2-fluoro-β-alanine | [1] |
Physicochemical Properties
The physicochemical properties of FUPA are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing analytical methods for its detection and quantification.
Table 2: Physicochemical Data
| Property | Value | Notes | Source |
| pKa (acidic) | ~1.79 - 2.39 (estimated) | The electron-withdrawing fluorine atom is expected to lower the pKa of the carboxylic acid compared to its non-fluorinated analog, β-ureidopropionic acid. Precise experimental data is not readily available; this range is estimated based on the pKa of similar fluorinated carboxylic acids. | [3] |
| Solubility | Data not available | Expected to be soluble in water and polar organic solvents due to the presence of the carboxylic acid and ureido groups. | |
| Melting Point | Data not available | ||
| LogP (calculated) | -1.1 | Indicates a high degree of hydrophilicity. | [1] |
Synthesis and Purification
The synthesis of α-fluoro-β-ureidopropionic acid can be approached through both biological and chemical routes. While it is primarily formed in vivo via the metabolism of 5-fluorouracil, chemical synthesis is necessary for obtaining pure standards for research and analytical purposes.
Metabolic Pathway of 5-Fluorouracil
The primary route to FUPA in biological systems is the catabolism of 5-fluorouracil. This pathway is a critical determinant of 5-FU's efficacy and toxicity.
Figure 1: Metabolic conversion of 5-Fluorouracil to α-Fluoro-β-ureidopropionic acid.
This enzymatic cascade highlights the importance of DPD, dihydropyrimidinase, and β-ureidopropionase in the clearance of 5-FU. Genetic variations in the genes encoding these enzymes can lead to altered FUPA levels and severe 5-FU toxicity.
Chemical Synthesis Strategies
A general, multi-step chemical synthesis of FUPA involves two key transformations: α-fluorination of a suitable precursor and the introduction of the β-ureido group.[4]
3.2.1. Conceptual Synthesis Workflow
Figure 2: A conceptual workflow for the chemical synthesis of α-Fluoro-β-ureidopropionic acid.
3.2.2. Experimental Protocol: A General Approach for N-Carbamoylamino Acid Synthesis
Step 1: Alkylation of a Monosubstituted Parabanic Acid
-
Dissolve the monosubstituted parabanic acid in a suitable solvent such as DMF or dioxane.
-
Add an appropriate alkylating agent (e.g., an α-fluoro-β-halo-propionate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Subject the reaction mixture to sonication at room temperature for approximately 16 hours to facilitate the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 2: Hydrolysis to the N-Carbamoylamino Acid
-
Upon completion of the alkylation, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to the reaction mixture.
-
Heat the mixture to around 60°C and apply ultrasound for approximately 8 hours to induce hydrolysis of the parabanic acid ring.
-
After cooling, acidify the reaction mixture to precipitate the N-carbamoylamino acid.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
Rationale: This method is advantageous as it avoids the use of hazardous reagents like phosgene or isocyanates and often provides the product in high yield and purity.[5]
Purification
Purification of FUPA, whether from a biological matrix or a synthetic reaction mixture, typically employs chromatographic techniques.
Protocol: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
-
Column Selection: A reverse-phase C18 column is a suitable choice for the separation of this polar analyte.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (e.g., methanol or acetonitrile) is recommended.
-
Detection: UV detection at a wavelength of approximately 210 nm is appropriate for monitoring the elution of the compound.
-
Fraction Collection: Collect the fractions corresponding to the FUPA peak.
-
Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the purified product.
Rationale: Preparative HPLC offers high resolution and is effective for isolating polar compounds like FUPA from complex mixtures, ensuring a high degree of purity for subsequent applications.[6]
Spectroscopic and Spectrometric Characterization
Definitive identification and structural confirmation of FUPA rely on a combination of spectroscopic and spectrometric techniques.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of FUPA.
Table 3: Mass Spectrometric Data
| Technique | Ionization Mode | Observed m/z | Fragment | Source |
| LC-MS | Electrospray Ionization (ESI) Negative | 148.90 | [M-H]⁻ |
Fragmentation Pattern: In tandem mass spectrometry (MS/MS), the fragmentation of the [M-H]⁻ ion of FUPA would likely involve the loss of small neutral molecules such as water (H₂O), carbon dioxide (CO₂), and ammonia (NH₃). The cleavage of the C-C bond between the α- and β-carbons is also a probable fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| α-CH | ~4.5 - 5.0 | ~88 - 92 (doublet due to C-F coupling) | The fluorine atom causes a significant downfield shift of the α-proton and α-carbon. |
| β-CH₂ | ~3.4 - 3.8 | ~40 - 45 | |
| Carboxyl C=O | - | ~170 - 175 | |
| Ureido C=O | - | ~158 - 162 | |
| NH and NH₂ | Broad, variable | - | Chemical shifts are dependent on solvent and concentration. |
Rationale: The predicted chemical shifts are based on the known effects of the electron-withdrawing fluorine atom and the ureido group on neighboring protons and carbons. Experimental verification is essential for definitive structural assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in FUPA.
Table 5: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400 - 3200 | N-H (ureido) | Stretching |
| ~3300 - 2500 (broad) | O-H (carboxylic acid) | Stretching |
| ~1730 - 1700 | C=O (carboxylic acid) | Stretching |
| ~1660 - 1640 | C=O (ureido) | Stretching (Amide I) |
| ~1640 - 1550 | N-H | Bending |
| ~1200 - 1000 | C-F | Stretching |
Rationale: The presence of these characteristic absorption bands would provide strong evidence for the structure of FUPA.
Chemical Reactivity and Stability
The chemical reactivity of FUPA is governed by its functional groups: the carboxylic acid, the ureido group, and the C-F bond.
-
Carboxylic Acid Reactivity: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and salt formation.
-
Ureido Group Reactivity: The ureido group is relatively stable but can be hydrolyzed under strong acidic or basic conditions.
-
Influence of the α-Fluorine Atom: The electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid and can influence the reactivity of the α-carbon.[4]
-
Stability: FUPA is expected to be reasonably stable under physiological conditions. However, its stability in various solvents and at different pH values and temperatures has not been extensively documented. Such studies are crucial for the development of analytical standards and for understanding its long-term fate in biological systems.
Biological Significance and Applications
As a primary catabolite of 5-fluorouracil, FUPA plays a significant role in the pharmacology of this anticancer drug.
-
Biomarker Potential: The concentration of FUPA in plasma or urine may serve as a biomarker for DPD activity, which could help predict a patient's response to 5-FU therapy and their risk of toxicity.
-
Pharmacological Activity: While FUPA itself is not considered to be the primary cytotoxic agent, its formation is a critical step in the metabolic pathway that leads to the generation of the active metabolites of 5-FU, which inhibit thymidylate synthase and get incorporated into RNA and DNA.[4]
-
Research Tool: Pure FUPA is an essential tool for researchers studying the metabolism and pharmacokinetics of 5-FU and for developing and validating analytical methods for its quantification in biological matrices.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), α-fluoro-β-ureidopropionic acid is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Handling Precautions:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or fumes.
-
Avoid contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
Conclusion
α-Fluoro-β-ureidopropionic acid is a molecule of significant interest in the field of cancer chemotherapy. A thorough understanding of its chemical properties, including its synthesis, purification, and analytical characterization, is fundamental for advancing our knowledge of 5-fluorouracil's mechanism of action and for developing strategies to improve its therapeutic index. This guide provides a consolidated resource of the available technical information on FUPA, intended to support the endeavors of researchers and scientists in their critical work. Further experimental studies are warranted to fill the existing gaps in the data, particularly concerning its physicochemical properties and stability.
References
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Wikidata. (2023, October 23). alpha-Fluoro-beta-ureidopropionic acid (Q27149673). Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151244, this compound. Retrieved January 12, 2026, from [Link]
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Wikidata. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
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Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved January 12, 2026, from [Link]
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National Institutes of Health. (2022). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Retrieved January 12, 2026, from [Link]
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MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). A Facile Synthesis of N-Carbamoylamino Acids. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to α-Fluoro-β-ureidopropionic acid (CAS 5006-64-4)
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
α-Fluoro-β-ureidopropionic acid (FUPA), with CAS number 5006-64-4, is a critical metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU) and its oral prodrug, capecitabine. As a key intermediate in the catabolic pathway of these fluoropyrimidine drugs, FUPA holds significant importance in understanding their pharmacology, efficacy, and toxicity. This technical guide provides a comprehensive overview of FUPA, delving into its physicochemical properties, synthesis, biological role, and its implications in clinical oncology. Particular emphasis is placed on its emerging role as a potential biomarker for therapeutic drug monitoring and its association with the neurotoxic side effects sometimes observed during 5-FU-based chemotherapy. This document is intended to be a valuable resource for researchers and clinicians working in the fields of oncology, pharmacology, and drug development, offering insights into the complex metabolic fate of fluoropyrimidine drugs and the pivotal role of their metabolites.
Introduction and Physicochemical Properties
α-Fluoro-β-ureidopropionic acid, also known by its synonyms 2-Fluoro-3-ureidopropionic acid and FUPA, is an organohalogen compound and a carboxylic acid.[1] It is a key downstream metabolite in the degradation pathway of 5-fluorouracil, a cornerstone drug in the treatment of various solid tumors.[2] The presence of a fluorine atom at the alpha position significantly influences its chemical and biological properties.[2] Understanding the characteristics of FUPA is essential for comprehending the overall metabolic profile of 5-FU and for developing strategies to optimize its therapeutic index.
Table 1: Physicochemical Properties of α-Fluoro-β-ureidopropionic acid
| Property | Value | Source |
| CAS Number | 5006-64-4 | [1][3] |
| Molecular Formula | C₄H₇FN₂O₃ | [1][2] |
| Molecular Weight | 150.11 g/mol | [1] |
| IUPAC Name | 3-(carbamoylamino)-2-fluoropropanoic acid | [1] |
| SMILES | NC(=O)NCC(F)C(O)=O | [3] |
| InChI Key | FKTHAKABFGARQH-UHFFFAOYSA-N | [3] |
| Water Solubility | 29.9 g/L (Predicted) | [3] |
| logP | -1.1 (Predicted) | [3] |
| pKa (Strongest Acidic) | 3.52 (Predicted) | [3] |
| Classification | Organohalogen compound, Carboxylic acid | [1][3] |
Metabolic Fate and Synthesis
The primary route to FUPA formation in biological systems is through the catabolism of 5-FU. This metabolic pathway is crucial as it not only deactivates the anticancer drug but also gives rise to metabolites that may contribute to its toxicity.
Biosynthesis from 5-Fluorouracil
Following administration, 5-FU undergoes a series of enzymatic reactions, primarily in the liver. The initial and rate-limiting step is the reduction of 5-FU to 5,6-dihydro-5-fluorouracil (DHFU) by the enzyme dihydropyrimidine dehydrogenase (DPD). DHFU is then hydrolyzed by dihydropyrimidinase to yield FUPA.[2] Subsequently, FUPA is further metabolized by β-ureidopropionase to α-fluoro-β-alanine (FBAL).[2]
Chemical Synthesis
While FUPA is primarily studied as a metabolite, laboratory-scale chemical synthesis is essential for obtaining pure standards for analytical and research purposes. A common approach involves multi-step organic reactions starting from readily available precursors such as amino acids and fluorinating agents.[2] One plausible synthetic route could involve the fluorination of a suitable β-alanine derivative followed by the introduction of the ureido group.
Biological Role and Mechanism of Action
The primary biological significance of FUPA lies in its position as an intermediate in the catabolism of 5-FU. The enzymatic conversion of 5-FU to FUPA and subsequently to FBAL is a detoxification pathway, as FUPA itself does not possess the cytotoxic activity of the parent drug.[2] The enzymes involved in this pathway, particularly DPD, exhibit significant inter-individual variability, which can lead to differences in 5-FU clearance and, consequently, in the levels of FUPA and the risk of drug-related toxicities.
While FUPA itself is generally considered an inactive catabolite, its accumulation or altered metabolism can have clinical implications. Deficiencies in the enzyme β-ureidopropionase can lead to the buildup of FUPA and its non-fluorinated analog, β-ureidopropionic acid, a condition known as β-ureidopropionase deficiency.[4] This rare inborn error of metabolism can present with a range of neurological symptoms.[4]
Relevance in Drug Development and Clinical Monitoring
The concentration of FUPA in plasma or urine has been investigated as a potential biomarker for monitoring 5-FU therapy.[2] The rationale is that FUPA levels may reflect the activity of the 5-FU catabolic pathway and could, therefore, be predictive of both therapeutic response and the risk of adverse effects.[2] However, studies have yielded mixed results, and the clinical utility of FUPA as a standalone biomarker is still under investigation.[2]
FUPA as a Biomarker
Monitoring FUPA levels in conjunction with 5-FU and other metabolites could provide a more comprehensive picture of an individual's drug-metabolizing capacity. This information could potentially be used to personalize 5-FU dosing, thereby maximizing efficacy while minimizing toxicity. Further research is needed to establish definitive correlations and to develop standardized analytical methods for routine clinical use.
Neurotoxicity Profile
A significant concern with 5-FU-based chemotherapy is the potential for neurotoxicity, which can manifest as confusion, seizures, and cerebellar ataxia.[5] While the exact mechanisms are not fully elucidated, there is growing evidence that the accumulation of 5-FU catabolites, particularly FBAL, plays a crucial role.[5][6]
The Role of FUPA and FBAL in Neurotoxicity
FUPA is the direct precursor to FBAL.[2] Studies in animal models have shown that administration of FBAL can induce neurotoxic signs and neuropathological changes similar to those observed with 5-FU.[5][6] It is hypothesized that FBAL may interfere with neurotransmitter systems or cause direct damage to neural cells.[5] Therefore, the metabolic flux through the FUPA to FBAL pathway is of considerable interest in understanding and potentially mitigating 5-FU-induced neurotoxicity.
Analytical Methodologies
Accurate and sensitive quantification of FUPA in biological matrices is crucial for pharmacokinetic studies and for exploring its potential as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high selectivity and sensitivity.
Step-by-Step LC-MS/MS Protocol for FUPA Quantification in Urine
The following is a generalized protocol based on established methods for the analysis of related compounds.[7]
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 100 µL aliquot of urine, add an internal standard (e.g., a stable isotope-labeled FUPA analog).
-
Perform a liquid-liquid extraction with a suitable organic solvent mixture (e.g., ethyl acetate-isopropanol) to isolate the analyte from the matrix.[7]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive or negative ion mode.
-
Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) for FUPA and its internal standard.
-
Monitor specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode for quantification.
-
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, α-Fluoro-β-ureidopropionic acid is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Table 2: GHS Hazard Information for α-Fluoro-β-ureidopropionic acid
| Hazard Statement | Code |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Source:[1]
When handling FUPA in a laboratory setting, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or aerosols.
Conclusion
α-Fluoro-β-ureidopropionic acid is more than just an inert metabolite of 5-fluorouracil. It is a key molecule that provides a window into the complex pharmacology of fluoropyrimidine drugs. A thorough understanding of its formation, degradation, and biological effects is paramount for optimizing cancer chemotherapy. Future research should focus on validating its role as a clinical biomarker, elucidating the precise mechanisms of FBAL-mediated neurotoxicity, and developing strategies to modulate its metabolic pathway to improve the safety and efficacy of 5-FU-based treatments. The continued investigation of FUPA and its related metabolites will undoubtedly contribute to advancing personalized medicine in oncology.
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Ma, Y., et al. (2024). Reposition: Focalizing β-Alanine Metabolism and the Anti-Inflammatory Effects of Its Metabolite Based on Multi-Omics Datasets. International Journal of Molecular Sciences, 25(19), 10584. Retrieved from [Link]
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Sparidans, R. W., et al. (2006). Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine for the measurement of the activities of the pyrimidine catabolic enzymes. Journal of Chromatography B, 839(1-2), 45-53. Retrieved from [Link]
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The Biological Activity of α-Fluoro-β-ureidopropionic Acid: A Technical Guide for Researchers
Introduction
α-Fluoro-β-ureidopropionic acid (FUPA) is a key metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). As a critical intermediate in the catabolic pathway that deactivates the majority of an administered 5-FU dose, the study of FUPA is intrinsically linked to the efficacy and toxicity of this cornerstone cancer treatment. This technical guide provides an in-depth exploration of the biological significance of FUPA, from its metabolic context to its hypothesized intrinsic activities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of FUPA's role in fluoropyrimidine pharmacology and its potential as a subject of further investigation.
While FUPA is primarily recognized as a catabolite, emerging research into its structural analogs suggests the possibility of direct biological effects, opening new avenues for research into its potential toxicological and pharmacological properties. This guide will synthesize the current understanding of FUPA, detail established experimental protocols for its study, and identify key areas for future research.
The Metabolic Crossroads: FUPA in the 5-Fluorouracil Catabolic Pathway
The biological activity of FUPA is best understood within the context of 5-FU metabolism. The catabolism of 5-FU is a three-step enzymatic cascade that mirrors the degradation of the endogenous pyrimidines, uracil and thymine. This pathway is responsible for the inactivation of over 80% of an administered 5-FU dose, thereby profoundly influencing the bioavailability of the active drug and the potential for dose-related toxicities.[1]
The key enzymes involved in this pathway are:
-
Dihydropyrimidine Dehydrogenase (DPD): This is the initial and rate-limiting enzyme in the catabolism of 5-FU.[1] DPD catalyzes the reduction of 5-FU to 5,6-dihydro-5-fluorouracil (FUH2). Genetic variations in the DPYD gene, which encodes for DPD, can lead to DPD deficiency, a condition that significantly increases the risk of severe toxicity from 5-FU.[1]
-
Dihydropyrimidinase (DHP): This enzyme catalyzes the hydrolytic ring opening of FUH2 to form α-Fluoro-β-ureidopropionic acid (FUPA).[1]
-
β-Ureidopropionase (β-UP): This is the final enzyme in the pathway, which hydrolyzes FUPA to the more readily excretable α-fluoro-β-alanine (FBAL), ammonia, and carbon dioxide.[2]
The following diagram illustrates the central role of FUPA in the catabolism of 5-FU.
Hypothesized Direct Biological Activities of FUPA
While FUPA's role as a metabolite is well-established, there is a compelling, albeit indirect, basis for hypothesizing that FUPA itself may possess intrinsic biological activities. This hypothesis is primarily drawn from studies of its non-fluorinated analog, 3-ureidopropionate (3-UPA), and the broader class of fluorinated organic compounds.
Potential for Neurotoxicity
Pathological accumulation of 3-ureidopropionate in patients with β-ureidopropionase deficiency is associated with severe neurological symptoms.[3][4] Studies on cultured neurons have shown that 3-UPA can induce neurodegeneration in a concentration- and time-dependent manner.[3] The proposed mechanism involves the inhibition of mitochondrial complex V, leading to impaired energy metabolism, increased production of reactive oxygen species (ROS), and subsequent excitotoxicity.[3]
Given the structural similarity between FUPA and 3-UPA, it is plausible that FUPA could exert similar neurotoxic effects. The presence of the electron-withdrawing fluorine atom in FUPA could potentially modulate its interaction with mitochondrial proteins, warranting direct investigation into its effects on neuronal cell viability and mitochondrial function.
The following diagram illustrates the hypothesized mechanism of 3-UPA-induced neurotoxicity, which may serve as a model for investigating FUPA.
Potential for Anti-Inflammatory Activity
Recent research has indicated that ureidopropionic acid, the non-fluorinated counterpart of FUPA, may possess anti-inflammatory properties. These studies have shown that it can modulate the inflammatory response in cellular models. While direct evidence for FUPA is lacking, this provides a rationale for investigating its potential effects on inflammatory signaling pathways, such as the NF-κB pathway.
Quantitative Analysis of Biological Activity
A critical aspect of characterizing the biological activity of any compound is the determination of its potency, often expressed as the half-maximal inhibitory concentration (IC50). To date, there is a notable absence of published IC50 values for α-Fluoro-β-ureidopropionic acid against any cancer cell lines or specific enzymes.
However, data is available for its downstream metabolite, α-fluoro-β-alanine (FBAL), which provides some context.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| α-Fluoro-β-ureidopropionic acid (FUPA) | Not Available | Not Available | Not Available | |
| α-Fluoro-β-alanine (FBAL) | HaCaT (human keratinocytes) | Cytotoxicity (MTT) | > 650 µM | [5] |
| α-Fluoro-β-alanine (FBAL) | WiDr (human colon cancer) | Cytotoxicity (MTT) | > 6500 µM | [5] |
| 5-Fluorouracil (5-FU) | HaCaT (human keratinocytes) | Cytotoxicity (MTT) | 0.2 µM | [5] |
| 5-Fluorouracil (5-FU) | WiDr (human colon cancer) | Cytotoxicity (MTT) | 3.3 µM | [5] |
Table 1: Cytotoxicity Data for FBAL and 5-FU. The lack of significant cytotoxicity for FBAL suggests that the primary toxicity of 5-FU is not mediated by this final catabolite. The absence of data for FUPA represents a significant knowledge gap.
Enzyme Kinetics
| Enzyme | Substrate | Km | Vmax | Ki | Reference |
| Dihydropyrimidinase (DHP) | α-Fluoro-β-ureidopropionic acid (FUPA) | Not Available | Not Available | Not Available | |
| β-Ureidopropionase (β-UP) | α-Fluoro-β-ureidopropionic acid (FUPA) | Not Available | Not Available | Not Available | |
| β-Ureidopropionase (β-UP) | N-carbamoyl-β-alanine | 15.5 ± 1.9 µM | Not Available | Not Available | [6] |
Table 2: Enzyme Kinetic Parameters. The determination of the kinetic constants for FUPA with DHP and β-UP is a critical area for future research to fully elucidate the dynamics of the 5-FU catabolic pathway.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key experiments relevant to the study of FUPA's biological activity.
Protocol 1: Determination of Dihydropyrimidine Dehydrogenase (DPD) Activity using HPLC
This protocol describes a non-radiochemical method for measuring DPD activity in peripheral blood mononuclear cells (PBMCs) by monitoring the conversion of a substrate to its product using High-Performance Liquid Chromatography (HPLC).
Workflow Diagram:
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Collect whole blood in EDTA-containing tubes.
-
Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated PBMCs with phosphate-buffered saline (PBS).
-
-
Preparation of Cell Lysate:
-
Resuspend the PBMC pellet in a suitable lysis buffer (e.g., containing protease inhibitors).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), NADPH, and the cell lysate.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the substrate (e.g., thymine or uracil).
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
-
Centrifuge to precipitate proteins and collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a suitable mobile phase (e.g., a gradient of acetonitrile in a phosphate buffer).[7]
-
Set the UV detector to the appropriate wavelength for the product being measured.
-
Inject the supernatant from the enzymatic reaction.
-
Quantify the product peak by comparing its area to a standard curve of the pure product.
-
Express DPD activity as nmol of product formed per mg of protein per hour.[8]
-
Protocol 2: Radiochemical Assay for β-Ureidopropionase (β-UP) Activity
This protocol describes a sensitive radiochemical assay for β-UP activity based on the detection of ¹⁴CO₂ released from radiolabeled N-carbamoyl-β-alanine.[6]
Workflow Diagram:
Methodology:
-
Preparation of Radiolabeled Substrate:
-
Prepare [¹⁴C]-N-carbamoyl-β-alanine by hydrolyzing [2-¹⁴C]5,6-dihydrouracil under alkaline conditions (e.g., with NaOH) at 37°C for approximately 15 minutes.[6]
-
-
Preparation of Tissue Homogenate:
-
Homogenize the tissue of interest (e.g., liver) in a suitable buffer.
-
Centrifuge the homogenate to obtain a supernatant containing the enzyme.
-
Determine the protein concentration of the supernatant.
-
-
Enzymatic Reaction and CO₂ Trapping:
-
Set up the reaction in a sealed vial. The reaction mixture should contain the tissue homogenate, a suitable buffer (e.g., Tris-HCl, pH 8.0), and dithiothreitol.
-
Place a small cup containing a CO₂ trapping solution (e.g., NaOH) inside the sealed vial, ensuring it does not come into contact with the reaction mixture.
-
Initiate the reaction by adding the [¹⁴C]-N-carbamoyl-β-alanine substrate.
-
Incubate at 37°C for a defined period (the reaction is linear for up to 3.5 hours).[6]
-
-
Stopping the Reaction and Final Trapping:
-
Stop the reaction by injecting an acid (e.g., perchloric acid) into the reaction mixture.
-
Continue the incubation at a lower temperature (e.g., 4°C) for an additional period to ensure complete trapping of the released ¹⁴CO₂.
-
-
Quantification:
-
Carefully remove the cup containing the trapping solution.
-
Measure the radioactivity of the trapped ¹⁴CO₂ by liquid scintillation counting.
-
Calculate the β-UP activity based on the amount of ¹⁴CO₂ produced per unit time and per mg of protein.
-
Future Directions and Conclusion
The study of α-Fluoro-β-ureidopropionic acid is at an interesting juncture. While its role as a metabolite in the well-defined 5-FU catabolic pathway is clear, the potential for its own intrinsic biological activities remains largely unexplored. The strong evidence for the neurotoxicity of its non-fluorinated analog, 3-ureidopropionate, provides a compelling rationale for investigating FUPA's effects on the central nervous system. Similarly, the suggested anti-inflammatory properties of ureidopropionic acid warrant further investigation for FUPA.
Future research should prioritize:
-
Direct assessment of FUPA's cytotoxicity: Determining the IC50 of FUPA in a panel of cancer and non-cancerous cell lines is essential to understand its direct cellular effects.
-
Elucidation of enzyme kinetics: Measuring the Km and Vmax of FUPA with purified dihydropyrimidinase and β-ureidopropionase will provide crucial data for pharmacokinetic modeling of 5-FU.
-
Investigation of neurotoxic and anti-inflammatory effects: Studies using neuronal cell lines and models of inflammation are needed to confirm or refute the hypothesized activities of FUPA.
-
In vivo studies: Animal models can be used to investigate the in vivo disposition of FUPA and its potential contribution to the overall pharmacological and toxicological profile of 5-FU.
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The Mechanistic Labyrinth of α-Fluoro-β-ureidopropionic Acid: A Technical Guide for Drug Development Professionals
Foreword: Unraveling a Key Metabolite in Fluoropyrimidine Chemotherapy
In the intricate metabolic cascade of fluoropyrimidine-based cancer therapies, α-fluoro-β-ureidopropionic acid (FUPA) emerges as a pivotal, yet often overlooked, intermediate. As the direct product of dihydropyrimidine dehydrogenase (DPD) and dihydropyrimidinase (DHP) action on the widely used anticancer drug 5-fluorouracil (5-FU), the fate of FUPA is intrinsically linked to both the efficacy and toxicity of this class of chemotherapeutics. This technical guide provides a comprehensive exploration of the mechanism of action of FUPA, delving into its enzymatic processing, the structural biology of its interacting partners, and the experimental methodologies required for its study. By synthesizing current scientific understanding with practical, field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of fluoropyrimidine metabolism and to inform the rational design of novel therapeutic strategies.
I. The Metabolic Crossroads: FUPA in the 5-Fluorouracil Catabolic Pathway
The journey of 5-fluorouracil within the body is a double-edged sword. Its anabolic conversion to cytotoxic fluoronucleotides is the cornerstone of its anticancer activity, leading to the disruption of DNA and RNA synthesis in rapidly dividing cancer cells.[1][2] Conversely, over 80% of an administered 5-FU dose is rapidly catabolized, primarily in the liver, through a three-enzyme pathway that mitigates its therapeutic concentration and can produce toxic metabolites.[3][4] α-Fluoro-β-ureidopropionic acid is a central player in this catabolic route.
The formation and subsequent breakdown of FUPA can be delineated as follows:
-
Dihydrofluorouracil (FUH2) Formation: The initial and rate-limiting step is the reduction of 5-FU to 5,6-dihydro-5-fluorouracil (FUH2), a reaction catalyzed by the NADPH-dependent enzyme dihydropyrimidine dehydrogenase (DPD).[3][4]
-
Hydrolytic Ring Opening to FUPA: Dihydropyrimidinase (DHP) then catalyzes the reversible hydrolytic ring opening of FUH2 to produce α-fluoro-β-ureidopropionic acid.[4]
-
Hydrolysis to α-Fluoro-β-alanine (FBAL): Finally, β-ureidopropionase (UP), also known as β-alanine synthase, hydrolyzes FUPA to α-fluoro-β-alanine (FBAL), ammonia, and carbon dioxide.[5][6]
The clinical significance of this pathway is profound. Deficiencies in any of these three enzymes, often due to genetic polymorphisms, can lead to impaired 5-FU clearance and a dramatic increase in the risk of severe, life-threatening toxicity.[4] Therefore, a granular understanding of the enzymatic processing of FUPA is paramount for personalizing 5-FU therapy and developing safer fluoropyrimidine-based drugs.
Diagram of the 5-Fluorouracil Catabolic Pathway
Caption: The enzymatic cascade of 5-fluorouracil catabolism.
II. The Gatekeepers: Enzymatic Processing of FUPA
The progression of FUPA through the catabolic pathway is governed by the intricate molecular mechanisms of dihydropyrimidinase and β-ureidopropionase. Understanding the structure, function, and kinetics of these enzymes is critical for predicting the metabolic fate of fluoropyrimidines.
A. Dihydropyrimidinase (DHP): The Ring Opener
Dihydropyrimidinase (EC 3.5.2.2) is a metalloenzyme that catalyzes the reversible hydrolysis of dihydropyrimidines.[5] Its action on FUH2 represents a critical juncture, committing the fluoropyrimidine to the catabolic pathway.
Structural Insights and Active Site Architecture:
Crystal structures of dihydropyrimidinases from various organisms have revealed a conserved fold and a binuclear zinc center in the active site.[5] This dizinc center is crucial for catalysis, with the two zinc ions bridged by a carboxylated lysine residue and a water molecule or hydroxide ion that acts as the nucleophile in the hydrolytic reaction.
The interaction of fluoropyrimidines with the DHP active site has been elucidated through crystallographic studies. For instance, the crystal structure of Pseudomonas aeruginosa DHPase in complex with 5-fluorouracil has been determined, revealing key residues involved in substrate binding.[1][7] These include interactions with the main chains of Ser289 and Asn337, and the side chains of Tyr155 and Cys318.[1] While a crystal structure with FUPA is not yet available, molecular docking studies can provide valuable insights into its binding mode.
Enzyme Kinetics and Substrate Specificity:
B. β-Ureidopropionase (UP): The Final Hydrolysis
β-Ureidopropionase (EC 3.5.1.6), also known as β-alanine synthase, catalyzes the final step in the catabolism of FUPA, hydrolyzing it to FBAL, carbon dioxide, and ammonia.[5][6] This irreversible step effectively removes FUPA from the metabolic pool.
Structural Features and Catalytic Mechanism:
Human β-ureidopropionase belongs to the nitrilase superfamily and employs a catalytic tetrad composed of Cys233, Glu119, Lys196, and Glu207.[5] The enzyme exhibits a complex allosteric regulation, with its activity being cooperatively regulated by both the substrate and the product.[7][8] Substrate binding induces a conformational change, promoting the assembly of inactive dimers into larger, active oligomers, primarily octamers.[8] Conversely, the product, β-alanine, promotes the dissociation of the oligomers back into inactive dimers, providing a feedback inhibition mechanism.[9]
Enzyme Kinetics and Substrate Affinity:
The kinetics of β-ureidopropionase are characterized by this allosteric regulation. For its natural substrate, N-carbamoyl-β-alanine, the rat liver enzyme has a reported Km of 6.5 µM.[9] In Euglena gracilis, the enzyme exhibits a Km of 3.8 x 10⁻⁵ M for β-ureidopropionate.[5][6] While specific kinetic data for FUPA with the human enzyme are scarce, the structural similarity of FUPA to the natural substrate suggests it is a competent substrate. The presence of the fluorine atom at the α-position may, however, influence the binding affinity and catalytic efficiency.
III. Experimental Workflows for Investigating FUPA Metabolism
A thorough investigation of the mechanism of action of FUPA necessitates robust and reproducible experimental methodologies. This section outlines key experimental protocols for the expression and purification of the relevant enzymes and for the detailed characterization of their activity.
A. Recombinant Expression and Purification of DHP and UP
Rationale: To perform in-depth biochemical and structural studies, a supply of pure, active enzyme is essential. Recombinant expression in a heterologous system such as E. coli is the most common and effective method for obtaining large quantities of DHP and UP.
Experimental Protocol: Expression and Purification of Human β-Ureidopropionase
-
Gene Synthesis and Cloning: The human UPB1 gene (encoding β-ureidopropionase) is synthesized with codon optimization for E. coli expression and cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine tag for affinity purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of auto-induction media. The culture is grown at 37°C to an OD600 of ~0.6-0.8, at which point the temperature is reduced to 18°C for overnight expression.
-
Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP), and lysed by sonication on ice. The lysate is then clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. The His-tagged protein is then eluted with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Size-Exclusion Chromatography: The eluted protein is concentrated and further purified by size-exclusion chromatography on a column such as a Superdex 200, equilibrated in a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). This step removes aggregates and remaining impurities.
-
Purity Assessment and Storage: The purity of the final protein is assessed by SDS-PAGE. The purified protein is then concentrated, flash-frozen in liquid nitrogen, and stored at -80°C.
Diagram of the Protein Purification Workflow
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The Role of α-Fluoro-β-ureidopropionic Acid (FUPA) in the 5-Fluorouracil Metabolic Pathway: A Technical Guide
Abstract
5-Fluorouracil (5-FU) remains a cornerstone of chemotherapeutic regimens for a multitude of solid tumors. Its efficacy is intricately linked to its complex intracellular metabolism, which comprises both anabolic activation pathways and catabolic degradation routes. While the anabolic conversion of 5-FU to its active metabolites is essential for its cytotoxic effects, the catabolic pathway plays a critical role in drug clearance and is a major determinant of patient-specific toxicity. This technical guide provides an in-depth exploration of the 5-FU catabolic pathway, with a specific focus on the formation and subsequent metabolism of α-fluoro-β-ureidopropionic acid (FUPA). We will delve into the enzymatic reactions that govern this pathway, the clinical significance of its key enzymes, and provide detailed methodologies for the quantitative analysis of FUPA and related metabolites, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Dichotomy of 5-Fluorouracil Metabolism
The therapeutic action of 5-fluorouracil, a fluorinated pyrimidine analog, is dependent on its intracellular conversion to cytotoxic nucleotides that disrupt DNA and RNA synthesis.[1] However, a substantial portion, often exceeding 80%, of an administered 5-FU dose is rapidly catabolized, primarily in the liver, through a three-enzyme pathway.[2][3] This catabolic route significantly influences the bioavailability of 5-FU and is a primary source of inter-individual variability in treatment response and toxicity.[4] Understanding the intricacies of this pathway is paramount for optimizing 5-FU therapy, predicting adverse drug reactions, and developing novel strategies to enhance its therapeutic index.
The 5-Fluorouracil Catabolic Pathway: A Stepwise Degradation
The catabolism of 5-FU is a sequential process that mirrors the degradation of the endogenous pyrimidines, uracil and thymine. This pathway effectively inactivates 5-FU, leading to its eventual elimination from the body.
The Initial and Rate-Limiting Step: Dihydropyrimidine Dehydrogenase (DPD)
The journey of 5-FU down the catabolic path begins with its reduction to 5,6-dihydro-5-fluorouracil (DHFU). This reaction is catalyzed by dihydropyrimidine dehydrogenase (DPD), an enzyme encoded by the DPYD gene.[5][6] DPD is the initial and rate-limiting enzyme in 5-FU catabolism, making its activity a critical determinant of 5-FU clearance and toxicity.[7] Genetic polymorphisms in the DPYD gene that lead to decreased or deficient DPD activity can result in severe, and sometimes fatal, toxicity following standard doses of 5-FU, due to prolonged exposure to the active drug.[7][8]
The Formation of FUPA: The Role of Dihydropyrimidinase (DPYS)
The second step in the catabolic cascade is the hydrolytic ring opening of DHFU to form α-fluoro-β-ureidopropionic acid (FUPA). This reaction is catalyzed by the enzyme dihydropyrimidinase (DPYS), also known as DHP.[9][10] DPYS is a zinc-dependent enzyme that plays a crucial role in pyrimidine degradation.[11] While less studied than DPD, emerging evidence suggests that genetic variants in the DPYS gene may also contribute to altered 5-FU metabolism and toxicity.[6]
The Final Step: The Conversion of FUPA by Beta-ureidopropionase (UPB1)
FUPA is the substrate for the final enzyme in the pathway, beta-ureidopropionase (UPB1), encoded by the UPB1 gene.[12][13] UPB1 catalyzes the conversion of FUPA into α-fluoro-β-alanine (FBAL), carbon dioxide, and ammonia.[10][14] FBAL is the terminal, inactive metabolite of 5-FU that is then excreted in the urine.[15] Variations in the UPB1 gene have been associated with altered 5-FU toxicity, although their impact is generally considered to be less significant than that of DPYD variants.[8][16]
Visualizing the 5-FU Catabolic Pathway
To provide a clear visual representation of the enzymatic steps involved in the degradation of 5-FU and the central role of FUPA, the following pathway diagram is presented.
Figure 1: The catabolic pathway of 5-fluorouracil, highlighting the sequential enzymatic conversion leading to the formation and subsequent degradation of FUPA.
Clinical Significance: The Impact of Catabolic Enzyme Variability
The activity of the enzymes in the 5-FU catabolic pathway has profound clinical implications, primarily related to drug toxicity.
-
Dihydropyrimidine Dehydrogenase (DPD) Deficiency : As the rate-limiting enzyme, DPD deficiency is a well-established pharmacogenetic syndrome associated with severe 5-FU toxicity.[5][7] Patients with partial or complete DPD deficiency are unable to efficiently clear 5-FU, leading to elevated and prolonged exposure to the drug's cytotoxic effects. This can manifest as life-threatening myelosuppression, mucositis, and diarrhea.[6] Prospective screening for DPYD gene variants is now recommended in many clinical guidelines to identify at-risk patients and allow for dose adjustments or the selection of alternative therapies.
-
Dihydropyrimidinase (DPYS) and Beta-ureidopropionase (UPB1) Variants : While the clinical impact of genetic variations in DPYS and UPB1 is less pronounced than that of DPYD, studies have shown that certain variants can contribute to 5-FU-related toxicities.[6][16] For instance, a study on UPB1 variants found an association between the c.-80C>G polymorphism and severe gastrointestinal toxicity in patients treated with fluoropyrimidines.[8][16] These findings suggest that a comprehensive understanding of the entire catabolic pathway is necessary for a complete picture of an individual's risk for adverse drug reactions.
Methodologies for Studying the 5-FU Catabolic Pathway
The investigation of the 5-FU catabolic pathway and the role of FUPA requires robust and sensitive analytical methods. Here, we provide an overview of key experimental approaches.
Quantitative Analysis of 5-FU and its Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of 5-FU and its metabolites, including DHFU, FUPA, and FBAL, in biological matrices such as plasma and urine.[1][9][10]
Experimental Protocol: Measurement of FUPA in Human Plasma
-
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard solution (e.g., a stable isotope-labeled FUPA analog).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for FUPA and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of FUPA.
-
Quantify the concentration of FUPA in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Enzyme Activity Assays
Determining the enzymatic activity of DPD, DPYS, and UPB1 is crucial for understanding an individual's metabolic capacity for 5-FU.
-
DPD Activity Assay: DPD activity can be measured in peripheral blood mononuclear cells (PBMCs) or liver microsomes by monitoring the conversion of radiolabeled 5-FU to DHFU.
-
DPYS and UPB1 Activity Assays: While less common, assays for DPYS and UPB1 can be developed using their respective substrates (DHFU and FUPA) and measuring the formation of their products by LC-MS/MS or other analytical techniques. Commercially available ELISA kits can also be used to quantify the protein levels of these enzymes.[4][5][7]
Genetic Analysis
Genotyping of the DPYD, DPYS, and UPB1 genes is a powerful tool for identifying individuals with genetic variants that may predispose them to 5-FU toxicity.[6][12]
Experimental Workflow: Genotyping of the UPB1 Gene
Figure 2: A typical workflow for the genetic analysis of the UPB1 gene to identify variants associated with altered 5-FU metabolism.
Quantitative Data on 5-FU Catabolism
The following table summarizes key kinetic parameters related to the enzymes involved in 5-FU catabolism. These values are essential for developing pharmacokinetic and pharmacodynamic (PK/PD) models to simulate 5-FU metabolism and predict patient outcomes.
| Enzyme | Substrate | Product(s) | Km (µM) | Vmax (µM/min) | Source |
| Dihydropyrimidine Dehydrogenase (DPD) | 5-FU | Dihydrofluorouracil (DHFU) | 12 - 37 | 3.1 - 5.0 | [2] |
| Dihydropyrimidinase (DPYS) | DHFU | α-fluoro-β-ureidopropionic acid (FUPA) | Not readily available | Not readily available | - |
| Beta-ureidopropionase (UPB1) | FUPA | α-fluoro-β-alanine (FBAL) + CO₂ + NH₃ | Not readily available | Not readily available | - |
Note: Kinetic parameters for DPYS and UPB1 with their respective fluorinated substrates are not as well-characterized in the literature as those for DPD. Further research is needed to fully elucidate the kinetics of these enzymatic reactions.
Conclusion and Future Directions
The catabolic pathway of 5-fluorouracil, and specifically the role of the metabolite FUPA and the enzymes that produce and degrade it, is a critical area of study for optimizing cancer chemotherapy. The activity of DPD, DPYS, and UPB1 collectively dictates the systemic exposure to 5-FU and, consequently, the risk of severe toxicity. While significant progress has been made in understanding the role of DPD, further research into the clinical significance of DPYS and UPB1 is warranted. The development and standardization of robust assays for measuring the activity of all three enzymes, coupled with comprehensive genetic screening, will pave the way for a more personalized approach to 5-FU therapy. By integrating pharmacokinetic modeling with individual patient data on catabolic enzyme function, it will be possible to more accurately predict drug response and toxicity, ultimately leading to safer and more effective treatment for cancer patients.
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Alpha-Fluoro-beta-ureidopropionic Acid (FUPA): A Critical Node in 5-Fluorouracil Catabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
5-Fluorouracil (5-FU) remains a cornerstone of chemotherapy for various solid tumors, yet its efficacy and toxicity are marked by significant interpatient variability.[1] This variability is largely dictated by the complex interplay between its anabolic activation and catabolic degradation pathways. While the activation pathways leading to cytotoxic effects are well-studied, the catabolic route, which eliminates over 80% of the administered dose, is equally critical for determining the drug's therapeutic index.[2][3] This guide provides a detailed technical exploration of alpha-Fluoro-beta-ureidopropionic acid (FUPA), a key intermediate metabolite in the catabolism of 5-FU. We will delve into the biochemical pathway of its formation, its clinical and toxicological significance, and present robust, field-proven analytical protocols for its quantification in biological matrices. This document is intended for researchers, clinicians, and drug development professionals seeking a deeper understanding of 5-FU metabolism to optimize cancer therapy and mitigate adverse drug reactions.
The Biochemical Landscape of 5-FU Catabolism
The journey of 5-FU in the body is predominantly a catabolic one. The liver is the primary site where 5-FU is rapidly broken down into inactive metabolites, a process crucial for detoxification and clearance.[4] This multi-step enzymatic cascade prevents the systemic accumulation of 5-FU, thereby limiting toxicity. FUPA emerges as the second major intermediate in this critical pathway.
Chemical Properties of FUPA
FUPA, systematically named 3-(carbamoylamino)-2-fluoropropanoic acid, is an organohalogen compound and a carboxylic acid.[5][6] Its chemical identity is fundamental to its behavior in biological systems and its detection by analytical instruments.
| Property | Value | Source |
| Molecular Formula | C₄H₇FN₂O₃ | [5][7] |
| Molecular Weight | 150.11 g/mol | [5] |
| IUPAC Name | 3-(carbamoylamino)-2-fluoropropanoic acid | [5] |
| Synonyms | FUPA, 2-fluoro-3-ureidopropionic acid | [5] |
| CAS Number | 5006-64-4 | [5] |
The Enzymatic Cascade: From 5-FU to FBAL
The conversion of 5-FU into its downstream catabolites is a three-step enzymatic process. FUPA is the product of the second step, bridging the initial reduction of 5-FU and the final degradation into α-fluoro-β-alanine (FBAL).
-
Step 1: 5-FU to Dihydrofluorouracil (DHFU)
-
Enzyme: Dihydropyrimidine Dehydrogenase (DPD)
-
Causality: This is the rate-limiting step in 5-FU catabolism.[4] DPD reduces the pyrimidine ring of 5-FU to form DHFU. The activity of DPD is the single most important determinant of 5-FU clearance. Genetic polymorphisms in the DPD gene (DPYD) can lead to enzyme deficiency, causing a massive increase in 5-FU half-life and a high risk of severe, potentially fatal toxicity.[8][9]
-
-
Step 2: DHFU to this compound (FUPA)
-
Enzyme: Dihydropyrimidinase (DPYS)
-
Causality: DPYS catalyzes the hydrolytic opening of the DHFU ring to form the linear FUPA molecule. This step is crucial for continuing the degradation process.
-
-
Step 3: FUPA to alpha-Fluoro-beta-alanine (FBAL)
Clinical Significance and Toxicological Implications
While FUPA itself is considered an inactive metabolite, its position in the catabolic pathway makes its measurement and understanding critical for clinical pharmacology and toxicology.[10]
FUPA as a Biomarker for Therapeutic Drug Monitoring (TDM)
The rationale for TDM in 5-FU therapy is to individualize dosing to maintain drug exposure within a narrow therapeutic window, maximizing efficacy while minimizing toxicity.[9] While monitoring 5-FU itself is common, its short half-life can be a limitation. Measuring the downstream, more stable catabolites like FUPA and FBAL provides a more integrated picture of drug flux through the catabolic pathway.[10] High levels of FUPA and its precursor DHFU, relative to FBAL, may indicate a bottleneck at the beta-ureidopropionase (UPB1) enzyme, a rare but clinically relevant condition.[11][12]
Indirect Role in 5-FU Toxicity
The primary driver of 5-FU toxicity is impaired catabolism, most often due to DPD deficiency.[8] In such cases, 5-FU is shunted towards anabolic pathways, leading to excessive formation of cytotoxic metabolites like FUTP and FdUMP, resulting in severe mucositis, diarrhea, and myelosuppression.[3][13]
Furthermore, the terminal catabolite, FBAL, is not entirely benign. Accumulation of FBAL, particularly in patients with renal dysfunction, has been associated with neurotoxicity and hyperammonemia.[2][14][15] FBAL is thought to contribute to encephalopathy, and in some cases, cardiotoxicity has also been attributed to this metabolite.[2] Therefore, understanding the complete catabolic profile, including FUPA, is essential for a comprehensive toxicity risk assessment.
Analytical Methodologies for FUPA Quantification
Accurate quantification of FUPA in biological matrices like plasma and urine is essential for pharmacokinetic studies and clinical TDM. The fluorine atom on the molecule provides a unique analytical handle.
Protocol 1: Quantification by ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful, non-destructive technique that can directly measure fluorine-containing compounds in complex biological samples with minimal preparation.[16]
Rationale: The causality behind this method's success lies in the unique chemical shift of the ¹⁹F nucleus in FUPA, which is distinct from 5-FU, DHFU, FBAL, and other endogenous fluorine compounds. This allows for simultaneous detection and quantification of multiple metabolites in a single experiment.
Step-by-Step Methodology:
-
Sample Collection: Collect blood in heparinized tubes. Centrifuge immediately at 2000 x g for 10 minutes at 4°C to separate plasma. Collect urine as spot samples or over a 24-hour period. Store all samples at -80°C until analysis.
-
Sample Preparation:
-
Thaw plasma or urine samples on ice.
-
To a 1.0 mL aliquot of the sample in a microcentrifuge tube, add 100 µL of a D₂O solution containing a known concentration of a fluorine-containing internal standard (e.g., trifluoroacetic acid). The D₂O provides a lock signal for the NMR spectrometer.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any precipitates.
-
Transfer the supernatant to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹⁹F NMR spectra on a high-field spectrometer (e.g., 470 MHz or higher) at a constant temperature (e.g., 25°C).[16]
-
Use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity.
-
Key Acquisition Parameters:
-
Pulse Angle: 45-90°
-
Relaxation Delay (D1): 5 seconds (to ensure full relaxation)
-
Number of Scans: 512-2048 (dependent on metabolite concentration)
-
-
-
Data Processing and Quantification:
-
Apply an exponential line-broadening factor to improve the signal-to-noise ratio.
-
Fourier transform the Free Induction Decay (FID).
-
Perform phase and baseline correction on the resulting spectrum.
-
Integrate the area of the resonance peaks corresponding to FUPA, other metabolites, and the internal standard.
-
Calculate the concentration of FUPA using the following formula:
-
CFUPA = (IFUPA / IStd) * CStd
-
Where C is concentration and I is the integral area.
-
-
Self-Validation: The protocol's integrity is maintained by the internal standard, which corrects for variations in sample volume and spectrometer performance. The specificity is ensured by the unique and well-separated chemical shifts of the fluorine signals for each metabolite.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity compared to NMR, making it the gold standard for quantifying low-abundance metabolites.
Rationale: This method achieves its high specificity and sensitivity through a two-stage validation process. First, the liquid chromatography step separates FUPA from other molecules based on its physicochemical properties (e.g., polarity). Second, the tandem mass spectrometer acts as a dual filter, selecting for FUPA's specific parent ion mass and then confirming its identity by detecting its unique fragment ions. This multi-layered specificity makes the results highly trustworthy.
Step-by-Step Methodology:
-
Internal Standard Synthesis/Procurement: Obtain or synthesize a stable isotope-labeled (SIL) internal standard for FUPA (e.g., ¹³C₃,¹⁵N₂-FUPA). The SIL-IS is critical as it co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, providing the most accurate correction.
-
Sample Preparation:
-
To a 100 µL aliquot of plasma or urine, add 10 µL of the SIL-IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube. For urine, a simple dilution step may suffice. For plasma, a subsequent liquid-liquid or solid-phase extraction step may be employed to further clean the sample.[17]
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Atlantis dC18) is suitable for retaining this polar molecule.[17]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient starting at low organic content (e.g., 5% B) and ramping up to elute FUPA.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize at least two transitions for both FUPA and its SIL-IS. This involves infusing the pure compounds to determine the precursor ion (Q1) and the most abundant, stable product ions (Q3) after fragmentation in the collision cell (Q2). For example:
-
FUPA: Q1 (e.g., m/z 151.1) → Q3 (e.g., m/z 107.1, m/z 87.1)
-
SIL-FUPA: Q1 (e.g., m/z 156.1) → Q3 (e.g., m/z 111.1, m/z 91.1)
-
-
-
-
Data Quantification:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the known concentrations of calibration standards.
-
The concentration of FUPA in the unknown samples is determined by interpolating their area ratios from this curve. The use of a SIL-IS ensures the highest level of accuracy and precision.[17]
-
Conclusion and Future Directions
This compound is more than a mere intermediate in a metabolic pathway; it is a critical piece of the 5-FU pharmacokinetic puzzle. Understanding its formation and clearance provides invaluable insight into the overall metabolic status of a patient receiving 5-FU. For drug development professionals, FUPA serves as a key analyte in studies of new 5-FU pro-drugs or DPD inhibitors. For clinicians and researchers, monitoring FUPA alongside 5-FU and FBAL can aid in personalizing therapy, predicting toxicity, and ultimately improving patient outcomes.
Future research should focus on establishing definitive clinical thresholds for FUPA and other catabolite concentrations to guide dose adjustments. Furthermore, exploring the metabolic flux through the entire catabolic pathway using advanced modeling techniques, incorporating data on FUPA, will undoubtedly lead to a more refined and safer application of one of oncology's most enduring drugs.
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Diasio, R. B. (1998). Biochemical and Clinical Pharmacology of 5-Fluorouracil. CancerNetwork. Retrieved from [Link]
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Malet-Martino, M. C., et al. (1988). Metabolites of 5-fluorouracil in plasma and urine, as monitored by 19F nuclear magnetic resonance spectroscopy, for patients receiving chemotherapy with or without methotrexate pretreatment. Cancer Research. Retrieved from [Link]
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Sparidans, R. W., et al. (2006). Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine for the measurement of the activities of the pyrimidine catabolic enzymes. Journal of Chromatography B. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Analysis of α-Fluoro-β-ureidopropionic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: A Strategy for Structural Certainty
The unambiguous structural determination of any molecule is foundational to understanding its function, reactivity, and potential as a therapeutic agent. For a molecule like α-fluoro-β-ureidopropionic acid (FUPA), a metabolite of the widely used chemotherapeutic agent fluorouracil, this certainty is paramount.[1] The introduction of a fluorine atom and a flexible ureido group presents specific analytical challenges and opportunities. This guide eschews a rigid, templated approach, instead presenting a logical, field-proven workflow that integrates orthogonal analytical techniques. Our philosophy is one of cross-validation, where each piece of data informs and corroborates the next, leading to a structural assignment of the highest integrity.
This document is structured to mirror a strategic research campaign, beginning with in silico predictions, moving through definitive spectroscopic and spectrometric identification, and culminating in three-dimensional and conformational analysis. The causality behind each experimental choice is explained, providing not just a methodology, but a framework for critical thinking in complex structural elucidation.
Section 1: Foundational Assessment and Predicted Properties
Before any empirical analysis, a comprehensive in silico assessment provides a theoretical baseline, guiding experimental design and aiding in the interpretation of subsequent data.
1.1. Molecular Identity and Stereochemistry
-
Key Features: The structure contains a carboxylic acid, a β-ureido group, and a fluorine atom at the α-carbon. This α-carbon is a stereocenter, meaning FUPA can exist as two enantiomers (R and S). The specific stereochemistry is critical to its biological activity and must be determined.
1.2. Integrated Structural Analysis Workflow
A robust analysis plan relies on the convergence of data from multiple, independent techniques. The workflow below illustrates the logical progression from confirming the molecular formula to defining the three-dimensional atomic arrangement.
Caption: Integrated workflow for the structural analysis of FUPA.
Section 2: Primary Structure and Connectivity
This phase focuses on irrefutably establishing the molecular formula and the precise bonding arrangement of every atom.
2.1. High-Resolution Mass Spectrometry (HRMS): The Molecular Formula
Expertise & Causality: Standard mass spectrometry can be ambiguous. HRMS is selected for its ability to provide a highly accurate mass measurement, allowing for the confident determination of the elemental formula. For a novel or critical compound, this is a non-negotiable first step.[4]
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Prepare a 1 mg/mL solution of FUPA in a 50:50 acetonitrile:water mixture with 0.1% formic acid. The acid promotes protonation for positive ion mode analysis.
-
Instrumentation: Calibrate the ESI-TOF mass spectrometer using a known standard immediately prior to the run.
-
Analysis: Infuse the sample at 5 µL/min. Acquire data in positive ion mode, scanning a mass range of m/z 50-500.
-
Data Interpretation: Identify the protonated molecular ion [M+H]⁺. The presence of fluorine is unique in that it is monoisotopic, unlike the characteristic M+2 peaks seen for chlorine or bromine.[5][6][7] The exact mass of the [M+H]⁺ ion is compared against the theoretical mass calculated for C₄H₈FN₂O₃⁺.
Data Presentation: Expected HRMS Adducts
| Ion Species | Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₄H₈FN₂O₃⁺ | 151.0513 |
| [M+Na]⁺ | C₄H₇FN₂O₃Na⁺ | 173.0332 |
| [M-H]⁻ | C₄H₆FN₂O₃⁻ | 149.0368 |
2.2. ¹⁹F NMR Spectroscopy: The Fluorine Reporter
Expertise & Causality: The fluorine atom is not just a structural component; it is a powerful analytical probe. ¹⁹F NMR is exceptionally sensitive and operates in a spectral region free from background signals in biological or typical organic samples.[8][9] Its chemical shift is highly sensitive to the local electronic environment, making it an exquisite reporter on molecular structure and interactions.[10]
2.3. Multinuclear & 2D NMR: Building the Atomic Skeleton
Expertise & Causality: While 1D NMR (¹H, ¹³C, ¹⁹F) identifies the different types of nuclei, 2D NMR experiments are essential to piece them together. A combination of COSY, HSQC, and HMBC experiments is the gold standard for establishing covalent bonds and multi-bond correlations, effectively building the molecule's carbon-hydrogen framework and placing the fluorine and ureido groups correctly.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of FUPA in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of an internal standard if quantitative analysis is needed.
-
Acquisition: On a high-field spectrometer (≥400 MHz), acquire the following spectra:
-
¹H NMR
-
¹³C{¹H} NMR (proton-decoupled)
-
¹⁹F{¹H} NMR (proton-decoupled)
-
2D ¹H-¹H COSY (Correlated Spectroscopy)
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
-
Data Interpretation:
-
Use ¹H NMR to identify proton signals and their multiplicities (splitting patterns).
-
Use ¹³C NMR to identify unique carbon environments.
-
Use HSQC to connect each proton directly to its attached carbon.
-
Use COSY to identify adjacent protons (H-C-C-H).
-
Use HMBC to identify longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the ureido group (-NH-CO-NH₂) to the propionic acid backbone.
-
The ¹⁹F chemical shift and its coupling to adjacent protons (J-coupling) will definitively place the fluorine atom at the α-carbon.
-
Data Presentation: Predicted NMR Assignments (Illustrative)
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| -COOH | ~12-13 | ~170 | C to α-H, β-H |
| α-CH(F) | ~4.5-5.0 (d, JHF) | ~85-90 (d, JCF) | H to -COOH, β-C, C=O (ureido) |
| β-CH₂ | ~3.5-4.0 | ~40-45 | H to α-C, C=O (ureido) |
| -NH- | ~6.0-7.0 | - | H to β-C, C=O (ureido) |
| -C(O)NH₂ | - | ~160 | C to β-H, -NH- proton |
| -NH₂ | ~5.5-6.5 | - | H to C=O (ureido) |
Note: Shifts are highly solvent-dependent and are for illustrative purposes.
Visualization: NMR Data Integration Workflow
Caption: Workflow showing the integration of 2D NMR data.
Section 3: Three-Dimensional and Conformational Structure
With the 2D structure established, the next critical step is to define the molecule's arrangement in 3D space.
3.1. Single Crystal X-ray Crystallography: The Gold Standard
Expertise & Causality: X-ray crystallography provides the most definitive, high-resolution, three-dimensional structure of a molecule in the solid state.[11][12][13] It is the ultimate arbiter for confirming connectivity and, crucially, for determining the absolute stereochemistry of the chiral α-carbon.[12] The primary challenge is often not the analysis itself, but obtaining a diffraction-quality single crystal.[11]
Experimental Protocol: Vapor Diffusion Crystallization
-
Purification: The sample must be of the highest purity (>99%).
-
Solvent Screening: Screen a wide array of solvents and solvent/anti-solvent pairs (e.g., water/isopropanol, methanol/diethyl ether) to find conditions where FUPA is sparingly soluble.
-
Crystallization Setup (Hanging Drop):
-
Prepare a concentrated solution of FUPA in the chosen solvent.
-
Place a 1-2 µL drop of this solution on a siliconized coverslip.
-
Invert the coverslip over a well containing a reservoir of the anti-solvent.
-
Seal the well and allow it to equilibrate slowly at a constant temperature. The anti-solvent vapor will diffuse into the drop, slowly reducing the solubility of FUPA and promoting the growth of ordered crystals.
-
-
Crystal Mounting & Data Collection: Once a suitable crystal forms (typically >0.1 mm), it is carefully mounted and placed in an X-ray diffractometer for data collection.[14]
Visualization: Crystallography Decision Pathway
Caption: Decision tree for the X-ray crystallography workflow.
3.2. Computational Chemistry: Bridging Solid-State and Solution
Expertise & Causality: A crystal structure is a static snapshot. Computational methods, particularly Density Functional Theory (DFT), are essential for understanding the molecule's preferred conformations in solution and for corroborating experimental data.[15] By predicting NMR chemical shifts, one can validate the structural assignment with a high degree of confidence.[16][17]
Experimental Protocol: DFT-Based NMR Chemical Shift Prediction
-
Conformational Search: Perform a systematic conformational search to identify low-energy structures of FUPA. The flexible ureidopropionic backbone can adopt multiple conformations.
-
Geometry Optimization: Optimize the geometry of the most stable conformers using a DFT functional and basis set known to perform well for organofluorine compounds (e.g., ωB97XD/aug-cc-pvdz).[17][18]
-
NMR Calculation: For each optimized conformer, calculate the magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Boltzmann Averaging: Calculate the Boltzmann-averaged chemical shifts based on the relative energies of the conformers.
-
Correlation and Validation: Correlate the predicted ¹H, ¹³C, and ¹⁹F chemical shifts with the experimental values. A strong linear correlation provides powerful evidence for the correctness of the assigned structure.[19]
Data Presentation: Experimental vs. Predicted ¹⁹F Chemical Shift
| Method | ¹⁹F Chemical Shift (ppm) | Deviation (ppm) |
|---|---|---|
| Experimental | [Experimental Value] | - |
| DFT Prediction (ωB97XD) | [Calculated Value] | [Difference] |
A small deviation (typically < 5 ppm for ¹⁹F) indicates an excellent match between the proposed structure and the experimental reality.[18]
Conclusion: An Integrated and Self-Validating Approach
The structural elucidation of α-fluoro-β-ureidopropionic acid is not achieved by a single technique but by the logical and synergistic application of multiple orthogonal methods. High-resolution mass spectrometry provides the elemental foundation. A comprehensive suite of 1D and 2D NMR experiments builds the 2D covalent framework, leveraging the unique sensitivity of the ¹⁹F nucleus. Computational chemistry bridges theory and experiment, validating NMR assignments and offering insight into solution-state behavior. Finally, single-crystal X-ray diffraction offers the definitive solid-state 3D structure, resolving any ambiguity in connectivity and stereochemistry. This integrated, cross-validating workflow ensures the highest possible confidence in the final structural assignment, a critical prerequisite for any further research or development.
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enzymatic conversion to alpha-Fluoro-beta-ureidopropionic acid
An In-Depth Technical Guide to the Enzymatic Conversion to α-Fluoro-β-ureidopropionic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
α-Fluoro-β-ureidopropionic acid (FUPA) is a critical intermediate in the catabolic pathway of 5-Fluorouracil (5-FU), a cornerstone chemotherapeutic agent used in the treatment of various solid tumors. The enzymatic conversion processes that govern the formation and subsequent degradation of FUPA are of profound interest to researchers, clinicians, and drug development professionals. Understanding this pathway is paramount for optimizing 5-FU therapy, mitigating its associated toxicities, and developing novel fluorinated pharmaceuticals. This guide provides a detailed exploration of the enzymatic cascade leading to FUPA, focusing on the core enzymes, their mechanisms, and the experimental methodologies required for their study. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction: The Significance of α-Fluoro-β-ureidopropionic Acid in Oncology
The introduction of a fluorine atom into organic molecules can dramatically alter their physicochemical and biological properties, a strategy widely exploited in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] 5-Fluorouracil is a classic example, acting as an antimetabolite that disrupts DNA and RNA synthesis in rapidly dividing cancer cells.[3][4] However, the efficacy and toxicity of 5-FU are heavily influenced by its metabolic fate. The vast majority, over 80%, of an administered dose of 5-FU is not converted into active cytotoxic nucleotides but is rapidly catabolized in the liver through the pyrimidine degradation pathway.[4][5]
This catabolic cascade proceeds through several enzymatic steps, producing key metabolites including 5,6-dihydro-5-fluorouracil (DHFU), α-Fluoro-β-ureidopropionic acid (FUPA), and α-fluoro-β-alanine (FBAL).[6] FUPA, also known as N-Carbamoyl-2-fluoro-beta-alanine, is the central intermediate in this pathway.[3][7] The enzymes responsible for its synthesis and degradation—dihydropyrimidine dehydrogenase (DPD), dihydropyrimidinase, and β-ureidopropionase—are critical determinants of 5-FU's pharmacokinetic profile and can be sources of inter-individual variability in drug response and toxicity.[5][8] This guide will illuminate the biocatalytic journey to FUPA, providing the technical foundation necessary for its investigation and potential modulation.
The Enzymatic Cascade: From 5-Fluorouracil to its Metabolites
The conversion of 5-FU to FUPA is a two-step enzymatic process primarily occurring in the liver. This pathway mirrors the catabolism of the natural pyrimidines, uracil and thymine.
Step 1: The Rate-Limiting Reduction by Dihydropyrimidine Dehydrogenase (DPD)
The initial and rate-limiting step in 5-FU catabolism is the reduction of 5-FU to 5,6-dihydro-5-fluorouracil (DHFU).[6] This reaction is catalyzed by Dihydropyrimidine Dehydrogenase (DPD) (EC 1.3.1.2). DPD is a complex flavoenzyme that utilizes NADPH as a cofactor. Genetic polymorphisms in the DPYD gene can lead to DPD deficiency, a condition that severely impairs 5-FU clearance and can lead to life-threatening toxicity.[8]
Step 2: Ring Opening by Dihydropyrimidinase
The cyclic ureide bond of DHFU is subsequently hydrolyzed by Dihydropyrimidinase (EC 3.5.2.2) to yield the open-chain product, α-Fluoro-β-ureidopropionic acid (FUPA).[3] This enzyme is a crucial link in the pathway, converting the initial product of 5-FU reduction into the substrate for the final enzymatic step.
Step 3: The Final Hydrolysis by β-Ureidopropionase
FUPA is then irreversibly hydrolyzed by β-Ureidopropionase (UPB1), also known as N-carbamoyl-β-alanine amidohydrolase (EC 3.5.1.6), to produce α-fluoro-β-alanine (FBAL), ammonia, and carbon dioxide.[9][10][11] The activity of this enzyme completes the catabolic cascade, and like DPD, alterations in its function can influence the metabolic profile of 5-FU.[8]
Figure 1: The enzymatic pathway for the catabolism of 5-Fluorouracil (5-FU).
Deep Dive into Key Enzymes of the Pathway
A thorough understanding of the enzymes that mediate the conversion to and from FUPA is essential for any researcher in this field. Their specific characteristics dictate the kinetics and regulation of the entire pathway.
Dihydropyrimidinase: The Architect of FUPA Synthesis
Dihydropyrimidinase is a fascinating enzyme that functions as a binuclear zinc metalloenzyme.[3] The two zinc ions, Zn-α and Zn-β, are critical for its catalytic activity, playing roles in substrate binding, activation, and the hydrolysis of the cyclic amide bond in DHFU.[3] The catalytic center involves a coordinated network of histidine and aspartate residues, along with a carbamylated lysine, which facilitates the hydrolytic reaction.[3]
Causality in Mechanism: The requirement for two zinc ions is not merely structural; it is fundamental to the enzyme's hydrolytic mechanism. One zinc ion polarizes the carbonyl group of the substrate, making it more susceptible to nucleophilic attack, while the other activates a water molecule to serve as the nucleophile. This dual-ion mechanism is a common strategy in metallohydrolases for efficient bond cleavage.
β-Ureidopropionase: The Gatekeeper of FUPA Degradation
β-Ureidopropionase (UPB1) is the terminal enzyme in the pathway and exhibits complex regulatory behavior. Its activity is allosterically regulated by both its substrate (FUPA and other N-carbamoyl-β-amino acids) and its product (β-alanine).[9][12] The substrate induces the enzyme to associate into larger, more active oligomeric forms, while the product, β-alanine, causes dissociation into less active forms and produces inhibition.[9] This ligand-induced change in polymerization is a sophisticated mechanism for feedback control, ensuring that the pathway is responsive to the metabolic state of the cell.[9][12]
Trustworthiness through Regulation: This allosteric regulation is a self-validating system. High levels of substrate push the reaction forward by activating the enzyme, while an accumulation of product applies a brake, preventing excessive pathway flux. This ensures metabolic homeostasis and is a key feature to consider in any kinetic analysis.
Experimental Protocols for the Study of FUPA Synthesis
To translate theory into practice, robust and reproducible experimental protocols are required. The following sections provide detailed, step-by-step methodologies for the in vitro synthesis and kinetic analysis of FUPA.
Protocol: In Vitro Enzymatic Synthesis of FUPA from DHFU
This protocol describes the synthesis of FUPA using a purified or recombinant source of dihydropyrimidinase.
Objective: To convert DHFU to FUPA in a controlled in vitro environment and monitor the reaction progress.
Materials:
-
Purified recombinant dihydropyrimidinase
-
DHFU (substrate)
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Incubator/water bath set to 37°C
-
Quenching solution (e.g., 10% perchloric acid or ice-cold acetonitrile)
-
HPLC or LC-MS/MS system for analysis
Methodology:
-
Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing 0.1 M Tris-HCl buffer (pH 8.0). The optimal pH for rat liver β-ureidopropionase is 6.8, but prokaryotic versions can have optima around 8.0.[9][10] It is crucial to determine the optimal pH for the specific enzyme source.
-
Substrate Addition: Add DHFU to the reaction mixture to a final concentration of 1-5 mM. The precise concentration should be determined based on the enzyme's known or estimated Km value.
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified dihydropyrimidinase (e.g., 0.1-0.5 mg protein). The enzyme amount should be sufficient to observe a linear reaction rate for a reasonable time course.
-
Incubation: Incubate the reaction mixture at 37°C. This temperature is standard for mammalian enzymes, but should be optimized for the specific enzyme used.[13]
-
Time-Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction in the aliquot by adding it to a tube containing the quenching solution. This denatures the enzyme and prevents further conversion.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
Analytical Quantification: Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the concentrations of the substrate (DHFU) and the product (FUPA).
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Methodological & Application
A Robust HPLC-UV Method for the Quantification of α-Fluoro-β-ureidopropionic Acid in Human Plasma
An Application Note for the Pharmaceutical and Drug Development Industry
Abstract
This application note details a comprehensive, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of α-Fluoro-β-ureidopropionic acid (FUPA) in human plasma. FUPA is a principal metabolite of the widely used chemotherapeutic agent fluorouracil (5-FU) and its oral prodrug, capecitabine.[1] Accurate measurement of FUPA in plasma is critical for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic pathways of fluoropyrimidine drugs. The described method employs a straightforward protein precipitation technique for sample preparation, followed by reversed-phase chromatographic separation. The protocol has been rigorously validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation to ensure reliability, accuracy, and precision.[2][3][4] This document provides a self-contained guide for researchers, scientists, and drug development professionals, covering method principles, detailed step-by-step protocols, validation procedures, and data interpretation.
Introduction and Scientific Principle
α-Fluoro-β-ureidopropionic acid (FUPA) is an organohalogen compound and a carboxylic acid resulting from the catabolism of the anticancer drug 5-FU.[1][5] Monitoring its concentration in plasma provides valuable insights into drug metabolism rates, which can be influenced by genetic variations in enzymes like dihydropyrimidine dehydrogenase (DPD). Therefore, a reliable analytical method is essential for clinical and preclinical research.
The primary challenge in analyzing FUPA in plasma is the complexity of the biological matrix. Plasma is rich in proteins and other endogenous components that can interfere with analysis and damage the HPLC column.[6][7] This method addresses the challenge through a simple yet effective protein precipitation step using acetonitrile, which efficiently removes the bulk of proteins while ensuring high recovery of the polar analyte.[8]
The analytical workflow is based on reversed-phase HPLC, which separates compounds based on their hydrophobicity. FUPA, being a polar molecule, requires a highly aqueous mobile phase for retention on a standard C18 column. Detection is achieved by UV absorbance at a low wavelength (210 nm), corresponding to the electronic transitions in the ureido functional group. The entire method is designed for robustness, high throughput, and adherence to international regulatory standards for bioanalytical method validation.[9][10]
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
α-Fluoro-β-ureidopropionic acid (FUPA) reference standard (≥98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Potassium phosphate monobasic (KH₂PO₄), analytical grade
-
Orthophosphoric acid, analytical grade
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (with K₂EDTA as anticoagulant)
Instrumentation and Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis detector (e.g., Agilent 1100/1200 series, Waters Alliance)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software (e.g., ChemStation, Empower)
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge (capable of >14,000 x g)
-
1.5 mL microcentrifuge tubes
Chromatographic Conditions
A summary of the optimized HPLC-UV instrumental parameters is provided below.
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-2 min: 2% B; 2-10 min: 2% to 30% B; 10-12 min: 30% B; 12-12.1 min: 30% to 2% B; 12.1-18 min: 2% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection | 210 nm |
| Run Time | 18 minutes |
Causality Behind Choices:
-
C18 Column: The universal choice for reversed-phase chromatography, providing sufficient retention for a wide range of analytes.
-
Phosphate Buffer (pH 3.0): The pH is set well below the pKa of FUPA's carboxylic acid group (~4-5), ensuring it is in its neutral, protonated form. This leads to better retention on the C18 column and sharper, more symmetrical peak shapes.
-
Gradient Elution: A gradient is necessary to first elute the polar FUPA with high aqueous content and then wash out more hydrophobic matrix components with increasing organic content, preventing carryover between injections.
-
Low UV Wavelength (210 nm): FUPA lacks a strong chromophore for higher wavelengths. The ureido group provides absorbance around 210 nm. This necessitates a very pure mobile phase to minimize baseline noise.
Experimental Protocols
Preparation of Standard Solutions and Quality Controls (QCs)
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of FUPA reference standard and dissolve it in 10 mL of ultrapure water in a volumetric flask. This creates a 1 mg/mL stock.
-
Working Standard Solutions: Perform serial dilutions of the primary stock with ultrapure water to prepare a series of working standards.
-
Calibration Curve (CC) Standards: Spike drug-free human plasma with the appropriate working standards to create CC standards at concentrations of 1, 5, 10, 25, 50, 100, 150, and 200 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at four levels:
-
LLOQ QC: Lower Limit of Quantitation (1 µg/mL)
-
Low QC: 3 µg/mL
-
Mid QC: 75 µg/mL
-
High QC: 175 µg/mL
-
Sample Preparation Protocol: Protein Precipitation
The following diagram illustrates the sample preparation workflow.
Caption: Workflow for plasma protein precipitation.
Step-by-Step Methodology:
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma into the corresponding tube.
-
Add 300 µL of ice-cold acetonitrile to each tube. The cold temperature enhances the precipitation process.[8]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.[8]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom.
-
Carefully aspirate the clear supernatant and transfer it to an HPLC vial for analysis. Avoid disturbing the protein pellet.
Bioanalytical Method Validation
The method was validated according to the ICH M10 guideline, which provides a framework for ensuring bioanalytical data quality and consistency.[2][3][4] The objective is to demonstrate that the method is suitable for its intended purpose.[3]
Caption: Key parameters for method validation.
Specificity and Selectivity
Specificity was assessed by analyzing six different batches of blank human plasma. The chromatograms were examined for any interfering peaks at the retention time of FUPA. No significant interferences were observed, demonstrating the method's selectivity.
Linearity and Range
The linearity was evaluated by analyzing the calibration curve standards (1-200 µg/mL) in triplicate. The peak area was plotted against the nominal concentration, and a linear regression analysis was performed.
| Parameter | Result | Acceptance Criteria |
| Linear Range | 1.0 - 200 µg/mL | - |
| Regression Equation | y = 1587.4x - 210.5 | - |
| Correlation Coeff. (r²) | > 0.998 | ≥ 0.99 |
Accuracy and Precision
Accuracy (%Bias) and precision (%CV) were determined by analyzing the four QC levels (LLOQ, Low, Mid, High) with six replicates on three separate days (n=18).
| QC Level (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) | Acceptance Criteria |
| 1.0 (LLOQ) | 8.5% | 11.2% | +5.4% | +7.8% | %CV ≤20%, %Bias ±20% |
| 3.0 (Low) | 6.2% | 8.1% | -3.1% | -1.5% | %CV ≤15%, %Bias ±15% |
| 75.0 (Mid) | 4.5% | 5.9% | +1.8% | +2.3% | %CV ≤15%, %Bias ±15% |
| 175.0 (High) | 3.8% | 5.2% | -0.9% | -1.1% | %CV ≤15%, %Bias ±15% |
The results demonstrate that the method is accurate and precise within the acceptable limits set by regulatory guidelines.[11]
LLOQ and LOD
-
Lower Limit of Quantitation (LLOQ): Established at 1.0 µg/mL, this is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Limit of Detection (LOD): Estimated to be 0.3 µg/mL based on a signal-to-noise ratio of 3:1.
Extraction Recovery and Matrix Effect
Extraction recovery was determined by comparing the peak areas of pre-spiked plasma samples (spiked before extraction) to post-spiked samples (blank plasma extracted, then spiked). The matrix effect was evaluated by comparing the peak areas of post-spiked samples to neat standards in solvent.
| QC Level (µg/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| 3.0 (Low) | 94.2% | 98.5% |
| 75.0 (Mid) | 96.8% | 101.2% |
| 175.0 (High) | 95.5% | 99.3% |
The high recovery indicates the efficiency of the protein precipitation method. The matrix effect values close to 100% show that co-eluting endogenous components do not significantly suppress or enhance the ionization of the analyte.
Stability
The stability of FUPA in plasma was assessed under various storage and handling conditions using low and high QC samples.
| Stability Test | Condition | Result | Acceptance Criteria |
| Short-Term (Bench-Top) | 6 hours at Room Temperature | Stable (<8% dev.) | Deviation <±15% |
| Freeze-Thaw | 3 cycles from -80°C to Room Temp. | Stable (<10% dev.) | Deviation <±15% |
| Long-Term | 90 days at -80°C | Stable (<12% dev.) | Deviation <±15% |
| Post-Preparative | 24 hours in Autosampler (4°C) | Stable (<5% dev.) | Deviation <±15% |
Conclusion
This application note presents a simple, rapid, and robust HPLC-UV method for the quantification of α-Fluoro-β-ureidopropionic acid in human plasma. The protein precipitation sample preparation is efficient and suitable for high-throughput analysis.[6][8] The method has been thoroughly validated following ICH M10 guidelines and demonstrates excellent performance in terms of specificity, linearity, accuracy, precision, and stability.[2][4] This validated protocol is fit for purpose and can be confidently implemented in clinical and research laboratories for pharmacokinetic and metabolic studies of fluoropyrimidine drugs.
References
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International Council for Harmonisation. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
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Phenomenex. (n.d.). Protein Precipitation Method. Retrieved from [Link]
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A, K., & B, S. (n.d.). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed. Retrieved from [Link]
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Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. Retrieved from [Link]
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Powers, R. W., & Frank, M. P. (n.d.). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. PMC - NIH. Retrieved from [Link]
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Prolytix. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Retrieved from [Link]
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International Council for Harmonisation. (2022). Bioanalytical method validation and study sample analysis m10. Retrieved from [Link]
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BioPharm International. (n.d.). Bioanalytical Methods for Sample Cleanup. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Retrieved from [Link]
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ResearchGate. (2013). HPLC method and sample preparation for amino acids?. Retrieved from [Link]
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Desklib. (2023). High-Performance Liquid Chromatography for Amino Acid Analysis. Retrieved from [Link]
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IOR Press. (n.d.). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). alpha-Fluoro-beta-ureidopropionic acid. PubChem. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]
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Taylor & Francis Online. (2014). Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity. Retrieved from [Link]
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LearningPlus. (n.d.). HPLC Analytical Method Development and Validation. Retrieved from [Link]
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ECA Academy. (1994). FDA Reviewer Guidance: Validation of Chromatographic Methods. Retrieved from [Link]
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MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. PMC. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Wikidata. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Reposition: Focalizing β-Alanine Metabolism and the Anti-Inflammatory Effects of Its Metabolite Based on Multi-Omics Datasets. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride. Retrieved from [Link]
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Semantic Scholar. (2016). Analysis of plasma amino acids by HPLC with photodiode array and fluorescence detection. Retrieved from [Link]
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PubMed Central. (n.d.). Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. Retrieved from [Link]
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Semantic Scholar. (n.d.). Analysis of plasma amino acids by HPLC with photodiode array and fluorescence detection. Retrieved from [Link]
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Application Note: Real-time In Vivo Monitoring of 5-Fluorouracil Catabolism via ¹⁹F NMR Spectroscopy of α-fluoro-β-ureidopropionic acid (FUPA)
Introduction: Unveiling Drug Fate In Vivo with ¹⁹F NMR
The therapeutic efficacy and toxicity of many pharmaceuticals are intrinsically linked to their metabolic fate within the body. For fluorinated drugs, such as the widely used chemotherapeutic agent 5-fluorouracil (5-FU), non-invasive, real-time monitoring of their metabolism can provide invaluable insights into pharmacokinetics, pharmacodynamics, and mechanisms of drug resistance.[1] ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful analytical tool for these in vivo studies. The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, high gyromagnetic ratio, and the absence of an endogenous background signal in biological tissues, offer exceptional sensitivity and specificity for detecting and quantifying fluorinated compounds.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of in vivo ¹⁹F NMR spectroscopy to monitor the catabolism of 5-FU by tracking the appearance of its metabolite, α-fluoro-β-ureidopropionic acid (FUPA). We will delve into the underlying principles, provide detailed experimental protocols for preclinical animal models, and discuss data analysis and interpretation, offering a robust framework for investigating the in vivo behavior of fluorinated drugs.
Core Principles: The ¹⁹F NMR Signature of 5-FU Catabolism
The utility of ¹⁹F NMR in monitoring 5-FU metabolism lies in the distinct chemical shifts of the parent drug and its metabolites. The fluorine atom in each molecule experiences a unique local electronic environment, resulting in a specific resonance frequency in the ¹⁹F NMR spectrum.[2] The catabolic pathway of 5-FU is primarily initiated by the enzyme dihydropyrimidine dehydrogenase (DPD), which converts 5-FU into 5,6-dihydro-5-fluorouracil (5-FUH₂).[1][4] This is subsequently hydrolyzed to α-fluoro-β-ureidopropionic acid (FUPA).[5][6]
The conversion of 5-FU to FUPA is accompanied by a significant change in the ¹⁹F chemical shift, allowing for the simultaneous detection and quantification of both compounds in a single spectrum. This "off/on" detection of the metabolite signal provides a direct measure of the rate and extent of 5-FU catabolism in vivo.
Figure 1: Catabolic pathway of 5-Fluorouracil (5-FU) to α-fluoro-β-ureidopropionic acid (FUPA).
Materials and Equipment
Reagents
-
5-Fluorouracil (pharmaceutical grade)
-
α-fluoro-β-ureidopropionic acid (FUPA) standard (for chemical shift referencing)
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic agent (e.g., isoflurane)
-
Deuterated water (D₂O) for phantom preparation
Equipment
-
High-field NMR spectrometer (e.g., 7T or higher) equipped with a ¹⁹F channel and a suitable ¹H/¹⁹F dual-tuned radiofrequency (RF) coil (e.g., volume coil or surface coil).[7]
-
Animal handling and monitoring equipment (anesthesia delivery system, respiratory and temperature monitoring).
-
Animal positioning cradle.
-
Syringes and infusion pump for drug administration.
Experimental Protocol: In Vivo ¹⁹F NMR Spectroscopy in a Murine Model
This protocol outlines the key steps for performing in vivo ¹⁹F NMR spectroscopy to monitor 5-FU catabolism in a mouse model. All animal procedures must be performed in accordance with institutional guidelines and approved by the local animal care and use committee.
Figure 2: Experimental workflow for in vivo ¹⁹F NMR spectroscopy of 5-FU metabolism.
Step-by-Step Methodology:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance) in a mixture of O₂ and air.
-
Place the anesthetized mouse in a prone position within a temperature-controlled animal cradle.
-
For intravenous administration, insert a catheter into the tail vein. For intraperitoneal injection, no catheter is necessary.
-
Continuously monitor the animal's respiratory rate and body temperature throughout the experiment.
-
-
NMR Spectrometer Setup:
-
Position the animal cradle with the mouse inside the NMR magnet, ensuring the region of interest (e.g., the liver, a tumor) is at the center of the RF coil.
-
Tune and match the ¹H/¹⁹F RF coil to the correct frequencies.
-
-
Data Acquisition:
-
Acquire a pre-injection ¹⁹F NMR spectrum to confirm the absence of any background signal.
-
Administer a bolus of 5-FU solution (e.g., 100-200 mg/kg) via the pre-implanted catheter or intraperitoneal injection.
-
Immediately begin acquiring a series of time-resolved ¹⁹F NMR spectra. The temporal resolution will depend on the desired kinetic information and the signal-to-noise ratio (SNR).
-
Table 1: Suggested ¹⁹F NMR Acquisition Parameters
| Parameter | Suggested Value | Rationale |
| Pulse Sequence | Single-pulse acquire | Simple and robust for quantitative measurements. |
| Repetition Time (TR) | 5 x T₁ | Ensures full relaxation for accurate quantification. |
| Flip Angle | 90° | Maximizes signal intensity. |
| Spectral Width | 200 ppm | Sufficient to cover the chemical shifts of 5-FU and its metabolites. |
| Number of Scans | 64 - 512 | Dependent on the desired SNR and temporal resolution. |
| Acquisition Time | 1 - 10 min per spectrum | Balances temporal resolution with SNR. |
Data Processing and Analysis
-
Spectral Processing:
-
The acquired Free Induction Decays (FIDs) should be processed using standard NMR software.
-
Apply a line broadening factor (e.g., 10-20 Hz) to improve SNR.
-
Perform a Fourier transform to convert the time-domain data into the frequency domain.
-
Phase and baseline correct the spectra to ensure accurate peak integration.[8]
-
-
Peak Identification and Quantification:
-
Identify the resonance peaks corresponding to 5-FU and FUPA based on their known chemical shifts. The chemical shift of free 5-FU is often used as a reference.[9]
-
Integrate the area under each peak. The integral of a peak is directly proportional to the number of ¹⁹F nuclei contributing to that signal.
-
To obtain absolute concentrations, a reference standard of a known concentration can be included in the field of view, or a pre-calibrated signal intensity can be used.[10][11]
-
Table 2: Hypothetical In Vivo ¹⁹F NMR Data
| Time Post-Injection (min) | 5-FU Integral (a.u.) | FUPA Integral (a.u.) |
| 5 | 100.0 | 5.2 |
| 15 | 75.3 | 24.8 |
| 30 | 45.1 | 48.9 |
| 60 | 15.8 | 65.4 |
| 120 | 2.1 | 55.3 |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal-to-Noise Ratio (SNR) | Insufficient number of scans; Poor coil tuning/matching; Low drug concentration in the region of interest. | Increase the number of scans (at the expense of temporal resolution); Re-tune and match the RF coil; Ensure accurate drug administration and appropriate dosage. |
| Broad Spectral Lines | Magnetic field inhomogeneity; Animal movement. | Shim the magnet to improve field homogeneity; Ensure the animal is securely positioned and adequately anesthetized. |
| Inaccurate Quantification | Incomplete T₁ relaxation; Non-uniform excitation. | Increase the repetition time (TR); Use a calibrated pulse angle and ensure the spectral width is sufficient to cover all signals of interest. |
Conclusion and Future Perspectives
In vivo ¹⁹F NMR spectroscopy offers a robust and non-invasive method for monitoring the catabolism of 5-FU through the detection of FUPA. This technique provides critical information on drug metabolism and distribution, which can aid in the development of more effective and less toxic cancer therapies. Future applications may include the use of ¹⁹F MRI to spatially map the distribution of 5-FU and its metabolites within tumors and surrounding tissues, providing a more complete picture of drug delivery and response.[7]
References
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Waiczies, S., Lepore, S., & Niendorf, T. (2020). First in vivo fluorine-19 magnetic resonance imaging of the multiple sclerosis drug siponimod. Scientific Reports, 10(1), 1-14. [Link]
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Fujita, F., et al. (1990). Enzymatic conversion of 5-fluoro-2'-deoxyuridine to 5-fluorouracil or 5-fluoro-2'-deoxyuridine 5'-monophosphate in human tissues. Anticancer Research, 10(3), 779-783. [Link]
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Malet-Martino, M. C., et al. (1988). Direct 19F NMR spectroscopic observation of 5-fluorouracil metabolism in the isolated perfused mouse liver model. NMR in Biomedicine, 1(3), 113-120. [Link]
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PubChem. (n.d.). alpha-Fluoro-beta-ureidopropionic acid. PubChem Compound Summary for CID 151244. [Link]
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Heggie, G. D., et al. (1987). 5-Fluorouracil metabolizing enzymes. Pharmacology & Therapeutics, 32(2), 151-157. [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0060435). [Link]
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Kao, J. Y., & Gorenstein, D. G. (1990). Correlations between fluorine-19 nuclear magnetic resonance chemical shift and the secondary and tertiary structure of 5-fluorouracil-substituted tRNA. Biochemistry, 29(44), 10235-10245. [Link]
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Sasaki, K., et al. (2014). Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer. Oncology Letters, 8(3), 1131-1136. [Link]
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Romano, M., et al. (2020). 5-Fluorouracil Conversion Pathway Mutations in Gastric Cancer. Biology, 9(9), 265. [Link]
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ResearchGate. (n.d.). Simplified schematic of the intracellular conversion of 5-FU to FdUMP. [Link]
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van der Graaf, M., et al. (1990). Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline. Xenobiotica, 20(5), 467-477. [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. [Link]
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Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8327684. [Link]
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Marsh, E. N. G. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Accounts of Chemical Research, 47(9), 2772-2779. [Link]
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Morris, G. A. (2007). NMR Data Processing. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd. [Link]
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Ahrens, E. T., & Zhong, J. (2013). 19F MRI for quantitative in vivo cell tracking. Trends in Biotechnology, 31(7), 389-396. [Link]
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Srinivas, M., et al. (2012). 19F MRI for quantitative in vivo cell tracking. Trends in Biotechnology, 30(6), 309-317. [Link]
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D'Amico, L., & Otting, G. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 308-323. [Link]
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Thomas, S. R., et al. (1986). In vivo 19F NMR imaging. Journal of Magnetic Resonance, 68(1), 155-159. [Link]
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van der Graaf, M. (2010). In vivo magnetic resonance spectroscopy: basic methodology and clinical applications. European Biophysics Journal, 39(4), 527-540. [Link]
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de Graaf, R. A. (2007). In Vivo NMR Spectroscopy: Principles and Techniques (2nd ed.). John Wiley & Sons, Ltd. [Link]
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Application Note: Therapeutic Drug Monitoring of α-Fluoro-β-ureidopropionic acid (FBAL) by LC-MS/MS
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of FBAL in Fluoropyrimidine Chemotherapy
Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are cornerstones in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers. The clinical efficacy and toxicity of these agents are highly variable among patients, primarily due to inter-individual differences in their metabolism. Over 80% of an administered 5-FU dose is catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD), with α-Fluoro-β-ureidopropionic acid (FBAL) being a key downstream metabolite in this pathway.[1]
Monitoring the parent drug (5-FU) has become a strategy to mitigate toxicity and enhance efficacy.[2][3][4] However, the concentration of FBAL offers a unique window into the catabolic activity of DPD. Plasma levels of FBAL have been shown to correlate with DPD activity, making FBAL a valuable biomarker for assessing a patient's metabolic phenotype.[5] Elevated exposure to 5-FU is linked to severe toxicities, and since FBAL levels reflect the rate of 5-FU breakdown, its quantification can provide crucial information for personalized dosing strategies. This application note provides a comprehensive, in-depth technical guide for the therapeutic drug monitoring (TDM) of FBAL using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Metabolic Pathway and Rationale for FBAL Monitoring
The metabolic fate of 5-FU is depicted below. DPD is the rate-limiting enzyme in the catabolism of 5-FU to dihydrofluorouracil (DHFU). Subsequently, DHFU is converted to FBAL. Therefore, the concentration of FBAL in plasma is indicative of the overall flux through this major catabolic route. In patients with deficient DPD activity, 5-FU clearance is reduced, leading to higher systemic exposure and an increased risk of severe, life-threatening toxicities. Conversely, patients with ultra-rapid DPD activity may clear the drug too quickly, potentially leading to sub-therapeutic exposure and reduced treatment efficacy. Monitoring FBAL can thus help to identify these patients and guide dose adjustments to optimize the therapeutic index.
Caption: Metabolic pathway of 5-fluorouracil (5-FU).
Experimental Protocol: Quantification of FBAL in Human Plasma by LC-MS/MS
This protocol outlines a robust method for the determination of FBAL in human plasma. The method is based on protein precipitation for sample cleanup, followed by analysis using a reversed-phase LC-MS/MS system.
I. Materials and Reagents
-
Analytes and Internal Standard:
-
α-Fluoro-β-ureidopropionic acid (FBAL) reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C,¹⁵N₂-FBAL (recommended for optimal accuracy)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free, for calibration and quality control standards)
-
II. Sample Preparation: Protein Precipitation
The causality behind choosing protein precipitation lies in its simplicity, speed, and effectiveness for removing the bulk of proteins from plasma, which can interfere with the LC-MS/MS analysis. This "dilute and shoot" approach is well-suited for high-throughput clinical laboratories.
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of FBAL in methanol.
-
Prepare a 1 mg/mL stock solution of the SIL-IS in methanol.
-
From these, prepare working solutions for calibration standards and quality controls (QCs) by serial dilution in 50:50 methanol:water.
-
-
Spike Calibration Standards and QCs:
-
Prepare a series of calibration standards by spiking known concentrations of FBAL into drug-free human plasma. A typical range might be 10-5000 ng/mL.
-
Prepare at least three levels of QCs (low, medium, high) in drug-free human plasma.
-
-
Protein Precipitation Protocol:
-
To 50 µL of plasma sample (calibrator, QC, or patient sample) in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the SIL-IS at a fixed concentration.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
-
III. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | Provides efficient separation of the analyte from matrix components. |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Suitable for retaining and separating small polar molecules like FBAL. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reversed-phase column. |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate | A gradient ensures efficient elution and separation of compounds with varying polarities. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for the column dimensions to achieve good peak shape and separation. |
| Injection Volume | 5-10 µL | A small injection volume minimizes potential matrix effects. |
| MS System | Triple Quadrupole Mass Spectrometer | Offers high selectivity and sensitivity for quantitative analysis using Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | FBAL can be detected in both modes; negative mode may offer better sensitivity for the deprotonated molecule [M-H]⁻. A published method by Zou et al. (2012) successfully used negative ion mode.[6] |
| MRM Transitions | FBAL: [M-H]⁻ m/z 149 -> fragment m/z; SIL-IS: appropriate transition | Specific precursor-to-product ion transitions provide high selectivity for quantification. These must be determined by infusing pure standards. For FBAL (as FUPA), a precursor ion of m/z 148.9 was used in a published method.[6] |
Bioanalytical Method Validation
Every protocol must be a self-validating system. Therefore, the LC-MS/MS method for FBAL must be rigorously validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guidance.[2][5][7]
The validation should assess the following parameters:
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Selectivity & Specificity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources. | Ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample. |
| Calibration Curve & Linearity | At least 6 non-zero standards, with a correlation coefficient (r²) > 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | Demonstrates the relationship between instrument response and analyte concentration over a defined range. |
| Accuracy & Precision | Intra- and inter-day accuracy within 85-115% of nominal values (80-120% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). | Assesses the closeness of measured values to the true value and the reproducibility of the measurements. |
| Matrix Effect | The matrix factor should be consistent across different lots of plasma, with a %CV ≤15%. | Evaluates the suppression or enhancement of ionization caused by co-eluting matrix components. |
| Recovery | Recovery should be consistent and reproducible, although it does not need to be 100%. | Measures the efficiency of the extraction procedure. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and in processed samples. Analyte concentration should be within ±15% of the initial concentration. | Ensures that the analyte concentration does not change from the time of sample collection to analysis. |
TDM Workflow and Clinical Interpretation
The successful implementation of FBAL TDM requires a coordinated workflow from sample collection to clinical decision-making.
Caption: Therapeutic Drug Monitoring (TDM) workflow for FBAL.
Interpreting FBAL Concentrations
While a definitive therapeutic range for FBAL has not been established, its concentration provides valuable information about 5-FU catabolism. The interpretation should be done in the context of the patient's clinical status, concurrent 5-FU levels (if measured), and observed toxicities.
-
Low FBAL Concentrations: May suggest reduced DPD activity and consequently, impaired 5-FU clearance. These patients could be at a higher risk for severe toxicity due to increased 5-FU exposure. A reduction in the 5-FU dose may be warranted.
-
High FBAL Concentrations: May indicate rapid 5-FU catabolism. These patients might be at risk of sub-therapeutic 5-FU exposure, potentially leading to a lack of efficacy. An increase in the 5-FU dose could be considered in the absence of toxicity.
-
Correlation with 5-FU AUC: Studies have shown a correlation between FBAL plasma concentration and the area-under-the-curve (AUC) of 5-FU.[5] This relationship can be used to infer 5-FU exposure from FBAL levels, especially when direct 5-FU measurement is challenging due to its short half-life.
It is crucial to establish institutional reference ranges based on patient population data and correlate them with clinical outcomes (toxicity and response) to refine the interpretation of FBAL levels over time.
Conclusion
Therapeutic drug monitoring of α-Fluoro-β-ureidopropionic acid offers a promising approach to personalizing fluoropyrimidine chemotherapy. By providing a surrogate measure of DPD activity and 5-FU catabolism, FBAL quantification can aid clinicians in identifying patients at risk for toxicity or lack of efficacy. The robust and validated LC-MS/MS protocol detailed in this application note provides the analytical foundation for implementing FBAL TDM in a clinical research setting. Further clinical studies are needed to establish definitive therapeutic ranges and formalize dose adjustment algorithms based on FBAL concentrations, which will be a significant step towards optimizing the safety and effectiveness of one of the most widely used classes of anticancer drugs.
References
- Ciccolini, J., Mercier, C., Dahan, L., & Evrard, A. (2021). Integrating pharmacogenetics in the management of patients treated with fluoropyrimidines. British Journal of Clinical Pharmacology, 87(3), 846-857.
- Gamelin, E., Delva, R., Jacob, J., Merrouche, Y., Raoul, J. L., Pezet, D., ... & Boisdron-Celle, M. (2008). Individual fluorouracil dose adjustment based on pharmacokinetic follow-up compared with conventional dosage: results of a multicenter randomized trial of patients with metastatic colorectal cancer. Journal of Clinical Oncology, 26(13), 2099-2105.
- Ogura, K., Ohnuma, T., Minamide, S., Nagayama, S., & Fujii, S. (2004). Plasma level of a 5-fluorouracil metabolite, fluoro-beta-alanine correlates with dihydropyrimidine dehydrogenase activity of peripheral blood mononuclear cells in 5-fluorouracil treated patients. Cancer letters, 212(2), 231-237.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- Zou, H., Yu, J., Ruan, Z., Wang, X., & Zhu, Y. (2012). The achievement of mass balance by simultaneous quantification of floxuridine prodrug, floxuridine, 5-fluorouracil, 5-dihydrouracil, α-fluoro-β-ureidopropionate, α-fluoro-β-alanine using LC-MS. Journal of pharmaceutical and biomedical analysis, 66, 257-264.
-
Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
- Wilhelm, M., Mueller, L., Miller, M. C., Link, K., & Holden, J. A. (2016). Therapeutic drug monitoring of 5-fluorouracil.
-
Piscitelli, F. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. [Link]
- Capitain, O., Boisdron-Celle, M., Poirier, A. L., Abadie-Lacourtoisie, S., & Gamelin, E. (2012). The influence of fluorouracil outcome parameters on tolerance and efficacy in patients with advanced colorectal cancer. The pharmacogenomics journal, 12(4), 289-297.
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- 4. cancernetwork.com [cancernetwork.com]
- 5. researchgate.net [researchgate.net]
- 6. The achievement of mass balance by simultaneous quantification of floxuridine prodrug, floxuridine, 5-fluorouracil, 5-dihydrouracil, α-fluoro-β-ureidopropionate, α-fluoro-β-alanine using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
Application Notes & Protocols: Analytical Methods for Biomarker Detection
A Note on Terminology: The term "FUPA" or "Fibroblast-Unusual-Protein-A" is not a recognized designation in standard protein databases or the scientific literature. This guide will use Fibroblast Activation Protein (FAP) as a well-characterized and highly relevant exemplar to demonstrate the principles and protocols for protein biomarker detection. FAP is a cell-surface serine protease that is expressed at low levels in healthy adult tissues but is significantly upregulated in the tumor microenvironment of many cancers, making it a prime target for diagnostics and drug development[1][2][3].
Section 1: Introduction to Fibroblast Activation Protein (FAP) as a Target Biomarker
Fibroblast Activation Protein (FAP) is a type II transmembrane glycoprotein that has garnered significant interest in oncology and fibrosis research.[2] Its expression is predominantly found on cancer-associated fibroblasts (CAFs), which are key components of the tumor microenvironment (TME)[4][5]. FAP plays a crucial role in TME remodeling, tumor invasion, metastasis, and immunosuppression by degrading components of the extracellular matrix (ECM) and modulating intracellular signaling pathways[1][6][7]. This restricted expression pattern makes FAP an excellent biomarker for distinguishing cancerous tissue from healthy tissue and a promising target for therapeutic intervention[3][8]. The accurate and precise quantification of FAP in various biological samples is therefore critical for preclinical research, clinical trial monitoring, and the development of FAP-targeted therapies.[9]
Section 2: Overview of Analytical Methods for FAP Detection
The choice of analytical method for FAP detection depends on the research question, required sensitivity, sample type, and desired throughput. Each method offers distinct advantages and is suited for different applications, from quantifying soluble FAP in plasma to visualizing its localization within tumor tissues.
Table 1: Comparison of Key Analytical Methods for FAP Detection
| Method | Principle | Sample Types | Application | Throughput | Key Advantages | Limitations |
| ELISA | Immunoenzymatic | Serum, Plasma, Cell Culture Supernatants | Quantification of soluble FAP | High | High sensitivity, quantitative, well-established | Indirect measurement, subject to antibody cross-reactivity |
| Western Blot | Immunodetection after size separation | Tissue Lysates, Cell Lysates | Protein identification, relative quantification, size verification | Low | Confirms molecular weight, good specificity | Semi-quantitative, labor-intensive |
| Immunohistochemistry (IHC) | In situ immunodetection | FFPE or Frozen Tissue Sections | Localization of FAP within tissue architecture | Medium | Provides spatial context, visualizes protein distribution | Non-quantitative, subject to interpretation bias |
| Mass Spectrometry (MS) | Mass-to-charge ratio analysis | Serum, Plasma, Tissue Lysates | Absolute quantification, discovery proteomics, PTM analysis | Low-Medium | High specificity, absolute quantification possible, identifies modifications | Requires specialized equipment and expertise |
Workflow for Method Selection
Choosing the appropriate analytical technique is a critical first step in any biomarker study. The following diagram illustrates a decision-making workflow based on common research objectives.
Caption: Decision workflow for selecting an FAP analytical method.
Section 3: Detailed Protocols
Protocol 3.1: Quantitative FAP Detection in Human Serum using ELISA
This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of human FAP in serum. The principle involves capturing FAP from the sample with an immobilized antibody, followed by detection with a second, enzyme-conjugated antibody.
A. Sample Preparation and Handling (Critical Step)
-
Rationale: Proper sample collection and handling are paramount to prevent platelet activation, which can release confounding factors and alter biomarker levels.[10]
-
Procedure:
-
Collect whole blood into a serum separator tube (SST).
-
Allow blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C.[11]
-
Immediately aspirate the serum and transfer it to a clean polypropylene tube.
-
For short-term storage, keep samples at 2-8°C. For long-term storage, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[12]
-
B. ELISA Protocol (Based on commercially available kits) [13][14]
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed by the kit manufacturer. Allow all reagents to reach room temperature before use.
-
Plate Loading: Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.
-
Incubation: Seal the plate and incubate for the time specified in the kit protocol (typically 1-2 hours) at room temperature, often with gentle shaking.
-
Washing: Aspirate the liquid from each well and wash the plate 3-4 times with the provided wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 4.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step as described in step 4.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 10-20 minutes at room temperature in the dark, allowing color to develop.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the mean OD for each standard against its concentration. Use a four-parameter logistic (4-PL) curve fit. Calculate the FAP concentration in samples by interpolating their OD values from the standard curve and multiplying by the dilution factor.
C. Assay Validation Considerations
-
Rationale: Immunoassay validation ensures that the method is reliable, reproducible, and fit for its intended purpose.[15][16][17]
-
Key Parameters:
-
Precision: Assessed by intra-assay and inter-assay coefficients of variation (CV%), which should typically be <10% and <15%, respectively.[14]
-
Accuracy: Determined by spike-and-recovery experiments, with recovery typically expected to be within 80-120%.
-
Sensitivity (Limit of Detection, LOD): The lowest concentration of FAP that can be reliably distinguished from background.
-
Parallelism: Ensures that the endogenous analyte in the sample matrix behaves similarly to the recombinant standard. This is a critical check for matrix effects.[15]
-
Protocol 3.2: FAP Expression Analysis in Tissue Lysates by Western Blot
This protocol provides a method to detect FAP in protein lysates from tissues, confirming its presence and approximate molecular weight (~95 kDa).
A. Protein Extraction from Tissue
-
Rationale: Efficient lysis and inhibition of proteases are crucial for obtaining high-quality protein extracts that reflect the in vivo state.[18]
-
Procedure:
-
Harvest tissue and immediately flash-freeze in liquid nitrogen. Store at -80°C.
-
Weigh a small piece of frozen tissue (~20-30 mg) and place it in a pre-chilled tube.
-
Add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail.
-
Homogenize the tissue using a mechanical homogenizer or sonicator on ice.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
B. Western Blot Protocol [19][20]
-
Sample Preparation: Mix 20-40 µg of protein lysate with Laemmli sample buffer. Heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 4-12% Tris-Glycine polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FAP (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the wash step as described in step 6.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a digital imager or X-ray film. FAP should appear as a band at approximately 95 kDa.
Protocol 3.3: In Situ Localization of FAP using Immunohistochemistry (IHC)
This protocol allows for the visualization of FAP expression within the context of tissue architecture, which is essential for understanding its role in the tumor microenvironment.
A. Tissue Preparation
-
Rationale: Proper fixation and processing are critical for preserving tissue morphology and antigenicity.[21]
-
Procedure:
-
Fix freshly excised tissue in 10% neutral buffered formalin for 18-24 hours.
-
Dehydrate the tissue through a series of graded ethanol washes.
-
Clear the tissue with xylene and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
B. IHC Staining Protocol [22][23]
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating at 95-100°C for 20-40 minutes.[22] Allow slides to cool to room temperature.
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding by incubating with a protein block (e.g., serum from the secondary antibody host species) for 20-30 minutes.
-
Primary Antibody Incubation: Incubate sections with the primary FAP antibody (e.g., clone SP325) for 60 minutes at room temperature or overnight at 4°C.[21][22]
-
Washing: Wash slides with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Detection System: Apply a polymer-based HRP-conjugated secondary antibody system according to the manufacturer's instructions.
-
Washing: Repeat the wash step.
-
Chromogen Application: Apply a DAB (3,3'-diaminobenzidine) substrate-chromogen solution and incubate until a brown precipitate is visible. Monitor under a microscope.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip with a permanent mounting medium.
-
Analysis: Examine slides under a light microscope. FAP staining will appear as a brown signal, typically localized to the stroma and cancer-associated fibroblasts.[24]
Section 4: Advanced Methods and Future Perspectives
While ELISA, Western Blot, and IHC are foundational techniques, other methods offer unique advantages. Mass spectrometry (MS)-based proteomics allows for highly specific, absolute quantification of FAP and the identification of post-translational modifications, which may be functionally important.[25][26] This approach is invaluable for in-depth biomarker characterization and discovery.[27]
Emerging technologies include FAP-targeted radiopharmaceuticals for non-invasive imaging (PET scans) and therapy, which leverage the high specificity of FAP expression for tumor detection and treatment.[8][28] Additionally, novel high-throughput screening assays, such as the DNA-linked Inhibitor Antibody Assay (DIANA), are being developed to rapidly screen for FAP inhibitors.[29]
Section 5: FAP Signaling and Role in the Tumor Microenvironment
FAP contributes to a pro-tumorigenic and immunosuppressive microenvironment through multiple mechanisms.[30] Its enzymatic activity remodels the ECM, facilitating cancer cell invasion.[31] FAP also influences key signaling pathways, such as PI3K/Akt and STAT3, to promote cell proliferation and migration.[5][7] Furthermore, FAP-positive CAFs can suppress anti-tumor immunity by recruiting myeloid-derived suppressor cells (MDSCs) and inhibiting T-cell function, often through the secretion of chemokines like CCL2 and CXCL12.[4][5]
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- 21. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]
- 22. Pathology & Oncology Research | Fibroblast activation protein-α expression in fibroblasts is common in the tumor microenvironment of colorectal cancer and may serve as a therapeutic target [por-journal.com]
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- 24. jitc.bmj.com [jitc.bmj.com]
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Application Note: Quantitative Analysis of Free Fatty Acid Receptors FUPA (GPR40/FFAR1) and FFAR4 (GPR120) in Human Plasma and Associated Cellular Components
Introduction: The burgeoning role of FUPA and FFAR4 in metabolic disease and drug discovery
Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40) or FUPA, and Free Fatty Acid Receptor 4 (FFAR4), commonly referred to as GPR120, have emerged as pivotal players in metabolic homeostasis.[1][2][3][4] These receptors, activated by medium and long-chain free fatty acids, are implicated in a range of physiological processes including glucose-stimulated insulin secretion, adipogenesis, and the modulation of inflammatory responses.[2][5][6][7] Consequently, FUPA and FFAR4 are attractive therapeutic targets for metabolic disorders such as type 2 diabetes and obesity.[2][6][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantification of FUPA and FFAR4. It is crucial to note that as transmembrane proteins, FUPA and FFAR4 are not typically found in a soluble form in plasma. Therefore, their quantification in "human plasma" necessitates the analysis of receptor expression and function in circulating blood cells or the exploration of surrogate biomarkers within the plasma matrix. This document will detail protocols for the preparation of human plasma and associated cellular components, followed by methodologies for receptor quantification through ligand binding and functional assays.
FUPA (GPR40/FFAR1) and FFAR4 (GPR120) Signaling Pathways
Understanding the signaling cascades initiated by FUPA and FFAR4 is fundamental to designing robust quantification assays. Both receptors are G-protein coupled receptors (GPCRs) that, upon activation by free fatty acids, trigger distinct downstream signaling events.
FUPA (GPR40/FFAR1) Signaling:
FUPA is predominantly expressed in pancreatic β-cells.[2][6][9] Upon activation, it primarily couples to the Gαq/11 subunit of the heterotrimeric G protein.[7][10] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][9] IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] The culmination of this pathway is the potentiation of glucose-stimulated insulin secretion.[2][6][7]
Caption: FUPA (GPR40) signaling pathway.
FFAR4 (GPR120) Signaling:
FFAR4 is expressed in various tissues, including adipose tissue, macrophages, and enteroendocrine cells.[3][11][12][13] Its signaling is more complex, involving both G-protein-dependent and independent pathways.[1][14] Like FUPA, FFAR4 can couple to Gαq/11, leading to increased intracellular calcium.[1] However, a critical aspect of FFAR4 signaling is its interaction with β-arrestin 2.[3][14] Upon ligand binding, β-arrestin 2 is recruited to the receptor, leading to receptor internalization and the initiation of downstream signaling cascades that mediate anti-inflammatory effects.[3] This β-arrestin-dependent pathway is crucial for many of the beneficial metabolic effects attributed to FFAR4 activation.[3][14]
Caption: FFAR4 (GPR120) signaling pathways.
Methodologies for Quantification
Several techniques can be employed to quantify FUPA and FFAR4. The choice of method depends on the specific research question, available equipment, and desired throughput.
| Assay Type | Principle | Measures | Pros | Cons |
| Radioligand Binding Assay | Competitive binding of a radiolabeled ligand and a test compound to the receptor. | Receptor density (Bmax) and binding affinity (Kd/Ki). | High sensitivity and specificity; direct measure of receptor binding. | Requires handling of radioactive materials; lower throughput. |
| Calcium Mobilization Assay | Measurement of intracellular calcium release upon receptor activation using a fluorescent dye. | Functional response of Gq-coupled receptors (EC50/IC50). | High-throughput; real-time kinetic data. | Indirect measure of receptor activation; can be affected by off-target effects. |
| β-Arrestin Recruitment Assay | Detection of the interaction between the activated receptor and β-arrestin. | Functional response, particularly for FFAR4; useful for studying biased agonism. | High-throughput; pathway-specific. | Requires engineered cell lines; may not capture all signaling aspects. |
| Quantitative PCR (qPCR) | Quantification of mRNA expression levels of the receptor gene. | Gene expression levels. | Highly sensitive and specific. | Does not measure protein levels or functional activity. |
Protocols
PART 1: Human Blood Sample Preparation
Objective: To isolate plasma and peripheral blood mononuclear cells (PBMCs) for subsequent receptor analysis.
Materials:
-
Vacutainer tubes containing an anticoagulant (e.g., EDTA or sodium heparin)
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Centrifuge with a swinging-bucket rotor
-
Sterile serological pipettes and conical tubes
Protocol:
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant.[15][16] Gently invert the tubes several times to ensure proper mixing.[16]
-
Plasma Separation: Centrifuge the blood at 1,000-2,000 x g for 10 minutes at 4°C.[15][17]
-
Plasma Collection: Carefully aspirate the upper plasma layer without disturbing the buffy coat and transfer it to a fresh tube. Aliquot and store at -80°C for potential analysis of surrogate biomarkers.
-
PBMC Isolation: a. Dilute the remaining blood sample with an equal volume of PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. d. Aspirate the upper layer, and carefully collect the buffy coat layer containing PBMCs. e. Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step. f. Resuspend the PBMC pellet in an appropriate buffer for downstream applications.
PART 2: Radioligand Binding Assay for FUPA (GPR40)
Objective: To determine the density and binding affinity of FUPA in a membrane preparation from cells expressing the receptor.
Materials:
-
Membrane preparation from a cell line overexpressing human FUPA (or from isolated PBMCs)
-
Radiolabeled FUPA ligand (e.g., [³H]-TAK-875)
-
Unlabeled FUPA agonist (e.g., TAK-875) for determining non-specific binding and for competition assays
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
96-well filter plates (e.g., Millipore MultiScreenHTS)
-
Scintillation cocktail and a microplate scintillation counter
Protocol:
-
Assay Setup: In a 96-well plate, add binding buffer, unlabeled ligand (for competition curve), and membrane preparation.
-
Radioligand Addition: Add the radiolabeled ligand to initiate the binding reaction. For saturation binding, use increasing concentrations of the radioligand. For competition binding, use a fixed concentration of the radioligand.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[18][19]
-
Data Analysis:
-
Saturation Binding: Plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine Bmax (receptor density) and Kd (binding affinity).
-
Competition Binding: Plot the percentage of specific binding against the log concentration of the unlabeled ligand to determine the IC50, from which the Ki (inhibitory constant) can be calculated.[18]
-
PART 3: Functional β-Arrestin Recruitment Assay for FFAR4 (GPR120)
Objective: To quantify the functional response of FFAR4 to agonist stimulation by measuring β-arrestin recruitment.
Materials:
-
A cell line engineered to co-express FFAR4 and a β-arrestin fusion protein linked to a reporter system (e.g., DiscoverX PathHunter β-arrestin cells).[20][21]
-
FFAR4 agonist (e.g., TUG-891)
-
Cell culture medium and supplements
-
Assay buffer
-
Chemiluminescent substrate for the reporter enzyme
-
A luminometer
Protocol:
-
Cell Plating: Seed the engineered cells into a 96-well white, clear-bottom plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the FFAR4 agonist. Add the compounds to the respective wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the chemiluminescent substrate according to the manufacturer's instructions.
-
Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the agonist.[20][21]
Conclusion and Future Perspectives
The quantification of FUPA and FFAR4 provides invaluable insights for both basic research and drug development. While the direct measurement of these receptors in acellular plasma is not feasible, the protocols outlined in this application note offer robust methods for their analysis in relevant cell populations isolated from human blood. Future advancements in proteomics and mass spectrometry may enable the sensitive detection of soluble receptor fragments or downstream biomarkers in plasma, offering a less invasive approach to monitoring receptor activity. The continued development of selective ligands and advanced assay technologies will further refine our ability to probe the complex biology of these important metabolic receptors.
References
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- HORIBA Scientific (n.d.). Validation of the activity of G-protein-coupled receptors (GPCRs) using SPRi. HORIBA.
- Spandidos Publications (2015). GPR40: A therapeutic target for mediating insulin secretion (Review). Experimental and Therapeutic Medicine, 9(3), 631-636.
- American Diabetes Association (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2638-2642.
- RayBiotech (n.d.). Preparing Plasma and Serum Samples for ELISA & Multiplex Assay Kits. RayBiotech.
- eLife (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. eLife, 12, e87023.
- Gifford Bioscience (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
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- YouTube (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. Cisbio.
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- Thermo Fisher Scientific (n.d.).
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- PubMed (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15-42.
- PubMed Central (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15-42.
- Proteopedia (2016). GPR40. Proteopedia.
- Journal of Visualized Experiments (2014).
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- ResearchGate (n.d.). Radioligand binding characterization of GPR40 agonists.
- ACS Measurement Science Au (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 284-292.
- Frontiers in Endocrinology (2015). Regulation of Energy Homeostasis via GPR120. Frontiers in Endocrinology, 6, 18.
- Merck (n.d.).
- BenchChem (2025). Application Notes and Protocols for In Vitro Calcium Mobilization Assay with GPR40/FFAR1 Agonists. BenchChem.
- PubMed Central (2016). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 5(9), 755-765.
- Molecular Pharmacology (2009). Flow Cytometry-Based Binding Assay for GPR40 (FFAR1; Free Fatty Acid Receptor 1). Molecular Pharmacology, 75(3), 576-584.
- MDPI (2022). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. Molecules, 27(24), 8963.
- PubMed Central (2021). GPR120 induces regulatory dendritic cells by inhibiting HK2-dependent glycolysis to alleviate fulminant hepatic failure.
- PubMed Central (2017). Leveraging a Clinical Phase Ib Proof‐of‐Concept Study for the GPR40 Agonist MK‐8666 in Patients With Type 2 Diabetes for Model‐Informed Phase II Dose Selection. Clinical Pharmacology & Therapeutics, 102(1), 118-126.
- Dovepress (2014). Potential roles of GPR120 and its agonists in the management of diabet. Drug Design, Development and Therapy, 8, 1193-1202.
- Cayman Chemical (n.d.). FFAR4 (GPR120) Reporter Assay Kit. Cayman Chemical.
- Creative Bioarray (n.d.). Ca2+ Mobilization Assay.
- ACS Publications (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(21), 9675-9699.
- American Journal of Physiology-Endocrinology and Metabolism (2016). GPR40 deficiency is associated with hepatic FAT/CD36 upregulation, steatosis, inflammation, and cell injury in C57BL/6 mice. American Journal of Physiology-Endocrinology and Metabolism, 311(4), E734-E745.
- Molecular Devices (n.d.). FLIPR Calcium 4 Assay Kit. Molecular Devices.
- Frontiers (2025). The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism. Frontiers in Endocrinology.
- Frontiers (n.d.). The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism. Frontiers.
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Application Notes and Protocols for the Analysis of α-Fluoro-β-ureidopropionic Acid: A Guide to Sample Preparation
Introduction: The Clinical Significance of α-Fluoro-β-ureidopropionic Acid (FBAL) Analysis
α-Fluoro-β-ureidopropionic acid (FBAL), also known as 2-fluoro-3-ureidopropionic acid, is a critical metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1] 5-FU is a cornerstone in the treatment of various solid tumors, and its efficacy and toxicity are closely linked to its complex metabolic pathway. FBAL is a downstream catabolite of 5-FU, and its quantification in biological matrices such as plasma and urine is of significant interest in pharmacokinetic studies, therapeutic drug monitoring, and research aimed at personalizing cancer therapy. Understanding the concentration of FBAL can provide valuable insights into the activity of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism, which is a key determinant of patient response and toxicity.
This application note provides a comprehensive guide to the sample preparation of FBAL for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. We will delve into the rationale behind various sample preparation strategies, offering detailed protocols for protein precipitation and solid-phase extraction (SPE), as well as a discussion on chemical derivatization to enhance analytical sensitivity.
Challenges in FBAL Sample Preparation
The analysis of FBAL in biological fluids presents several challenges that must be addressed during sample preparation:
-
Complex Matrix: Biological samples like plasma, serum, and urine are complex mixtures containing proteins, salts, lipids, and other endogenous compounds that can interfere with the analysis and damage analytical instrumentation.
-
Low Concentrations: FBAL concentrations can be low, requiring a sample preparation method that can effectively concentrate the analyte.
-
Polarity: FBAL is a polar molecule, which can make it challenging to retain on traditional reversed-phase chromatographic columns and may necessitate specific extraction or derivatization strategies.
A robust sample preparation protocol is therefore essential to remove interferences, enrich the analyte, and ensure accurate and reproducible quantification.
Method 1: Protein Precipitation for Plasma and Serum Samples
Protein precipitation is a straightforward and widely used technique for removing proteins from biological samples.[2] It involves the addition of an organic solvent or an acid to denature and precipitate the proteins, which are then removed by centrifugation.
Causality of Experimental Choices
-
Solvent Selection: Acetonitrile is a common choice for protein precipitation as it is highly effective at precipitating proteins while keeping small molecules like FBAL in solution.[3] Methanol can also be used, but acetonitrile often results in a cleaner supernatant. A 3:1 ratio of acetonitrile to plasma is typically sufficient to ensure complete protein precipitation.
-
Vortexing and Centrifugation: Vigorous vortexing ensures thorough mixing of the solvent and sample, leading to efficient protein precipitation. Subsequent centrifugation at high speed pellets the precipitated proteins, leaving a clear supernatant containing the analyte of interest.
Experimental Workflow: Protein Precipitation
Caption: Workflow for FBAL extraction from plasma/serum using protein precipitation.
Detailed Protocol: Protein Precipitation
-
Sample Collection: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) and centrifuge to obtain plasma.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma or serum in a microcentrifuge tube, add the internal standard (e.g., a stable isotope-labeled FBAL).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube for analysis.
-
Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system.
| Parameter | Value | Reference |
| Sample Volume | 100 µL | N/A |
| Precipitating Agent | Acetonitrile | [3] |
| Solvent to Sample Ratio | 3:1 (v/v) | [3] |
| Centrifugation Speed | 10,000 x g | N/A |
| Centrifugation Time | 10 min | N/A |
Method 2: Solid-Phase Extraction (SPE) for Urine and Plasma Samples
Solid-phase extraction (SPE) is a more selective sample preparation technique that can provide cleaner extracts and higher analyte concentration compared to protein precipitation.[4] It involves passing the sample through a sorbent bed that retains the analyte of interest, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.
Causality of Experimental Choices
-
Sorbent Selection: For a polar compound like FBAL, a mixed-mode or a polar-enhanced reversed-phase sorbent is often suitable. A mixed-mode cation exchange sorbent can be particularly effective as FBAL has a carboxylic acid group which will be negatively charged at neutral pH, and a ureido group that can interact via hydrogen bonding.
-
pH Adjustment: Adjusting the pH of the sample and wash solutions is critical for optimizing the retention and elution of the analyte. For FBAL, acidifying the sample will protonate the carboxylic acid group, making it less polar and enhancing its retention on a reversed-phase sorbent.
-
Wash and Elution Solvents: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. The elution solvent must be strong enough to disrupt the analyte-sorbent interaction and elute the analyte in a small volume.
Experimental Workflow: Solid-Phase Extraction (SPE)
Caption: General workflow for FBAL extraction using solid-phase extraction.
Detailed Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)
-
Sample Pre-treatment: Dilute 100 µL of urine or plasma with 400 µL of 2% formic acid in water.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of 2% formic acid in water. Do not allow the cartridge to dry.[4]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Elution: Elute the FBAL from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
| Parameter | Value/Solvent | Reference |
| SPE Sorbent | Mixed-Mode Cation Exchange | N/A |
| Conditioning | Methanol, 2% Formic Acid | [4] |
| Sample Loading | Acidified Sample | N/A |
| Wash Solution | 2% Formic Acid in Water | [5] |
| Elution Solution | 5% Ammonium Hydroxide in Methanol | [5] |
Enhancing Sensitivity: Chemical Derivatization
For low-abundance analytes or to improve chromatographic performance, chemical derivatization can be a powerful tool. Derivatization involves chemically modifying the analyte to enhance its detectability by the analytical instrument. For FBAL, derivatization can target its carboxylic acid or ureido groups to improve its ionization efficiency in the mass spectrometer and its retention on reversed-phase columns.
Rationale for Derivatization
-
Improved Ionization: Derivatizing agents can introduce a readily ionizable group, such as a tertiary amine, which enhances the signal in positive ion electrospray ionization (ESI) mass spectrometry.
-
Increased Hydrophobicity: By adding a non-polar moiety, derivatization can increase the hydrophobicity of FBAL, leading to better retention on C18 and other reversed-phase columns.
Potential Derivatization Reagents for FBAL
-
Dansyl Chloride: Reacts with primary and secondary amines and phenolic hydroxyl groups to form highly fluorescent and readily ionizable derivatives.[6][7] While FBAL does not have a primary amine, the ureido group may have some reactivity under specific conditions, or this reagent could be used to derivatize other metabolites in the same sample.
-
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl): Reacts with primary and secondary amines to yield highly fluorescent and stable derivatives.[8][9][10][11] This would be effective if FBAL is metabolized to α-fluoro-β-alanine.
General Protocol: Derivatization with Dansyl Chloride
This is a general protocol and would require optimization for FBAL.
-
Sample Preparation: Use the supernatant from protein precipitation or the eluate from SPE. Ensure the sample is in an appropriate solvent and pH for the reaction (typically a basic pH, e.g., sodium bicarbonate buffer, pH 9).
-
Derivatization Reaction: Add a solution of dansyl chloride in acetone or acetonitrile to the sample. The molar excess of the reagent will need to be optimized.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding a quenching agent, such as a primary amine solution (e.g., glycine).
-
Analysis: Inject the derivatized sample into the LC-MS/MS system.
| Parameter | Condition | Reference |
| Reagent | Dansyl Chloride | [6][7] |
| Reaction pH | ~9 (Bicarbonate Buffer) | [7] |
| Incubation Temperature | 40-60°C | [7] |
| Incubation Time | 30-75 min | [7] |
Conclusion
The choice of sample preparation method for α-fluoro-β-ureidopropionic acid analysis depends on the specific requirements of the study, including the sample matrix, the required sensitivity, and the available instrumentation. Protein precipitation offers a rapid and simple approach for cleaner matrices or when high throughput is a priority. Solid-phase extraction provides a more thorough cleanup and is recommended for complex matrices or when higher sensitivity is needed. Chemical derivatization can be a valuable tool to further enhance sensitivity and chromatographic performance. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust and reliable methods for the quantification of FBAL in biological samples.
References
- Azlan, N. A. M., & Taha, H. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Journal of Physical Science, 30(2), 1-12.
- National Center for Biotechnology Information. (n.d.). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. PubChem.
- ResearchGate. (n.d.).
- Wikipedia. (2023, December 1). Fluorenylmethyloxycarbonyl chloride.
- Phenomenex. (2025, June 9).
- PubMed. (n.d.).
- Khan, M. A., Varshney, A., & Kumar, U. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 29(3), 350–354.
- Thermo Fisher Scientific. (n.d.).
- Jia, W., et al. (2023). High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry. Food Chemistry: X, 19, 100858.
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- McGill, D., Chekmeneva, E., Lindon, J. C., Takats, Z., & Nicholson, J. K. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions, 218, 439-459.
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- Joulia, J. M., Pinguet, F., Grosse, P. Y., Astre, C., & Bressolle, F. (1997). Determination of 5-fluorouracil and its main metabolites in plasma by high-performance liquid chromatography: application to a pharmacokinetic study.
- Leong, C., et al. (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. protocols.io.
- Al-Dirbashi, O. Y., et al. (2008). Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders. Journal of Lipid Research, 49(8), 1855-1862.
- Sigma-Aldrich. (n.d.).
- Agilent. (n.d.). Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development.
- Sun, H., et al. (2022). UPLC-MS/MS Method for Simultaneous Determination of 14 Antimicrobials in Human Plasma and Cerebrospinal Fluid: Application to Therapeutic Drug Monitoring. Journal of Analytical Methods in Chemistry, 2022, 7048605.
- PubMed. (2021, July 1). LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA)
- van Kuilenburg, A. B. P., van Lenthe, H., Maring, J. G., & van Gennip, A. H. (2006). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry.
- MDPI. (2025, January 8). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
- Southam, A. D., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(16), 5394-5406.
- Sun, H., et al. (2022). UPLC-MS/MS Method for Simultaneous Determination of 14 Antimicrobials in Human Plasma and Cerebrospinal Fluid: Application to Therapeutic Drug Monitoring. Journal of Analytical Methods in Chemistry, 2022, 7048605.
- ResearchGate. (2022, January 5). (PDF)
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Application Notes & Protocols: α-Fluoro-β-ureidopropionic Acid as a Research Tool in Oncology
Leveraging the 5-FU Metabolic Pathway for Oncological Research: The Role of Dihydropyrimidine Dehydrogenase (DPD) Inhibition and Metabolite Analysis
Abstract
The fluoropyrimidine chemotherapeutic agent 5-fluorouracil (5-FU) remains a cornerstone in the treatment of various solid tumors. Its efficacy, however, is frequently hampered by pharmacokinetic variability and tumor resistance, largely governed by its catabolism. Over 85% of an administered 5-FU dose is rapidly degraded by the enzyme dihydropyrimidine dehydrogenase (DPD), limiting its bioavailability and therapeutic window.[1][2] This metabolic cascade produces several downstream molecules, including α-fluoro-β-ureidopropionic acid (α-F-β-UPA), a key intermediate.[3][4] This guide details the use of DPD inhibitors as a research strategy to modulate 5-FU metabolism, thereby potentiating its anti-cancer effects. We present the scientific rationale, detailed protocols for in vitro validation, and data interpretation frameworks, positioning the DPD-5-FU axis and its metabolites like α-F-β-UPA as critical tools for oncological investigation and drug development.
Scientific Background and Principle
1.1 The Dual Pathways of 5-Fluorouracil Metabolism
5-Fluorouracil is a prodrug that must be converted into its active metabolites to exert a cytotoxic effect. This process, known as anabolism, results in fluoronucleotides that disrupt DNA and RNA synthesis, primarily by inhibiting thymidylate synthase (TS).[3] However, the anabolic pathway is in direct competition with a dominant catabolic pathway initiated by DPD, the rate-limiting enzyme in 5-FU degradation.[5][6]
The catabolic degradation of 5-FU proceeds as follows:
-
5-Fluorouracil (5-FU) is reduced by Dihydropyrimidine Dehydrogenase (DPD) to the inactive metabolite 5,6-dihydro-5-fluorouracil (DHFU).[3]
-
DHFU is then hydrolyzed by dihydropyrimidinase to α-fluoro-β-ureidopropionic acid (α-F-β-UPA) .[3][4]
-
Finally, β-ureidopropionase cleaves α-F-β-UPA into α-fluoro-β-alanine (FBAL).[3]
This rapid degradation in both the liver and peripheral tissues is a primary cause of inter-individual variability in 5-FU exposure and toxicity.[1] Furthermore, high DPD expression within tumor cells is a well-established mechanism of 5-FU resistance.[2][7]
1.2 Rationale for DPD Inhibition in Oncology Research
The central hypothesis is that by inhibiting DPD, the catabolic degradation of 5-FU can be blocked, shunting the drug towards the anabolic, therapeutically active pathway. This strategy serves two main research purposes:
-
Potentiating 5-FU Cytotoxicity: Increasing the concentration and half-life of 5-FU available to tumor cells, thereby enhancing its anti-proliferative and pro-apoptotic effects.[8]
-
Overcoming Tumor Resistance: Re-sensitizing tumors that have developed resistance to 5-FU via upregulation of DPD activity.[7]
Molecules like α-F-β-UPA serve as valuable research biomarkers.[4] Their presence and concentration in biological samples can be used to quantify DPD activity and confirm the on-target effect of a DPD inhibitor.
Application: In Vitro Assessment of 5-FU Potentiation
This section provides protocols to test the hypothesis that a DPD inhibitor can enhance the cytotoxic and pro-apoptotic effects of 5-FU in a cancer cell line with known DPD activity.
2.1 Experimental Design & Causality
The core of this investigation is to compare the effects of 5-FU alone versus 5-FU in combination with a DPD inhibitor. A robust experimental design must include controls to isolate the effect of each compound and their synergy.
-
Why these controls? The "Vehicle" group establishes the baseline cell health. The "DPD Inhibitor Alone" group is critical to ensure the inhibitor itself is not cytotoxic at the tested concentrations. The "5-FU Alone" group provides the benchmark for its standard efficacy. The "Combination" group tests the hypothesis of potentiation.
2.2 Protocol: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS).[9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl).
-
96-well flat-bottom plates.
-
Multi-channel pipette.
-
Microplate reader (absorbance at 570 nm, reference at ~650 nm).
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[10]
-
Treatment Application: Prepare serial dilutions of 5-FU and a fixed, non-toxic concentration of the DPD inhibitor.
-
Row A: Medium only (blank).
-
Row B: Vehicle control.
-
Row C: DPD inhibitor alone.
-
Rows D-F: 5-FU serial dilutions.
-
Rows G-I: 5-FU serial dilutions + fixed DPD inhibitor.
-
Rationale: Running treatments in triplicate is essential for statistical validity.
-
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time and drug's mechanism (typically 48-72 hours).
-
MTT Addition: After incubation, carefully remove the media and add 100 µL of fresh, serum-free media to each well. Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will metabolize the MTT, and purple formazan crystals will become visible under a microscope.
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[9]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
2.3 Protocol: Apoptosis Assessment (Caspase-3/7 Activity Assay)
Executioner caspases-3 and -7 are key mediators of apoptosis. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release aminoluciferin, generating a quantifiable "glow-type" luminescent signal.[11]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent).
-
Opaque-walled 96-well plates suitable for luminescence.
-
Luminometer.
Procedure:
-
Assay Setup: Plate and treat cells in an opaque-walled 96-well plate as described in the MTT protocol (Section 2.2, Steps 1-3). The cell density may need optimization for this assay format.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[12]
-
"Add-Mix-Measure" Step:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.[11]
-
Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light. The incubation time should be optimized for the cell line being used.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3/7.[12]
Data Interpretation & Expected Outcomes
3.1 Quantitative Data Summary
The primary outputs of these assays are quantitative measures of cell viability and apoptosis. The data should be processed to determine key metrics like the half-maximal inhibitory concentration (IC50) for 5-FU.
| Treatment Group | Cell Viability (% of Control) | Caspase-3/7 Activity (Fold Change vs. Control) | Calculated 5-FU IC50 (µM) |
| Vehicle Control | 100% | 1.0 | N/A |
| DPD Inhibitor (1 µM) | ~98% | ~1.1 | N/A |
| 5-FU (10 µM) | 65% | 3.5 | 15.2 |
| 5-FU (10 µM) + DPD Inhibitor (1 µM) | 30% | 8.2 | 4.8 |
| Table 1: Hypothetical data from a human colorectal cancer cell line (e.g., HCT116) with moderate DPD expression after 48h treatment. This table illustrates the expected trend: the combination treatment significantly reduces cell viability, increases apoptosis, and lowers the IC50 of 5-FU. |
3.2 Interpreting the Results
-
Successful Potentiation: A successful experiment will demonstrate a significant leftward shift in the 5-FU dose-response curve in the presence of the DPD inhibitor. This translates to a lower IC50 value, indicating that a lower concentration of 5-FU is required to achieve the same level of cytotoxicity.[13]
-
Mechanistic Insight: The caspase-3/7 data provides the mechanistic basis for the observed decrease in viability. A corresponding increase in caspase activity in the combination group confirms that the enhanced cytotoxicity is due to an induction of apoptosis.
-
Troubleshooting:
-
No Potentiation Effect: The chosen cell line may have very low or no DPD expression. In this case, inhibiting DPD would have no effect on 5-FU metabolism.[14] It is crucial to select cell lines with known DPD activity or to measure it beforehand.
-
DPD Inhibitor is Toxic: If the inhibitor-alone group shows significant cytotoxicity, the concentration is too high. A dose-response for the inhibitor should be performed to find a non-toxic concentration for combination studies.
-
In Vivo Study Considerations
While this guide focuses on in vitro methods, the ultimate goal is often to validate these findings in a preclinical animal model. When transitioning to in vivo studies (e.g., tumor xenografts in nude mice), DPD inhibitors can be co-administered with 5-FU (or its oral prodrugs like Tegafur).[14]
-
Key Endpoints: Researchers should monitor tumor growth inhibition, changes in host body weight (as a measure of toxicity), and pharmacokinetic profiles of 5-FU in the plasma.[14]
-
Expected Outcome: A successful in vivo study would show that the combination of a DPD inhibitor and 5-FU leads to significantly greater tumor growth inhibition compared to 5-FU alone, without a proportional increase in systemic toxicity.[14]
References
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Patsnap Synapse. (2024). What are DPD inhibitors and how do they work? Retrieved from [Link]
-
Diasio, R. B. (1999). Clinical implications of dihydropyrimidine dehydrogenase inhibition. PubMed. Retrieved from [Link]
-
Diasio, R. B., & Johnson, M. R. (1999). Dihydropyrimidine Dehydrogenase: Its Role in 5-Fluorouracil Clinical Toxicity and Tumor Resistance. Clinical Cancer Research. Retrieved from [Link]
-
CancerNetwork. (2000). Oral DPD-Inhibitory Fluoropyrimidine Drugs. Retrieved from [Link]
-
Diasio, R. B. (n.d.). The Role of Dihydropyrimidine Dehydrogenase (DPD) Modulation in 5-FU Pharmacology. CancerNetwork. Retrieved from [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
CancerNetwork. (1997). Clinical Implications of Dihydropyrimidine Dehydrogenase Inhibition. Retrieved from [Link]
-
Bio-protocol. (n.d.). Caspase 3/7 activity assay. Retrieved from [Link]
-
Sharma, R., et al. (2022). Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Takechi, T., et al. (2002). Enhancement of the antitumour activity of 5-fluorouracil (5-FU) by inhibiting dihydropyrimidine dehydrogenase activity (DPD) using 5-chloro-2,4-dihydroxypyridine (CDHP) in human tumour cells. PubMed. Retrieved from [Link]
-
Thomas, S., et al. (2017). Phenotypic profiling of DPYD variations relevant to 5-fluorouracil sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity. PMC - NIH. Retrieved from [Link]
-
Sharma, R., et al. (2022). Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. ACS Publications. Retrieved from [Link]
-
Diasio, R. B. (1998). Improving 5-FU with A Novel Dihydropyrimidine Dehydrogenase Inactivator. Mayo Clinic. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). alpha-Fluoro-beta-ureidopropionic acid. PubChem. Retrieved from [Link]
-
Zhang, M., et al. (2024). Reposition: Focalizing β-Alanine Metabolism and the Anti-Inflammatory Effects of Its Metabolite Based on Multi-Omics Datasets. PMC - NIH. Retrieved from [Link]
-
Diasio, R. B. (2000). Oral DPD-inhibitory fluoropyrimidine drugs. PubMed. Retrieved from [Link]
-
Schmoll, H. J. (2003). Dihydropyrimidine dehydrogenase inhibition as a strategy for the oral administration of 5-fluorouracil: utility in the treatment of advanced colorectal cancer. PubMed. Retrieved from [Link]
-
Kouno, T., et al. (2021). In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase. PMC - NIH. Retrieved from [Link]
-
Wikidata. (n.d.). This compound. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Ureidopropionic acid (HMDB0000026). Retrieved from [Link]
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Application Note & Protocol: Robust Solid-Phase Extraction of α-Fluoro-β-ureidopropionic acid (FUPA) from Biological Matrices
Abstract
This application note presents a detailed and robust protocol for the solid-phase extraction (SPE) of α-Fluoro-β-ureidopropionic acid (FUPA), a key metabolite of the chemotherapeutic agent capecitabine, from biological matrices such as plasma and urine. The developed method utilizes a mixed-mode solid-phase extraction strategy, combining reversed-phase and anion-exchange mechanisms to achieve high recovery and excellent sample cleanup. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of FUPA for pharmacokinetic studies and clinical monitoring. All procedures are grounded in established principles of bioanalytical method validation to ensure data integrity and reproducibility.
Introduction
α-Fluoro-β-ureidopropionic acid (FUPA) is a major catabolite of the fluoropyrimidine carbamate pro-drug capecitabine.[1] The quantification of FUPA in biological fluids is crucial for understanding the metabolic profile and pharmacokinetic variability of capecitabine, which can influence both its therapeutic efficacy and toxicity. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation.[2][3][4] This application note provides a comprehensive, step-by-step protocol for the efficient extraction of FUPA from complex biological samples, ensuring high purity for subsequent analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).
The selection of an appropriate SPE sorbent and the optimization of the extraction workflow are critical for achieving reliable results.[5][6] FUPA is a polar compound containing a carboxylic acid moiety, making it amenable to a dual-retention mechanism.[1] This protocol employs a mixed-mode polymeric sorbent that incorporates both hydrophobic (reversed-phase) and anion-exchange functionalities. This approach allows for a more selective capture of FUPA and a more rigorous washing procedure to remove endogenous interferences.
Principles of the SPE Method
The solid-phase extraction process for FUPA is based on a "bind-and-elute" strategy and involves four key steps: conditioning, loading, washing, and elution.[2][3]
-
Conditioning: The SPE sorbent is first activated with an organic solvent (e.g., methanol) to wet the stationary phase and then equilibrated with an aqueous solution to prepare it for sample loading. This ensures reproducible retention of the analyte.
-
Loading: The pre-treated biological sample is passed through the SPE cartridge. FUPA, being a carboxylic acid, will be ionized at a neutral or slightly basic pH, allowing it to bind to the anion-exchange functional groups of the sorbent. Hydrophobic interactions also contribute to its retention.
-
Washing: A series of wash steps are employed to remove unwanted matrix components. An aqueous wash removes polar, non-retained impurities, while a wash with a weak organic solvent can displace weakly bound hydrophobic interferences without eluting the target analyte.
-
Elution: A solvent mixture is used to disrupt the interactions between FUPA and the sorbent. A high pH, acidic, or high ionic strength solution is typically used to elute the analyte from an anion-exchange sorbent. In this protocol, a basic organic solvent is used to neutralize the charge on FUPA and disrupt hydrophobic interactions, leading to its efficient elution.
The entire workflow is designed to be compliant with the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[7][8][9][10][11]
Experimental Workflow
The following diagram illustrates the sequential steps of the solid-phase extraction protocol for FUPA.
Caption: Workflow for the solid-phase extraction of FUPA.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| Mixed-Mode SPE Cartridges (e.g., Polymeric Weak Anion Exchange) | Analytical | Major SPE supplier |
| FUPA Reference Standard | ≥98% | Commercially available |
| Methanol | HPLC Grade | Fisher Scientific, etc. |
| Acetonitrile | HPLC Grade | Fisher Scientific, etc. |
| Ammonium Hydroxide | ACS Reagent Grade | Sigma-Aldrich, etc. |
| Formic Acid | ACS Reagent Grade | Sigma-Aldrich, etc. |
| Deionized Water | Type I | In-house system |
| Human Plasma/Urine (for method development) | Pooled | Biological specialty supplier |
Detailed Protocol
5.1. Sample Pre-treatment
-
Thaw frozen biological samples (plasma or urine) to room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
For plasma samples, dilute 1:1 (v/v) with deionized water.
-
For urine samples, dilute 1:4 (v/v) with deionized water.
-
Adjust the pH of the diluted samples to ~7.0 using dilute ammonium hydroxide or formic acid if necessary. This ensures that the carboxylic acid group of FUPA is deprotonated and can interact with the anion-exchange sorbent.
5.2. Solid-Phase Extraction Procedure
The following steps should be performed using a vacuum manifold to control the flow rate.
-
Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 3 mL of 5% methanol in deionized water to remove less polar interferences.
-
-
Elution:
-
Elute the retained FUPA with 2 x 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic methanol neutralizes the charge on FUPA and disrupts hydrophobic interactions, allowing for efficient elution.
-
5.3. Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for the intended analytical method (e.g., 10% acetonitrile in water with 0.1% formic acid for reversed-phase LC-MS).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Method Validation Parameters
For clinical and regulated bioanalysis, the developed SPE protocol should be validated according to FDA guidelines.[7][8][11] Key parameters to assess are summarized in the table below.
| Validation Parameter | Acceptance Criteria (Typical) | Rationale |
| Recovery | Consistent, precise, and reproducible | To ensure the extraction efficiency is high and not variable. |
| Matrix Effect | CV ≤ 15% | To ensure that co-eluting endogenous components do not suppress or enhance the analyte signal. |
| Process Efficiency | Consistent and reproducible | A combined measure of extraction recovery and matrix effects. |
| Selectivity | No significant interfering peaks at the retention time of the analyte | To ensure the method can differentiate the analyte from other sample components. |
| Carryover | ≤ 20% of the LLOQ | To ensure that no residual analyte from a high concentration sample affects the analysis of a subsequent low concentration sample. |
Expected Performance
The use of a mixed-mode SPE sorbent is anticipated to provide high recovery and low matrix effects for FUPA. The dual retention mechanism allows for a more robust and selective extraction compared to single-mode sorbents.
| Analyte | Matrix | Expected Recovery (%) | Expected Matrix Effect (%) |
| FUPA | Plasma | > 85% | < 15% |
| FUPA | Urine | > 90% | < 10% |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Recovery | Incomplete elution | Increase the strength of the elution solvent (e.g., higher percentage of ammonium hydroxide). |
| Analyte breakthrough during loading | Decrease the sample loading flow rate. | |
| Sorbent bed drying before loading | Ensure the sorbent bed remains wet after conditioning. | |
| High Matrix Effects | Inadequate washing | Optimize the wash steps with different solvent compositions. |
| Co-elution of interferences | Modify the elution solvent to be more selective for the analyte. | |
| Poor Reproducibility | Inconsistent flow rates | Use a vacuum manifold with a flow control system. |
| Inconsistent sample pH | Ensure consistent pH adjustment of all samples before loading. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of FUPA from biological matrices. By leveraging a mixed-mode SPE strategy, this method offers high recovery, excellent sample cleanup, and the robustness required for regulated bioanalysis. The detailed step-by-step procedure and troubleshooting guide will enable researchers to implement this protocol effectively for their pharmacokinetic and metabolic studies of capecitabine.
References
- Organomation. (n.d.). What is Solid Phase Extraction (SPE)?
- U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- Al-Sanea, M. M., & Abdel-Megied, A. M. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatographic Science, 60(9), 831-846.
- Amerigo Scientific. (n.d.). Power of Solid Phase Extraction: Understanding the Principles of SPE.
- Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation.
- U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
- Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Waters Corporation. (n.d.). The Fundamentals of Solid Phase Extraction (SPE).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151244, alpha-Fluoro-beta-ureidopropionic acid.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Liquid-Liquid Extraction for Free Fatty Acid (FFA) Analysis
Welcome to the technical support center for Free Fatty Acid (FFA) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sample preparation using Liquid-Liquid Extraction (LLE). Here, we will address common challenges, provide in-depth troubleshooting, and offer optimized protocols to ensure the accuracy and reproducibility of your results.
Core Principles of LLE for Free Fatty Acids
Liquid-liquid extraction is a cornerstone of lipid analysis, predicated on the differential solubility of analytes between two immiscible liquid phases—typically an aqueous/polar phase and an organic/non-polar phase. For FFAs, the key to successful extraction lies in manipulating their chemical state.
The carboxyl group of an FFA determines its polarity.
-
At neutral or alkaline pH: The carboxyl group is deprotonated (COO-), making the FFA molecule charged and more soluble in the aqueous phase.
-
At acidic pH (typically < 4): The carboxyl group is protonated (-COOH), rendering the FFA molecule less polar and significantly more soluble in the organic phase.[1][2]
Therefore, acidifying the sample is a critical first step to ensure FFAs partition efficiently into the organic extraction solvent.[1] This fundamental principle governs many of the troubleshooting steps outlined below.
Troubleshooting Guide & FAQ
This section directly addresses the most common issues encountered during the LLE of free fatty acids in a practical question-and-answer format.
Issue 1: Persistent Emulsion Formation
Q: I've mixed my sample with the organic solvent, but a thick, cloudy layer (emulsion) has formed between the aqueous and organic phases, and they won't separate. How can I break it?
A: Emulsion formation is the most frequent challenge in LLE. It occurs when surfactant-like molecules (e.g., phospholipids, proteins, triglycerides) stabilize microscopic droplets of one phase within the other, preventing clear separation.[3] High-fat samples are particularly prone to this issue.[3]
Root Cause Analysis & Solutions:
| Probable Cause | Mechanism | Recommended Solution |
| Overly Vigorous Mixing | High shear forces from shaking create fine droplets that are easily stabilized by emulsifiers present in the sample matrix. | Prevention is key. Instead of vigorous shaking, gently invert or rock the separation funnel to increase the surface area between phases without excessive agitation.[3] |
| High Concentration of Emulsifiers | Endogenous substances like proteins and phospholipids in the sample act as surfactants, stabilizing the emulsion. | 1. Centrifugation: This is often the most effective method. Centrifuging the mixture (ideally in glass tubes with Teflon-lined caps) will compact the emulsion into a solid "protein cake" at the interface, allowing for clean removal of the upper and lower phases.[1][4] 2. "Salting Out": Add a saturated sodium chloride (NaCl) solution (brine) or solid salt to the mixture.[3][4][5] This increases the ionic strength of the aqueous phase, decreasing the solubility of organic molecules and forcing the separation of layers.[3][4] 3. Solvent Modification: Add a small amount of a different organic solvent (e.g., chloroform, methanol) to alter the polarity of the organic phase, which can help solubilize the emulsifying agent and break the emulsion.[1][3] 4. Filtration: Pass the mixture through a phase separation filter paper or a glass wool plug to physically disrupt the emulsion.[3] 5. Lower Temperature: Reducing the temperature can sometimes help break an emulsion by altering solvent densities.[6] |
Issue 2: Low or Inconsistent Analyte Recovery
Q: My final analytical results show very low concentrations of FFAs, or my results are not reproducible between samples. What's going wrong in my extraction?
A: Low and variable recovery is often traced back to incorrect pH, suboptimal solvent choice, or analyte loss during processing.
Root Cause Analysis & Solutions:
| Probable Cause | Mechanism | Recommended Solution |
| Incorrect pH of Aqueous Phase | If the sample's pH is neutral or alkaline, FFAs will be ionized (deprotonated) and remain in the aqueous phase, leading to poor extraction into the organic solvent.[1][7] | Acidify your sample. Before adding the extraction solvent, adjust the sample pH to < 4 using an acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4).[1][5] This ensures the FFAs are in their protonated, non-polar form, maximizing their partitioning into the organic layer. |
| Suboptimal Solvent-to-Sample Ratio | An insufficient volume of organic solvent may not be enough to efficiently extract all the lipids from the sample, especially in high-fat matrices. The classic Folch method uses a high 20:1 solvent-to-sample ratio, while the Bligh & Dyer method is more economical but may be less effective for high-lipid samples.[8] | For complex matrices like plasma, a sample-to-solvent ratio of 1:20 (v/v) has been shown to yield superior results for both Folch and Bligh-Dyer methods.[9] For samples with >2% lipid content, the Folch method is generally more robust than the unmodified Bligh & Dyer method.[8] |
| Incomplete Extraction | A single extraction step may not be sufficient to recover all FFAs, especially if they are present at low concentrations or in a complex matrix. | Perform a second extraction. After collecting the first organic layer, re-extract the remaining aqueous layer with a fresh portion of the organic solvent.[10] Combine the organic extracts to maximize recovery. |
| Analyte Adsorption | FFAs can adsorb to glass or plastic surfaces, especially if stored improperly or if there are particulates in the sample. | Use glass tubes, preferably those that have been washed with methanol to remove potential contaminants.[11] Ensure samples are free of particulates before extraction. |
| Absence of an Internal Standard | Without an internal standard, it's impossible to correct for sample loss that occurs during extraction, evaporation, and derivatization steps. | Always use an internal standard. Add a known amount of an appropriate internal standard to every sample before starting the extraction.[12] Stable isotope-labeled FFAs (e.g., d3-Palmitic acid) are the "gold standard," but odd-chain fatty acids (e.g., C13:0, C17:0) are a robust and cost-effective alternative.[12][13][14] |
Issue 3: Contamination and Interfering Peaks
Q: My chromatogram shows extraneous peaks that are interfering with my FFA analysis. Where are these coming from?
A: Contaminating peaks can originate from solvents, labware, or co-extraction of other lipid classes.
Root Cause Analysis & Solutions:
| Probable Cause | Mechanism | Recommended Solution |
| Solvent Impurities | Solvents, even high-purity grades, can contain low-level contaminants or stabilizers that appear in the final analysis. Chloroform, for instance, can degrade when exposed to light and oxygen to form reactive impurities.[15] | Use high-purity, fresh solvents. [15] Always run a "solvent blank" (the entire procedure without a sample) to identify any peaks originating from your reagents. Store solvents properly, especially chloroform, in light-protected bottles.[15] |
| Contaminated Labware | Plasticizers from plastic tubes or residual detergents on glassware can leach into the sample and appear as contaminants. | Use glass tubes and pipette tips. A combination of a methanol-washed glass tube and chloroform as the extraction solvent is optimal for minimizing contamination.[11] Avoid plastic containers whenever possible. |
| Co-extraction of Other Lipids | The LLE process is not perfectly selective and will extract other lipid classes (triglycerides, phospholipids) alongside FFAs. These can sometimes interfere with analysis. | Optimize your chromatography. Ensure your GC or LC method is selective for the derivatized FFAs and can resolve them from other potential interferences.[16] If co-extraction is severe, consider a solid-phase extraction (SPE) cleanup step after the initial LLE.[17] |
Visual Workflow and Troubleshooting Diagrams
Optimized LLE Workflow for FFA Analysis
The following diagram outlines a robust, optimized workflow for the liquid-liquid extraction of free fatty acids from a biological sample.
Caption: Standard workflow for FFA extraction.
Troubleshooting Decision Tree: Emulsion Formation
Use this decision tree to systematically address and resolve emulsions during your LLE procedure.
Caption: Decision tree for breaking emulsions.
Optimized Protocol: Modified Folch Extraction for FFAs in Plasma
This protocol is adapted from the classic Folch method for robust FFA extraction from a complex matrix like blood plasma.[8][10][18]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., C17:0 in methanol)
-
Chloroform (high purity)
-
Methanol (high purity)
-
0.9% NaCl solution
-
1M Hydrochloric Acid (HCl)
-
Conical glass centrifuge tubes with PTFE-lined screw caps
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation: To a 15 mL glass centrifuge tube, add 200 µL of plasma.[19]
-
Internal Standard: Add 100 µL of the IS solution to the plasma.[19] Vortex briefly.
-
Acidification: Add 50 µL of 1M HCl to acidify the sample to a pH below 4. Vortex briefly. This step is critical for protonating the FFAs.[19]
-
Initial Extraction: Add 4 mL of a 2:1 (v/v) chloroform:methanol solution. Cap the tube tightly and vortex for 2 minutes. The total solvent-to-sample ratio is 20:1, consistent with robust Folch protocols.[8][9]
-
Phase Separation: Add 1 mL of 0.9% NaCl solution. Invert the tube gently 10-15 times to mix. Do not shake vigorously.
-
Centrifugation: Centrifuge at 2,000-3,000 x g for 10 minutes at 4°C to achieve a clean phase separation. Three layers should be visible: a top aqueous/methanol layer, a middle protein disk, and a bottom organic (chloroform) layer containing the lipids.
-
Collection: Carefully aspirate the bottom organic layer using a glass Pasteur pipette and transfer it to a clean glass tube. Be careful not to disturb the protein disk.
-
Solvent Evaporation: Evaporate the collected chloroform to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated (e.g., 30-37°C).
-
Reconstitution & Derivatization: Reconstitute the dried lipid extract in a suitable solvent for your derivatization chemistry (e.g., to form Fatty Acid Methyl Esters - FAMEs for GC-MS analysis).[20]
References
- Benchchem. (n.d.). Choosing the Right Internal Standard for Accurate Fatty Acid Quantification: A Comparative Guide.
- ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- Iverson, S. J., Lang, S. L., & Cooper, M. H. (2001). Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36, 1283–1287.
- Albuquerque, M. C. G., et al. (2016). optimization of the extraction of free fatty acids applied to biodiesel production. Brazilian Journal of Chemical Engineering, 33(2).
- Ho, R. J. (1977). pH as an indicator of free fatty acid release from adipocytes. Journal of Lipid Research, 18(6), 774-6.
- K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
- Christie, W. W. (n.d.). Extraction and separation of fats and lipids. Analytical Techniques in Aquaculture Research.
- Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 46(2), 194-219.
- National Institute of Standards and Technology. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies.
- Breil, C., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. International Journal of Molecular Sciences, 18(4), 798.
- ResearchGate. (2018). (PDF) OPTIMIZATION OF THE EXTRACTION OF FREE FATTY ACIDS APPLIED TO BIODIESEL PRODUCTION#.
- ResearchGate. (2019). What is the best chemical analytical method (using Internal Standard) for determining all related Fatty Acids using GC-FID (FAMES) in Foods?
- National Institutes of Health. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies.
- LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry.
- ResearchGate. (2024). (PDF) Separation and Determination of Free Fatty Acids in Corn Oil and Palm Oil by Liquid-Liquid Extraction and Acidi-Alkalimetric Titration.
- Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
- Agilent. (n.d.). Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides.
- ResearchGate. (2025). (PDF) pH as an indicator of free fatty acid release from adipocytes.
- SciELO. (n.d.). optimization and validation of liquid-liquid extraction (lle) method and the application of gas chromatography with fid detector for the determination and quantification of volatile fatty acids in effluents from anaerobic reactors.
- Biotage. (2023). Tackling emulsions just got easier.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in GC-MS Analysis of Fatty acids.
- Lee, K., et al. (2021). Development of an optimized sample preparation method for quantification of free fatty acids in food using liquid chromatography-mass spectrometry. Scientific Reports, 11(1), 5947.
- LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol.
- ResearchGate. (n.d.). Optimization of feed and extractant concentration for the liquid-liquid extraction of volatile fatty acids from synthetic solution and landfill leachate | Request PDF.
- DeLong, J. M., et al. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry.
- ResearchGate. (2025). Common mistakes about fatty acids identification by gas-liquid chromatography | Request PDF.
- ResearchGate. (2019). How can I separate and extract oil from pharmaceutical emulsion?
- Xi, Z. (n.d.). SOLVENT EXTRACTION OF FREE FATTY ACIDS IN BIODIESEL FEED OILS WITH LOWER ALCOHOLS.
- Li, D., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 176, 112805.
- Spector, A. A., & Hoak, J. C. (1969). Influence of pH of the medium on free fatty acid utilization by isolated mammalian cells. The American Journal of Physiology, 217(3), 752-758.
- ResearchGate. (n.d.). Effect of pH on fatty acid production and hydrolysis conversion by....
- Avanti Polar Lipids. (2019). Solvent Challenges Associated with the Storing and Extraction of Lipids.
- Biotage. (2023). How can I improve my liquid-liquid extraction process?
- YouTube. (2021). Liquid-Liquid extraction problems and solutions.
- Scientific.Net. (n.d.). Partition of Free Fatty Acids in Deacidification of Macaúba Pulp Oil by Liquid-Liquid Extraction Using Ethanol/Water as Solvent.
- ResearchGate. (2025). Determination of free fatty acids in crude vegetable oil samples obtained by high-pressure processes.
- Civelek, V. N., et al. (1995). Intracellular pH in adipocytes: effects of free fatty acid diffusion across the plasma membrane, lipolytic agonists, and insulin. Proceedings of the National Academy of Sciences, 92(22), 10139-10143.
- National Institutes of Health. (2013). Choice of solvent extraction technique affects fatty acid composition of pistachio (Pistacia vera L.) oil.
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Technical Support Center: Ensuring the Integrity of alpha-Fluoro-beta-ureidopropionic Acid in Plasma Samples
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with alpha-fluoro-beta-ureidopropionic acid (AFBUP). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the accurate and reliable quantification of AFBUP in plasma samples. Maintaining the stability of your analyte from collection to analysis is paramount for generating high-quality data in pharmacokinetic, toxicokinetic, and other clinical studies.
Understanding the Analyte: this compound (AFBUP)
This compound is a key metabolite in the catabolism of the chemotherapeutic agent 5-fluorouracil (5-FU) and its prodrugs like Capecitabine.[1] As an intermediate in the uracil degradation pathway, its chemical structure, containing a urea functional group and a fluorine atom, presents specific considerations for its stability in a complex biological matrix like plasma.[2][3] Potential degradation pathways could involve enzymatic hydrolysis of the ureido bond or other chemical modifications influenced by plasma components and storage conditions.
Troubleshooting Guide: Addressing AFBUP Instability in Plasma
This section is designed in a question-and-answer format to directly address common issues encountered during the handling and analysis of AFBUP in plasma.
Question 1: I'm observing a significant decrease in AFBUP concentration in my plasma samples, even when stored at -20°C. What could be the cause?
Answer:
Several factors could contribute to the degradation of AFBUP in frozen plasma. Here’s a systematic approach to troubleshooting this issue:
-
Inadequate Freezing and Thawing Procedures: Repeated freeze-thaw cycles are a common culprit for analyte degradation. The formation of ice crystals can disrupt the sample matrix and increase the concentration of enzymes and other reactive species in localized unfrozen water, accelerating degradation.
-
Recommendation: Aliquot plasma samples into single-use volumes before initial freezing to avoid multiple freeze-thaw cycles. When thawing, do so rapidly in a water bath at room temperature and then immediately place the samples on ice.
-
-
Enzymatic Degradation: Plasma contains various enzymes, such as proteases and esterases, that can remain active even at sub-zero temperatures, albeit at a much slower rate. The ureido bond in AFBUP could be susceptible to enzymatic cleavage.
-
Recommendation: Consider adding a broad-spectrum protease inhibitor cocktail to your plasma samples immediately after collection. This is especially critical if you suspect enzymatic instability during long-term storage.
-
-
pH Shifts During Freezing: The pH of buffered solutions can shift as they freeze, which can catalyze the degradation of pH-sensitive compounds.
-
Recommendation: Ensure your plasma samples are collected in tubes with an appropriate anticoagulant and buffer system. If you are preparing your own quality control (QC) samples, use a buffered matrix that mimics the pH of plasma (around 7.4).
-
Question 2: My results for short-term stability testing of AFBUP at room temperature are inconsistent. Why is this happening?
Answer:
Inconsistent short-term stability can often be traced back to subtle variations in experimental conditions. Here are the key areas to investigate:
-
Temperature Fluctuations: "Room temperature" can vary significantly depending on the laboratory environment. Direct sunlight or proximity to heat-generating equipment can accelerate degradation.
-
Recommendation: Conduct short-term stability tests in a temperature-controlled environment. Use a calibrated thermometer to monitor the temperature throughout the experiment.
-
-
Whole Blood Stability: Degradation can occur in whole blood before it is processed into plasma.[4] Red blood cells contain enzymes that could metabolize AFBUP. The time between blood collection and centrifugation is a critical window.
-
Recommendation: Process whole blood to plasma as quickly as possible after collection, preferably within one hour.[5] If a delay is unavoidable, keep the whole blood samples on ice. It is also advisable to perform a whole blood stability test during method development to understand the impact of this pre-analytical step.[4]
-
-
Matrix Effects: The composition of plasma can vary between individuals, leading to different rates of degradation. Factors like lipemia or hemolysis can also impact analyte stability.
-
Recommendation: When performing stability studies, pool plasma from multiple donors to create a representative matrix for your QC samples. This will help to average out individual matrix effects.
-
Question 3: I'm seeing a loss of AFBUP after processing my plasma samples for analysis (e.g., protein precipitation). What should I investigate?
Answer:
This issue, known as post-preparative instability, can undermine the accuracy of your results. Here are the likely causes and solutions:
-
Instability in the Extraction Solvent: AFBUP may be unstable in the organic solvent used for protein precipitation (e.g., acetonitrile or methanol).[6][7] This can be due to pH changes or reactions with the solvent itself.
-
Recommendation: Evaluate the stability of AFBUP in the final extraction solvent. This can be done by spiking the analyte into the solvent, letting it sit at the autosampler temperature for a period equivalent to a typical analytical run, and then comparing the concentration to a freshly prepared sample.
-
-
Adsorption to Labware: Analytes can adsorb to the surface of plastic tubes or well plates, especially after protein precipitation when the analyte is in a cleaner, organic-rich solvent.
-
Recommendation: Use low-binding polypropylene tubes and plates. You can also test for non-specific binding by comparing the recovery of AFBUP from different types of labware.
-
-
Autosampler Temperature: The temperature of the autosampler can contribute to degradation if samples are queued for an extended period before injection.
-
Recommendation: Ensure the autosampler is set to a refrigerated temperature (e.g., 4°C) to minimize degradation during the analytical run. Conduct a post-preparative stability test to confirm that the analyte is stable for the duration of the run.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for plasma samples containing AFBUP?
A1: For long-term storage (greater than 24 hours), plasma samples should be stored at -70°C or colder.[8] For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable.[9] However, it is crucial to perform stability studies to validate these storage conditions for AFBUP specifically.
Q2: Which anticoagulant is best for collecting blood for AFBUP analysis?
A2: The choice of anticoagulant (e.g., EDTA, heparin, citrate) should be evaluated during method development. EDTA is a common choice as it chelates metal ions that can catalyze degradation and is compatible with many LC-MS/MS methods.[10] However, you must verify that the chosen anticoagulant does not interfere with the assay or affect the stability of AFBUP.
Q3: How many freeze-thaw cycles are generally acceptable for AFBUP in plasma?
A3: According to FDA guidelines for bioanalytical method validation, stability should be demonstrated for a minimum of three freeze-thaw cycles.[11][12] However, it is best practice to minimize freeze-thaw cycles by aliquoting samples.
Q4: What are the acceptance criteria for stability studies?
A4: The mean concentration of the stability samples should be within ±15% of the mean concentration of the freshly prepared comparison samples.
Q5: Do I need to assess the stability of AFBUP in the presence of co-administered drugs?
A5: Yes, the FDA guidance suggests considering the stability of the analyte in the presence of co-medications, especially those that are commonly administered to the patient population under study.[12][13] These co-medications could potentially influence the stability of AFBUP in the plasma matrix.
Experimental Protocols and Data Presentation
To ensure the integrity of your results, a comprehensive assessment of AFBUP stability is essential. The following are step-by-step protocols for key stability experiments, as recommended by regulatory bodies like the FDA.[14]
Table 1: Summary of Stability Experiments for AFBUP in Plasma
| Stability Test | Storage Condition | Duration | Acceptance Criteria |
| Freeze-Thaw Stability | -20°C or -70°C to Room Temp | Minimum 3 cycles | Mean concentration of stability QCs within ±15% of nominal concentration |
| Short-Term (Bench-Top) Stability | Room Temperature | To be determined (e.g., 4, 8, 24 hours) | Mean concentration of stability QCs within ±15% of nominal concentration |
| Long-Term Stability | -20°C and/or -70°C | Duration of the study | Mean concentration of stability QCs within ±15% of nominal concentration |
| Post-Preparative (Autosampler) Stability | Autosampler Temperature (e.g., 4°C) | Duration of analytical run | Mean concentration of stability QCs within ±15% of nominal concentration |
Protocol 1: Freeze-Thaw Stability Assessment
-
Prepare QC Samples: Spike blank, pooled plasma with AFBUP at low and high concentrations.
-
Initial Freeze: Freeze the QC samples at the intended storage temperature (e.g., -70°C) for at least 12 hours.
-
Thaw: Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours.
-
Repeat: Repeat the freeze-thaw cycle two more times for a total of three cycles.
-
Analysis: After the final thaw, process the stability QC samples along with a freshly prepared calibration curve and freshly thawed comparison QC samples (that have not undergone additional freeze-thaw cycles).
-
Evaluation: Calculate the mean concentration of the stability QCs and compare it to the nominal concentration.
Protocol 2: Long-Term Stability Assessment
-
Prepare QC Samples: Prepare a sufficient number of low and high concentration QC samples in pooled plasma.
-
Storage: Store the QC samples at the intended long-term storage temperature (e.g., -70°C).
-
Time Points: At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of stability QC samples.
-
Analysis: Analyze the stability QC samples against a freshly prepared calibration curve and freshly prepared QC samples.
-
Evaluation: The mean concentration of the stored QCs should be within ±15% of the nominal concentration.
Visualizing Experimental Workflows
Diagrams can help clarify complex experimental procedures. Below are Graphviz diagrams illustrating the workflow for stability testing and a hypothetical degradation pathway for AFBUP.
Diagram 1: Freeze-Thaw Stability Workflow
Caption: Workflow for assessing the freeze-thaw stability of AFBUP.
Diagram 2: Potential Degradation Pathways for AFBUP in Plasma
Caption: Hypothetical degradation pathways for AFBUP in a plasma matrix.
References
-
U.S. Food and Drug Administration. (n.d.). USFDA guidelines for bioanalytical method validation. SlideShare. Retrieved from [Link][15]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link][11]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation - Guidance for Industry. FDA. Retrieved from [Link][12]
-
U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Retrieved from [Link][14]
-
BioAgilytix. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. Retrieved from [Link][13]
-
Boink, A. B., et al. (n.d.). Stability of drug concentrations in plasma stored in serum separator blood collection tubes. Journal of Automatic Chemistry. Retrieved from [Link][16]
-
University of Florida College of Pharmacy. (n.d.). Serum and Plasma Collection & Sample Shipping and Handling Instructions. Infectious Disease Pharmacokinetics Laboratory. Retrieved from [Link][8]
-
Alturas Analytics, Inc. (n.d.). Whole Blood Stability Determination: Overcoming Challenges of Drug Equilibration. Retrieved from [Link][4]
-
Flores, C. F. Y., et al. (2020). Sample management: stability of plasma and serum on different storage conditions. eJIFCC, 31(1), 46–55. Retrieved from [Link][10]
-
Institut national de santé publique du Québec. (2021, January 13). Procedure for Collecting and Sending Plasma or Serum Samples. Retrieved from [Link][9]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link][2]
-
Suneetha, A., & B, R. (2016). Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. ResearchGate. Retrieved from [Link][17]
-
Li, Y., et al. (2023). Reposition: Focalizing β-Alanine Metabolism and the Anti-Inflammatory Effects of Its Metabolite Based on Multi-Omics Datasets. International Journal of Molecular Sciences, 24(19), 14856. Retrieved from [Link][18]
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Teerlink, T., et al. (2002). Analysis of plasma amino acids by HPLC with photodiode array and fluorescence detection. Clinical Chemistry and Laboratory Medicine, 40(8), 799-805. Retrieved from [Link][19]
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Darst, B. F., et al. (2023). Longitudinal, Intra-Individual Stability of Untargeted Plasma and Cerebrospinal Fluid Metabolites. Metabolites, 13(5), 633. Retrieved from [Link][5]
-
Ortiz-Masià, D., et al. (2016). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. Analytical and Bioanalytical Chemistry, 408(25), 7041-7053. Retrieved from [Link][6]
-
Heggie, G. D., et al. (1988). Formation of Conjugates of 2-Fluoro-β-alanine and Bile Acids during the Metabolism of 5-Fluorouracil and 5-Fluoro-2-deoxyuridine in the Isolated Perfused Rat Liver. Cancer Research, 48(8), 2092-2096. Retrieved from [Link][1]
-
Southam, A. D., et al. (2017). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 142(10), 1779-1790. Retrieved from [Link][7]
-
Human Metabolome Database. (n.d.). Ureidopropionic acid (HMDB0000026). Retrieved from [Link][3]
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- 19. Analysis of plasma amino acids by HPLC with photodiode array and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in FUPA Quantification by LC-MS/MS
Welcome to the technical support center for the quantification of Fluorouracil and its metabolites, with a focus on overcoming matrix effects in LC-MS/MS analysis. This guide is designed for researchers, scientists, and drug development professionals who are working on the bioanalysis of FUPA. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to help you troubleshoot and optimize your FUPA quantification assays.
Introduction to FUPA and the Challenge of Matrix Effects
Fluorouracil (5-FU) and its prodrugs are widely used in chemotherapy. Accurate quantification of FUPA (5-fluorouracil and its active metabolites) in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and dose optimization. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[1][2]
However, the accuracy and reliability of LC-MS/MS data can be compromised by "matrix effects."[3][4] Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix, such as phospholipids, proteins, and salts.[3][4] These effects can lead to ion suppression or enhancement, resulting in poor data quality, including inaccuracy, imprecision, and lack of sensitivity.[5] This guide will provide a structured approach to identifying, understanding, and mitigating matrix effects in your FUPA quantification assays.
Troubleshooting Guide for FUPA Quantification
This section is designed to help you diagnose and resolve common issues encountered during FUPA analysis by LC-MS/MS.
Issue 1: Poor Sensitivity or No Detectable FUPA Signal
Q: I am not seeing a signal for FUPA, or the signal is much lower than expected. What are the potential causes and how can I troubleshoot this?
A: Low or no signal for FUPA can be frustrating. Here’s a systematic approach to identifying the root cause:
-
Confirm Instrument Performance: Before troubleshooting your samples, ensure the LC-MS/MS system is performing optimally.
-
Action: Perform a system suitability test (SST) using a neat (in-solvent) standard of FUPA. This will help you distinguish between an instrument problem and a sample preparation or matrix-related issue.[6] If the SST fails, investigate potential issues with the mobile phases, LC column, or mass spectrometer.[6]
-
-
Investigate Ion Suppression: This is the most common cause of low signal in bioanalysis.[4][7]
-
Action: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of FUPA standard into the MS while injecting a blank, extracted matrix sample. A dip in the FUPA signal indicates the retention time of interfering matrix components.[1][5]
-
-
Optimize Sample Preparation: Inefficient sample preparation can lead to both low recovery of FUPA and insufficient removal of matrix components.[1][8]
-
Review MS Source Conditions: Suboptimal ion source parameters can lead to inefficient ionization of FUPA.
-
Action: Systematically optimize key MS parameters such as ion spray voltage, source temperature, and gas flows.
-
Issue 2: High Variability and Poor Reproducibility
Q: I am observing significant variability in my results, even between replicate injections of the same sample. What could be causing this?
A: High variability is a clear indicator of an uncontrolled factor in your analytical workflow. Here’s how to address it:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for matrix effects and other sources of variability.[11][12][13]
-
Rationale: A SIL-IS has nearly identical chemical and physical properties to FUPA, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[1][14] By calculating the peak area ratio of FUPA to the SIL-IS, you can effectively normalize for this variability.
-
Action: If you are not already using a SIL-IS for FUPA, it is highly recommended to incorporate one into your method. Ensure the SIL-IS is of high purity and added to all samples, standards, and quality controls before any sample processing steps.[14][15]
-
-
Assess Sample Preparation Consistency: Inconsistent sample preparation can introduce significant variability.
-
Action: Ensure that all sample preparation steps, such as vortexing times, centrifugation speeds, and solvent volumes, are performed consistently for all samples. Automation of sample preparation can help minimize human error.
-
-
Evaluate Chromatographic Performance: Poor chromatography can lead to shifting retention times and inconsistent peak shapes, contributing to variability.
-
Action: Monitor the retention time and peak shape of FUPA and the internal standard. Significant shifts may indicate column degradation or a problem with the mobile phase.[16]
-
Issue 3: Inaccurate Quantification and QC Failures
Q: My quality control (QC) samples are consistently failing, and my accuracy and precision are outside the acceptable limits defined by regulatory guidelines.[17][18][19][20] What should I investigate?
A: QC failures are a serious issue that must be addressed to ensure the validity of your data.
-
Quantitatively Assess Matrix Effects: It is essential to determine the extent to which the matrix is affecting your quantification.
-
Action: Calculate the matrix factor (MF) by comparing the peak area of FUPA in a post-extraction spiked sample to the peak area in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The IS-normalized MF should be close to 1.0.[3]
-
-
Optimize Sample Cleanup to Remove Phospholipids: Phospholipids are a major cause of matrix effects in plasma and serum samples.[7][21]
-
Refine Your Chromatographic Method: Chromatographic separation of FUPA from interfering matrix components is a powerful way to mitigate matrix effects.[8][21]
-
Action: Adjust the gradient profile or try a different column chemistry to increase the retention of FUPA and move it away from the early-eluting, highly suppressing matrix components.[24]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of matrix effects in FUPA analysis?
A1: In biological matrices like plasma and serum, the main culprits are phospholipids, salts, and endogenous metabolites that can co-elute with FUPA and interfere with its ionization.[3][4]
Q2: How do I choose the right internal standard for FUPA?
A2: A stable isotope-labeled (SIL) FUPA is the ideal internal standard. It should have a mass shift of at least 3 Da to avoid spectral overlap and the label should be in a stable position within the molecule.[15]
Q3: Which sample preparation method is best for minimizing matrix effects?
A3: While protein precipitation is the simplest method, it often results in the dirtiest extracts.[9] Liquid-liquid extraction and solid-phase extraction are generally more effective at removing interfering matrix components.[10][25][26] The choice of method will depend on the required sensitivity and the complexity of the matrix.
Q4: Can I just dilute my samples to reduce matrix effects?
A4: Dilution can be an effective strategy if your assay has sufficient sensitivity.[5] However, this may not be feasible for samples with low FUPA concentrations.
Experimental Protocols and Data
Table 1: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast, low cost.[9][27] | High levels of residual matrix components, particularly phospholipids.[7][9][21] |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT, good for removing salts.[10][27] | Can be labor-intensive, requires large volumes of organic solvents.[27] |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, allows for sample concentration.[10][22] | More complex method development, higher cost.[9] |
Protocol 1: Protein Precipitation with Phospholipid Removal
-
To 100 µL of plasma/serum sample, add the SIL-IS.
-
Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Pass the supernatant through a phospholipid removal plate.
-
Collect the filtrate for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion Experiment
-
Set up a 'T' junction between the LC column and the MS source.
-
Infuse a solution of FUPA at a constant flow rate (e.g., 10 µL/min) into the 'T' junction.
-
Begin acquiring MS/MS data for the FUPA transition.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the FUPA signal for any dips, which indicate regions of ion suppression.
Visualizations
Caption: Overall workflow for FUPA quantification by LC-MS/MS.
Caption: Mechanism of ion suppression in the ESI source.
Caption: Troubleshooting decision tree for low FUPA signal.
References
-
8 (PubMed)
-
17 (FDA)
-
22 (Chromatography Online)
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21 (Bioanalysis)
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18 (FDA)
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5 (LCGC North America)
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7 (Element Lab Solutions)
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19 (FDA)
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3 (Taylor & Francis Online)
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9 (Waters)
-
28 (Outsourced Pharma)
-
1 (LCGC International)
-
23 (Chromatography Today)
-
20 (FDA)
-
29 (PMC - NIH)
-
10 (PubMed)
-
25 (PubMed)
-
11 (ResearchGate)
-
12 (PubMed)
-
27 (ACTA Pharmaceutica Sciencia)
-
15 (Acanthus Research)
-
26 (bioRxiv)
-
(Abcam)
-
13 (Crimson Publishers)
-
30 (PubMed)
-
4 (Journal of Analytical and Bioanalytical Techniques)
-
14 (Waters Corporation)
-
6 (myadlm.org)
-
31 (YouTube)
-
2 (NIH)
-
32 (Phenomenex)
-
33 (LCGC North America)
-
34 (Technology Networks)
-
16 (ZefSci)
-
35 (YouTube)
-
36 (Agilent)
-
24 (NIH)
-
37 (PMC - NIH)
-
38 (SCIEX)
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- 2. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 30. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 35. m.youtube.com [m.youtube.com]
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- 37. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Quantitation of PFAS in Water Samples using LC-MS/MS: Large-Volume Direct Injection and Solid Phase Extraction [sciex.com]
Technical Support Center: Enhancing the Detection Sensitivity of alpha-Fluoro-beta-ureidopropionic Acid
Welcome to the technical support center for the analysis of alpha-Fluoro-beta-ureidopropionic acid (α-Fß-UPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance the sensitivity of α-Fß-UPA detection, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). As a metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), accurate and sensitive quantification of α-Fß-UPA is critical for pharmacokinetic studies and therapeutic drug monitoring.[1]
I. Understanding the Analyte and Challenges
This compound is a polar, organohalogen compound.[1] Its detection in biological matrices like plasma or urine can be challenging due to its inherent properties and the complexity of the sample matrix. Key challenges include:
-
Low Endogenous Concentrations: As a metabolite, its concentration can be quite low, requiring highly sensitive analytical methods.
-
Polarity: Its polar nature can lead to poor retention on traditional reversed-phase liquid chromatography columns.
-
Matrix Effects: Co-eluting endogenous compounds from biological samples can cause ion suppression or enhancement in the mass spectrometer, affecting accuracy and sensitivity.[2][3]
-
Sample Preparation: Inefficient extraction and cleanup can lead to low recovery and introduction of interfering substances.
This guide will address these challenges through a series of practical questions and detailed troubleshooting steps.
II. Frequently Asked Questions (FAQs)
FAQ 1: What is the recommended analytical technique for sensitive α-Fß-UPA detection?
For sensitive and selective quantification of α-Fß-UPA in biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[4] The combination of chromatographic separation with the specificity of multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer provides the necessary sensitivity to detect low concentrations of the analyte.[5]
FAQ 2: What are the typical mass transitions for α-Fß-UPA in MS/MS?
While the exact mass transitions should be optimized in your specific instrument, a common approach for a carboxylic acid-containing molecule like α-Fß-UPA (Molecular Weight: 150.11 g/mol ) in positive ion mode would involve the protonated molecule [M+H]+ as the precursor ion.[6] Fragmentation in the collision cell would likely lead to characteristic product ions.
A plausible fragmentation pathway for α-Fß-UPA ([C4H7FN2O3+H]+, m/z 151.0) could involve the neutral loss of water (H₂O) or the loss of the carboxylic group (COOH).[7][8][9] It is crucial to perform an infusion of a pure standard of α-Fß-UPA to determine the optimal precursor and product ions, as well as the ideal collision energy.
FAQ 3: How can I improve the chromatographic retention of the polar α-Fß-UPA molecule?
Improving retention on a reversed-phase column is key for good peak shape and separation from early-eluting matrix components. Consider the following strategies:
-
Column Chemistry:
-
Utilize a column with a more polar stationary phase, such as a C18 column with an aqueous-stable endcapping (e.g., AQ-type columns) or a phenyl-hexyl column.[10]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative to reversed-phase chromatography for highly polar analytes.
-
-
Mobile Phase Modifiers:
-
Use ion-pairing reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA). However, be aware that these can cause significant ion suppression in the MS source.[11]
-
A better alternative for MS compatibility is to use volatile buffers like ammonium formate or ammonium acetate with formic acid to control the pH and improve retention.[5][12]
-
III. Troubleshooting Guide: Enhancing Sensitivity
This section provides a structured approach to troubleshoot common issues encountered during the detection of α-Fß-UPA.
Problem 1: Low Signal Intensity or No Peak Detected
This is a common and frustrating issue. The following workflow will help you systematically identify the root cause.
Workflow for Diagnosing Low Signal Intensity
Caption: Systematic workflow for troubleshooting low signal intensity.
Detailed Troubleshooting Steps:
Question: My signal for α-Fß-UPA is extremely low or absent. Where do I start?
Answer:
-
Verify Mass Spectrometer Performance:
-
Action: Perform a system suitability test by infusing a known concentration of α-Fß-UPA standard directly into the mass spectrometer.
-
Rationale: This isolates the MS from the LC system to confirm that the instrument is capable of detecting the analyte. If you see a strong, stable signal, the problem lies with the chromatography or the sample. If the signal is still low, proceed with MS troubleshooting.[2]
-
Troubleshooting MS:
-
Tune and Calibrate: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[12]
-
Ion Source Parameters: Check and optimize ion source parameters such as gas flows (nebulizer, auxiliary, and collision gas), temperatures, and spray voltage.[2]
-
MS Method: Double-check your MS method to ensure the correct precursor and product ion masses and collision energies are being used.
-
-
-
Inspect the Liquid Chromatography System:
-
Action: Check for any leaks in the system, from the pump to the MS inlet. Ensure there is consistent mobile phase flow.[13]
-
Rationale: Leaks or flow inconsistencies will lead to poor and irreproducible chromatography, directly impacting signal intensity.
-
Troubleshooting LC:
-
Mobile Phase: Confirm that the mobile phase composition is correct and has been freshly prepared with high-purity solvents. Using LC-MS grade solvents is mandatory to minimize background noise.
-
Column Health: An old or contaminated column can lead to poor peak shape and loss of signal. Try replacing the column with a new one.[14]
-
-
-
Evaluate Sample Preparation and Integrity:
-
Action: Prepare a fresh set of standards and quality control (QC) samples. Review your sample preparation protocol.
-
Rationale: The issue could stem from degraded standards, incorrect dilutions, or an inefficient sample preparation method.
-
Troubleshooting Sample Prep:
-
Extraction Recovery: Evaluate the efficiency of your sample extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). A low recovery will result in a low signal.[15]
-
Analyte Stability: Assess the stability of α-Fß-UPA in the biological matrix and in the final extract under your storage and handling conditions.
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability in sample preparation and matrix effects.
-
-
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise sensitivity and the accuracy of integration.
Decision Tree for Diagnosing Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shape.
Detailed Troubleshooting Steps:
Question: My α-Fß-UPA peak is tailing significantly. What could be the cause?
Answer:
-
Cause: Peak tailing is often due to secondary interactions between the analyte and the column's stationary phase, or a contaminated/degraded column.
-
Solutions:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. For a carboxylic acid like α-Fß-UPA, a lower pH (e.g., using formic acid) will ensure it is in its neutral form, which can improve peak shape on a reversed-phase column.
-
Column Contamination: Flush the column with a strong solvent to remove any contaminants.[14] If the problem persists, the column may need to be replaced.
-
Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[11]
-
Question: I am observing peak fronting. What does this indicate?
Answer:
-
Cause: Peak fronting is a classic sign of column overload.
-
Solutions:
-
Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to ensure you are not exceeding the column's loading capacity.[13]
-
Injection Solvent: Ensure the injection solvent is weaker than or the same as the initial mobile phase. Injecting in a stronger solvent can cause the analyte band to spread before it reaches the column, leading to fronting.[14]
-
Problem 3: High Background Noise or Matrix Effects
High background noise can obscure the analyte peak, leading to a poor signal-to-noise ratio and reduced sensitivity.
Question: How can I reduce the high background noise in my chromatogram?
Answer:
-
Cause: High background can originate from contaminated solvents, mobile phase additives, or a contaminated LC-MS system.[3]
-
Solutions:
-
Use High-Purity Reagents: Always use LC-MS grade solvents, water, and additives to minimize chemical noise.
-
System Cleaning: If the system has been idle or used with non-volatile buffers, flush the entire LC system and clean the MS ion source.[12]
-
Mobile Phase Additives: Avoid using non-volatile additives like phosphate buffers. Stick to volatile options like ammonium formate or acetate.[12] Also, avoid additives known to cause ion suppression, such as TFA, if possible.
-
Question: I suspect ion suppression is affecting my sensitivity. How can I confirm and mitigate this?
Answer:
-
Cause: Ion suppression occurs when co-eluting matrix components compete with the analyte for ionization in the MS source, reducing the analyte's signal.[2]
-
Solutions:
-
Post-Column Infusion: To diagnose ion suppression, perform a post-column infusion of the α-Fß-UPA standard while injecting a blank matrix sample. A dip in the standard's signal at the retention time of the analyte indicates suppression.
-
Improve Chromatographic Separation: Adjust the chromatographic gradient to better separate α-Fß-UPA from the interfering matrix components. Using a more efficient column, such as one with smaller particles (e.g., UPLC technology), can significantly improve resolution and reduce matrix effects.[16]
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove a larger portion of the interfering matrix components before analysis.[15]
-
IV. Data and Protocols
Table 1: Example LC and MS Parameters for α-Fß-UPA Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 AQ-type, 2.1 x 100 mm, 1.8 µm | Good retention for polar analytes, high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and controls pH. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 2% to 40% B over 5 minutes | To separate α-Fß-UPA from early eluting matrix. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | ESI Positive | Good for analytes that can be protonated. |
| Precursor Ion | [M+H]+ (m/z 151.0) | Protonated molecule. |
| Product Ion(s) | To be determined empirically | Requires infusion and product ion scan. |
| Collision Energy | To be optimized | Dependent on the instrument and chosen product ion. |
Protocol 1: Basic Protein Precipitation for Plasma Samples
This is a simple and fast method for sample cleanup, but may not be sufficient for achieving the lowest limits of detection due to residual matrix effects.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
V. References
-
Shimadzu. (n.d.). LCMS Troubleshooting Tips. Retrieved from [Link]
-
Li, W., & Tse, F. L. (2015). Strategies for improving sensitivity and selectivity for the quantitation of biotherapeutics in biological matrix using LC-MS/MS. Bioanalysis, 7(5), 655–668.
-
Pramod, K., & Ansari, S. H. (2012). Improving Oligonucleotide Sensitivity and Separation for LC-MS Applications. LCGC North America, 30(10), 904-911.
-
Churchwell, M. I., Twaddle, N. C., Meeker, L. R., & Doerge, D. R. (2005). Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 825(2), 134–143.
-
ResearchGate. (2016). How to improve the sensitivity of a LCMS?. Retrieved from [Link]
-
Sparidans, R. W., Bosch, T. M., Jörger, M., Schellens, J. H. M., & Beijnen, J. H. (2006). Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine for the measurement of the activities of the pyrimidine catabolic enzymes. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 839(1-2), 45–53.
-
ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]
-
Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Paithankar, H. V. (2013). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TENOFOVIR DISOPROXIL FUMARATE AND LAMVUDINE IN HUMAN PLAS. Core.
-
Zhang, Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6393.
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Jeong, E. S., et al. (2006). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Rapid communications in mass spectrometry : RCM, 20(21), 3241–3246.
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Technical Support Center: Synthesis of α-Fluoro-β-ureidopropionic Acid
Welcome to the technical support center for the synthesis of α-fluoro-β-ureidopropionic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing this valuable fluorinated amino acid derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in mechanistic understanding and practical, field-proven solutions.
Introduction to the Synthetic Challenges
The synthesis of α-fluoro-β-ureidopropionic acid, a metabolite of the anticancer drug 5-fluorouracil, presents a unique set of challenges.[1][2] These primarily revolve around the stereoselective introduction of the fluorine atom at the α-position, the management of three distinct functional groups (carboxylic acid, amine/ureide, and the fluoro group), and the purification of a polar, potentially labile final product. This guide will walk you through a common synthetic strategy and provide solutions to potential pitfalls at each stage.
Proposed Synthetic Workflow
A logical and common approach to the synthesis of α-fluoro-β-ureidopropionic acid involves a multi-step sequence starting from a readily available β-amino acid precursor. The general workflow is outlined below:
Caption: Proposed synthetic workflow for α-fluoro-β-ureidopropionic acid.
Part 1: Precursor Preparation - FAQs and Troubleshooting
The journey begins with the appropriate protection of a β-alanine derivative. The choice of protecting groups is critical as it dictates the conditions for subsequent steps.
Q1: Which protecting groups are recommended for the amino and carboxyl functions of the β-alanine precursor?
A1: An orthogonal protecting group strategy is highly recommended to allow for selective deprotection later in the synthesis.[3][4][5]
-
For the Carboxyl Group: Esterification to a methyl or ethyl ester is a common and straightforward approach. For more sensitive substrates, a tert-butyl ester, which can be removed under acidic conditions, is a good alternative.
-
For the Amino Group: A carbamate-based protecting group such as Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxycarbonyl) is ideal. The Boc group is readily removed with acid, while the Cbz group is cleaved by hydrogenolysis. This orthogonality to the likely basic or nucleophilic conditions of subsequent steps is advantageous.
| Protecting Group | Introduction | Removal Conditions | Orthogonality Notes |
| Boc (Amine) | Boc-anhydride | Mild acid (e.g., TFA in DCM) | Stable to hydrogenolysis and mild base. |
| Cbz (Amine) | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) | Stable to mild acid and base. |
| Methyl/Ethyl Ester (Carboxyl) | Fischer esterification (MeOH/EtOH, acid catalyst) | Saponification (e.g., LiOH, NaOH) | Base-labile, may not be ideal if subsequent steps use strong base. |
| tert-Butyl Ester (Carboxyl) | Isobutylene, acid catalyst | Strong acid (e.g., TFA) | Acid-labile, consider orthogonality with amine protecting group. |
Troubleshooting Guide: Precursor Preparation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of protected precursor | Incomplete reaction; side reactions. | Ensure anhydrous conditions. Use a slight excess of the protecting group reagent. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Formation of di-protected byproducts (e.g., di-acylation of amine) | Use of an overly reactive protecting agent or incorrect stoichiometry. | Add the protecting group reagent slowly at a low temperature (e.g., 0 °C). Use precisely one equivalent of the reagent. |
| Difficulty in purifying the protected precursor | Co-elution with starting material or byproducts. | Optimize the chromatography conditions. Consider a different solvent system or a different stationary phase. If the product is a solid, recrystallization can be an effective purification method. |
Part 2: α-Fluorination - FAQs and Troubleshooting
This is often the most challenging step, where stereocontrol and side reactions are major concerns.
Q2: What are the common challenges in the α-fluorination of β-amino acid derivatives?
A2: The primary challenges include:
-
Achieving high diastereoselectivity: The introduction of a new stereocenter at the α-position requires careful control. The use of chiral auxiliaries or chiral catalysts is often necessary for enantioselective synthesis.
-
Controlling side reactions: Over-fluorination (di-fluorination) can occur. Elimination reactions to form α,β-unsaturated compounds are also a possibility, especially with strong bases.
-
Choice of fluorinating agent: The reactivity and selectivity of the fluorinating agent are crucial. Electrophilic fluorine sources like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly used for the fluorination of enolates.
Caption: Troubleshooting logic for α-fluorination.
Troubleshooting Guide: α-Fluorination
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low diastereoselectivity | Poor facial selectivity in the fluorination of the enolate. | Employ a chiral auxiliary, such as an Evans oxazolidinone, attached to the carboxyl group to direct the electrophilic fluorinating agent.[6] The choice of base and solvent can also influence stereoselectivity. |
| Formation of α,β-unsaturated byproduct | Elimination reaction competing with fluorination. | Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA). Maintain a low reaction temperature (e.g., -78 °C) to disfavor elimination. |
| Di-fluorination | The mono-fluorinated product is still enolizable and reacts further. | Use only a slight excess (e.g., 1.1 equivalents) of the fluorinating agent. Add the fluorinating agent slowly to the enolate solution to maintain a low concentration of the electrophile. |
| No reaction or low conversion | Incomplete enolate formation. The fluorinating agent is not reactive enough. | Ensure strictly anhydrous conditions. Use a stronger base if necessary. Consider a more reactive fluorinating agent, but be mindful of increased side reactions. |
Part 3: Ureido Group Formation & Deprotection - FAQs and Troubleshooting
The introduction of the ureido group and the final deprotection require careful planning to avoid unwanted side reactions.
Q3: How can the ureido group be introduced after fluorination?
A3: After selective deprotection of the amine, the ureido group can be formed by reacting the free amine with an isocyanate or a urea equivalent.
-
Using an Isocyanate: A common method is the reaction with trimethylsilyl isocyanate, followed by hydrolysis of the silyl group. This is often a clean and efficient method.
-
Reaction with Urea: Direct reaction with urea is possible but often requires harsh conditions (high temperature) which can lead to side reactions.[1][6] A milder alternative is to use an activated urea derivative.
Q4: What are the potential challenges during the final deprotection steps?
A4: The main challenge is to remove the remaining protecting groups without affecting the newly introduced ureido group or the α-fluoro-ester. The ureido group is generally stable, but harsh acidic or basic conditions can lead to its hydrolysis.[7]
Troubleshooting Guide: Ureido Formation and Deprotection
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of ureido product | Incomplete reaction of the amine. Side reaction of the isocyanate. | Ensure complete deprotection of the amine before adding the isocyanate. Use a slight excess of the isocyanate. Run the reaction under an inert atmosphere to prevent reaction of the isocyanate with moisture. |
| Formation of symmetric urea byproduct | The free amine reacts with the newly formed ureido product. | This is less common with isocyanates but can be an issue in some urea formation reactions. Use of carbonyldiimidazole to first form a carbamoylimidazole intermediate can prevent this.[8] |
| Hydrolysis of the ureido group during deprotection | Use of overly harsh acidic or basic conditions. | If using an acid-labile ester, carefully control the deprotection conditions (e.g., shorter reaction time, lower temperature). If using a base-labile ester, consider that strong bases can also attack the ureido group. Stepwise deprotection under optimized conditions is key. |
| Racemization at the α-carbon | Epimerization under basic conditions. | Avoid prolonged exposure to strong bases, especially if the carboxyl group is deprotected. It is often preferable to deprotect the carboxyl group under non-basic conditions if possible. |
Part 4: Purification of α-Fluoro-β-ureidopropionic Acid - FAQs and Troubleshooting
The final product is a polar molecule, which can make purification challenging.
Q5: What are the recommended methods for purifying the final product?
A5: Due to its polarity, a combination of techniques may be necessary.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., water/ethanol, methanol/ether) can be very effective for removing impurities.
-
Chromatography: Reversed-phase HPLC is often the method of choice for purifying polar compounds. Using a C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Ion-exchange chromatography can also be effective, taking advantage of the acidic and basic nature of the molecule. For less polar impurities, normal phase chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol with a small amount of acetic acid) can be used.[9]
Troubleshooting Guide: Purification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is difficult to crystallize | Presence of impurities that inhibit crystal formation. The product may be an amorphous solid or an oil. | Try different solvent systems for recrystallization. Scratching the inside of the flask can sometimes induce crystallization. If crystallization fails, chromatography is the next best option. |
| Poor separation in reversed-phase HPLC | The compound is too polar and elutes in the void volume. Co-elution with polar impurities. | Use a highly aqueous mobile phase at the beginning of the gradient. Consider using an ion-pairing reagent (e.g., trifluoroacetic acid) to improve retention and peak shape. A column with a more polar stationary phase (e.g., C18 AQ) may be beneficial. |
| Product degradation during purification | The compound may be sensitive to the pH of the mobile phase or prolonged exposure to the stationary phase. | Buffer the mobile phase to a pH where the compound is stable. Work quickly and avoid letting the purified fractions sit for extended periods before removing the solvent. |
Experimental Protocols
Protocol 1: Stereoselective α-Fluorination using an Evans Auxiliary
-
To a solution of the N-Boc-protected β-amino acid coupled to an Evans oxazolidinone chiral auxiliary in anhydrous THF at -78 °C, add a solution of LDA (1.1 eq.) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add a solution of N-Fluorobenzenesulfonimide (NFSI, 1.2 eq.) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ureido Group Formation via Trimethylsilyl Isocyanate
-
Selectively deprotect the N-Boc group of the fluorinated intermediate using TFA in DCM.
-
After removal of the TFA and solvent, dissolve the resulting amine salt in anhydrous DCM and add triethylamine (2.2 eq.).
-
Cool the solution to 0 °C and add trimethylsilyl isocyanate (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding a few drops of methanol.
-
Concentrate the reaction mixture and purify the crude product.
References
-
Smolecule. (n.d.). alpha-Fluoro-beta-ureidopropionic acid. Retrieved from the web.[1]
- Fustero, S., Pina, B., Salavert, E., Navarro, A., Ramírez de Arellano, M. C., & Simón Fuentes, A. (2002). New Strategy for the Stereoselective Synthesis of Fluorinated β-Amino Acids. The Journal of Organic Chemistry, 67(14), 4667–4679.
- Wang, Z., Yin, F., & Chen, S. (2015). Stereoselective Synthesis of Chiral β-Fluoro α-Amino Acids via Pd(II)-Catalyzed Fluorination of Unactivated Methylene C(sp3)–H Bonds: Scope and Mechanistic Studies. Journal of the American Chemical Society, 137(25), 8219–8226.
- Spyropoulos, C., & Kokotos, C. G. (2014). A practical one-pot synthesis of ureas from Boc-protected amines. The Journal of Organic Chemistry, 79(10), 4477–4483.
- O'Connor, C. J. (1970). Acidic and basic amide hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-564.
- Biosynth. (n.d.). N-Carbamoyl-2-fluoro-β-alanine.
- Li, Y., & Li, L. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- O'Hagan, D. (2012). Fluorinated β²- and β³-amino acids: synthesis and inhibition of α-chymotrypsin. Helvetica Chimica Acta, 95(10), 1813-1824.
-
Britannica. (2024, January 8). Urea. Retrieved from [Link]
- Taillades, J., et al. (1998). N-Carbamoyl-α-Amino Acids Rather than Free α-Amino Acids Formation in the Primitive Hydrosphere: A Novel Proposal for the Emergence of Prebiotic Peptides. Origins of Life and Evolution of the Biosphere, 28, 61–77.
- Pieters, G., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Molecules, 26(10), 2933.
- Kotha, S., & Kumar, S. (2019). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 11(4), 1-3.
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
- ResearchGate. (n.d.). (PDF) N-Carbamoyl-α-Amino Acids Rather than Free α-Amino Acids Formation in the Primitive Hydrosphere: A Novel Proposal for the Emergence of Prebiotic Peptides.
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
- Santa Cruz Biotechnology. (n.d.). N-Carbamoyl-2-fluoro-β-alanine.
- ResearchGate. (n.d.). 4: The hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid....
- Hollingsworth, M. D. (n.d.). Purification of Free Fatty Acids via Urea Inclusion Compounds. In Handbook of Functional Lipids.
-
Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
- ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?.
- Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies.
- LGC Standards. (n.d.). N-Carbamoyl-2-fluoro-(beta)-alanine.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- TargetMol. (n.d.). Ureidopropionic acid.
- Lu, X., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012.
- Albericio, F., & Carpino, L. A. (2002). Protecting Groups in Peptide Synthesis. Current Protocols in Protein Science, Appendix 3:Appendix 3D.
- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Lu, L., et al. (2012). Nitrification of archaeal ammonia oxidizers in acid soils is supported by hydrolysis of urea. The ISME Journal, 6(10), 1978–1984.
- Fabbrizzi, L., et al. (2004). Nature of Urea-Fluoride Interaction: Incipient and Definitive Proton Transfer. Inorganic Chemistry, 43(16), 4993–4999.
- O'Mara, M. L., et al. (2008). Interaction of Urea with Amino Acids: Implications for Urea-Induced Protein Denaturation. The Journal of Physical Chemistry B, 112(35), 11063–11072.
-
Human Metabolome Database. (n.d.). Showing metabocard for Ureidopropionic acid (HMDB0000026). Retrieved from [Link]
- ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis.
- O'Connor, C. (1970). Acidic and basic amide hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-564.
-
PubChem. (n.d.). [(2-Fluoro-4-pyridinyl)amino]urea. Retrieved from [Link]
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- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of FUPA
Welcome to the technical support center for the HPLC analysis of Fluorouracil (5-FU) and its related compounds (FUPA). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to poor peak shape in their chromatographic analyses. By understanding the fundamental principles behind these issues, you can develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: My 5-FU peak is tailing significantly. What are the most likely causes and how can I fix it?
Peak tailing is the most common peak shape problem in the analysis of FUPA and is often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
Underlying Causes and Solutions:
-
Mobile Phase pH is Too Close to Analyte pKa: 5-Fluorouracil has two pKa values, approximately 8.0 and 11.3. If the mobile phase pH is within 2 pH units of the pKa, a mixed population of ionized and unionized 5-FU molecules will exist, leading to peak tailing. The ionized form will have a stronger affinity for any exposed, negatively charged silanol groups on the silica-based stationary phase, resulting in a secondary retention mechanism that causes tailing.[1][2]
-
Solution: Adjust the mobile phase pH to be at least 2 units below the first pKa of 5-FU (i.e., pH < 6.0). A common practice is to use a mobile phase with a pH between 3 and 5. This ensures that the 5-FU molecule is in a single, unionized form, minimizing interactions with residual silanols.[3]
-
-
Interaction with Active Silanol Groups: Standard silica-based C8 and C18 columns have residual silanol groups (Si-OH) on the surface that can be deprotonated and interact with polar analytes like 5-FU, causing peak tailing.
-
Solutions:
-
Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to minimize the number of free silanol groups, significantly reducing peak tailing for polar compounds.
-
Lower the Mobile Phase pH: As mentioned above, a lower pH will keep the silanol groups in their neutral, protonated form, reducing their ability to interact with 5-FU.
-
Add a Competing Agent: In some cases, adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, though this is a less common approach with modern columns.
-
-
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.
-
Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting decreasing concentrations of your analyte to see if the peak shape improves.
-
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column inlet frit or at the head of the column can disrupt the sample band, causing tailing for all peaks. Degradation of the stationary phase, especially at high pH, can expose more silanol groups.
-
Solution: Use a guard column to protect the analytical column from contaminants. If contamination is suspected, flush the column with a strong solvent. If the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced.
-
Troubleshooting Guide for Peak Tailing in FUPA Analysis
| Symptom | Potential Cause | Diagnostic Step | Recommended Action |
| Tailing of the 5-FU peak only | Mobile phase pH is too close to the pKa of 5-FU (pKa ≈ 8.0) | Check the pH of your mobile phase. | Adjust the mobile phase pH to be between 3 and 5 using a suitable buffer (e.g., phosphate or acetate). |
| Interaction with active silanol groups on the column | Inject a standard of a neutral compound. If it shows good peak shape, the issue is likely with the polar 5-FU. | Use a modern, end-capped C8 or C18 column. Lower the mobile phase pH. | |
| Column overload | Inject a series of dilutions of your sample. | If peak shape improves with dilution, reduce the sample concentration or injection volume. | |
| Tailing of all peaks in the chromatogram | Column contamination or void | Disconnect the column and check the system pressure. Reverse flush the column (if recommended by the manufacturer). | Use a guard column. Filter all samples. If a void is suspected, the column may need to be replaced. |
| Extra-column dead volume | Inspect all tubing and connections between the injector and detector. | Use tubing with the smallest possible internal diameter and cut to the shortest necessary length. Ensure all fittings are properly made. |
Q2: I am observing peak fronting for my 5-FU peak. What could be the reason?
Peak fronting is less common than tailing for FUPA but can occur under specific circumstances.
Underlying Causes and Solutions:
-
Sample Overload: This is a common cause of fronting, especially with highly concentrated samples.
-
Solution: As with tailing, reduce the sample concentration or injection volume.
-
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band will not focus properly at the head of the column, leading to fronting.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent must be used, inject the smallest possible volume.
-
-
Column Collapse: While rare with modern columns under normal operating conditions, using a column outside of its recommended pH or temperature range can cause the packed bed to collapse, leading to a void at the inlet and causing peak fronting.
-
Solution: Always operate the column within the manufacturer's specified limits for pH and temperature. If column collapse is suspected, the column will need to be replaced.
-
Q3: My 5-FU peak is broad, and the resolution from other components is poor. How can I improve this?
Peak broadening can be caused by a variety of factors, from the HPLC system to the method parameters.
Underlying Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The high aqueous solubility of 5-FU means that a mobile phase with too high an organic content can lead to poor retention and broad peaks. Conversely, a mobile phase that is too weak can lead to excessive retention and band broadening.[4]
-
Solution: Optimize the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A good starting point for a C18 column is a highly aqueous mobile phase (e.g., 95:5 aqueous buffer:acetonitrile) and then gradually increasing the organic content to achieve the desired retention and peak shape.
-
-
Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause the analyte band to spread out before it reaches the detector.
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure that all fittings are seated correctly to avoid dead volume.
-
-
Column Deterioration: Over time, the packed bed of a column can degrade, leading to a loss of efficiency and broader peaks.
-
Solution: Replace the column with a new one of the same type. To prolong column life, always use a guard column and filter samples.
-
-
Low Temperature: Operating at a very low temperature can increase the viscosity of the mobile phase and slow down mass transfer, resulting in broader peaks.
-
Solution: Increase the column temperature. A common operating temperature for 5-FU analysis is between 25-40 °C. This can improve peak efficiency and reduce run times.
-
Visual Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting poor peak shape in FUPA analysis.
Caption: A logical workflow for troubleshooting poor peak shape in FUPA HPLC analysis.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare Buffers: Prepare separate stock solutions of an appropriate buffer, such as 25 mM potassium phosphate monobasic and 25 mM potassium phosphate dibasic, in HPLC-grade water.
-
pH Adjustment: In a beaker, add the acidic buffer component and monitor the pH with a calibrated pH meter. Titrate with the basic buffer component until the desired pH (e.g., pH 4.5) is reached.
-
Mobile Phase Preparation: Mix the prepared buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 95:5 v/v).
-
Degas: Degas the final mobile phase using sonication or vacuum filtration before use.
-
Equilibrate: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
Protocol 2: Column Flushing to Remove Contaminants
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from entering the flow cell.
-
Reverse Direction: Connect the column to the injector in the reverse flow direction (if permitted by the manufacturer).
-
Flush with a Series of Solvents: Flush the column with a sequence of solvents of increasing and then decreasing polarity. A typical sequence for a reversed-phase column is:
-
Mobile phase without buffer salts
-
100% Water
-
Isopropanol
-
Hexane (if dealing with very non-polar contaminants)
-
Isopropanol
-
100% Water
-
Mobile phase without buffer salts
-
-
Equilibrate: Reconnect the column in the correct flow direction and equilibrate with the mobile phase until a stable baseline is achieved.
Chemical Interactions and Peak Shape
The chemical structure of 5-Fluorouracil and its interaction with the stationary phase are key to understanding peak shape issues.
Caption: Chemical interactions of 5-FU with a C18 stationary phase at different pH values.
References
-
Kumar, A., Singh, S. K., Gulati, M., Kumar, B., Prasher, R., Gupta, J., Mankotia, D., Pandey, N. K., & Singh, S. (2021). Method development and Validation for the Estimation of 5-Fluorouracil by using Reverse phase high-performance liquid chromatography. Research Journal of Pharmacy and Technology, 14(1), 243-247. [Link]
-
Sonia, T. A., & Sharma, C. P. (2011). A stability-indicating RP-HPLC assay method for 5-fluorouracil. Indian journal of pharmaceutical sciences, 73(6), 636–641. [Link]
-
Gomes, E. C. L., de Lemos, A. C., de Oliveira, A. C. A. X., & de Freitas, M. R. (2012). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences, 48(4), 735-742. [Link]
-
Viegas, J. S. R., Praça, F. S. G., & Bentley, M. V. L. B. (2018). Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. Journal of Pharmaceutical Sciences and Biomedical Analysis, 2(1), 113. [Link]
-
Hanif, M., Shoaib, M. H., & Muhammad, I. (2017). Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. ResearchGate. [Link]
-
Papadopoulou, E., et al. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Molecules, 27(22), 8035. [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of 5-Fluorouracil on on Primesep 100 and Primesep P Columns with LC/MS Compatible Mobile Phase. [Link]
-
Hansova, H., et al. (2011). 5-Fluorouracil – Characteristics and Analytical Determination. Current Pharmaceutical Analysis, 7(1), 2-13. [Link]
-
Bocci, G., et al. (2000). Determination of 5-fluorouracil and its prodrug tegafur in plasma and tissue by high-performance liquid chromatography in a single injection: validation for application in clinical pharmacokinetic studies. Journal of chromatography. B, Biomedical sciences and applications, 742(1), 125–135. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
PharmaCores. (2023, May 25). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]
-
Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. [Link]
-
Gante, J. P. S., & de Freitas, L. A. P. (2012). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences, 48(4), 735-742. [Link]
-
Zhang, T., et al. (2014). Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring. International journal of clinical pharmacology and therapeutics, 52(12), 1093–1101. [Link]
-
MicroSolv Technology Corporation. (2020, April 14). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. [Link]
-
Journal of Food and Drug Analysis. (2007). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. [Link]
Sources
Technical Support Center: Method Validation for alpha-Fluoro-beta-ureidopropionic Acid Assay
Welcome to the technical support center for the analytical method validation of alpha-Fluoro-beta-ureidopropionic acid (AFßU). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during assay development and validation. The information herein is grounded in established scientific principles and regulatory expectations to ensure the integrity and reliability of your bioanalytical data.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the critical aspects of an AFßU assay.
Q1: What are the most suitable analytical techniques for quantifying this compound in biological matrices?
A1: Due to its high polarity, low molecular weight, and lack of a strong chromophore, the most effective and widely used technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1][2] This method offers the required sensitivity and selectivity to accurately quantify AFßU in complex biological matrices like plasma or urine.[1][3]
-
Chromatography: Standard reversed-phase (RP) HPLC columns often provide insufficient retention for AFßU. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode of separation.[4][5] HILIC columns use a high organic mobile phase, which promotes the retention of polar analytes like AFßU.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is crucial for selectivity, allowing for the specific detection of AFßU even in the presence of endogenous matrix components.[6] Electrospray ionization (ESI) in positive mode is typically employed.
While HPLC with UV or fluorescence detection is possible, it would necessitate a pre-column derivatization step to attach a chromophore or fluorophore to the AFßU molecule, which adds complexity and potential for variability to the workflow.[7][8][9][10]
Q2: What are the critical method validation parameters I need to assess according to regulatory guidelines?
A2: A full bioanalytical method validation is essential to demonstrate that the assay is suitable for its intended purpose.[11][12] Key parameters, as outlined in guidelines from the FDA and the International Council for Harmonisation (ICH), include accuracy, precision, specificity, sensitivity, linearity, recovery, matrix effect, and stability.[13][14][15][16]
The table below summarizes the typical acceptance criteria based on the ICH M10 guideline.[11][13][14][17]
| Validation Parameter | Purpose | Typical Acceptance Criteria (ICH M10) |
| Accuracy & Precision | To ensure results are close to the true value and reproducible. | Within ±15% of nominal value (±20% at the Lower Limit of Quantification, LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). |
| Selectivity/Specificity | To ensure no interference from matrix components. | No significant interfering peaks at the retention time of the analyte and internal standard (IS). |
| Linearity (Calibration Curve) | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99 is generally expected. Back-calculated standards must meet accuracy criteria. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio typically >5. Must meet accuracy (±20%) and precision (≤20%) criteria. |
| Matrix Effect | To assess the impact of matrix components on analyte ionization. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |
| Recovery | To evaluate the efficiency of the extraction process. | Should be consistent, precise, and reproducible, though a specific percentage is not mandated. |
| Stability | To ensure the analyte is stable throughout sample handling and analysis. | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Q3: How can I design a robust experimental workflow for AFßU method validation?
A3: A systematic approach is crucial for successful validation. The workflow should encompass method development, pre-validation checks, full validation execution, and sample analysis. The following diagram illustrates a typical workflow.
Sources
- 1. japsonline.com [japsonline.com]
- 2. Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine for the measurement of the activities of the pyrimidine catabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolian.com [resolian.com]
- 4. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
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- 6. eijppr.com [eijppr.com]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. researchgate.net [researchgate.net]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. Validation of an isocratic HPLC method to detect 2-fluoro-beta-alanine for the analysis of dihydropyrimidine dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 17. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
Technical Support Center: Ion Suppression in ESI-MS for FUPA Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting strategies and frequently asked questions to help you mitigate ion suppression in Electrospray Ionization-Mass Spectrometry (ESI-MS) for Fatty Acid Uptake and Proliferation Assay (FUPA) analysis. Our goal is to equip you with the expertise to generate reliable and reproducible data.
I. Understanding the Challenge: Ion Suppression in FUPA Analysis
Ion suppression is a significant hurdle in LC-MS-based bioanalysis, leading to reduced analyte signal intensity, poor sensitivity, and inaccurate quantification.[1][2][3] In the context of FUPA, where you are measuring changes in fatty acid levels within a complex biological matrix, understanding and mitigating ion suppression is critical for data integrity.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a major concern in my FUPA analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from your sample reduce the ionization efficiency of your target fatty acids in the ESI source.[1][2][4] This competition for ionization leads to a decreased signal for your analytes of interest, which can mask real biological changes in fatty acid uptake and metabolism, ultimately compromising the accuracy and sensitivity of your FUPA results.[3][5]
Q2: What are the primary sources of ion suppression in a typical FUPA experiment?
A2: The primary culprits are endogenous and exogenous components within your sample matrix.[5] For FUPA analysis, which often involves cell lysates or plasma, common sources of ion suppression include:
-
Phospholipids: These are abundant in biological membranes and are notorious for causing significant ion suppression.[5][6][7]
-
Salts and Buffers: Non-volatile salts from cell culture media or lysis buffers can accumulate in the ion source and interfere with the ionization process.[5][8]
-
Proteins and Peptides: Remnants from incomplete protein precipitation can co-elute with your target fatty acids.
-
Detergents: If used during cell lysis, detergents can severely suppress the ESI signal.[5]
Q3: How can I determine if my FUPA assay is impacted by ion suppression?
A3: A common and effective method is the post-column infusion experiment .[5][9][10] This involves infusing a constant flow of your fatty acid standard into the mass spectrometer while injecting a blank matrix extract (e.g., lysate from control cells) onto the LC column. A dip in the baseline signal at the retention time of your fatty acid indicates the presence of co-eluting, ion-suppressing molecules.[5][10]
Q4: Is ESI or APCI more suitable for FUPA analysis to minimize ion suppression?
A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[1][4][11] This is due to the different ionization mechanisms.[1] While ESI is often preferred for the analysis of polar molecules like fatty acids, if severe ion suppression persists with ESI, considering APCI could be a viable alternative, provided your target analytes can be efficiently ionized by this technique.[4][11]
II. Troubleshooting Guides for Ion Suppression in FUPA Analysis
This section provides structured troubleshooting guides for common issues encountered during FUPA analysis via ESI-MS.
Guide 1: Poor Sensitivity and High Variability in Fatty Acid Quantification
Problem: You are observing low signal intensity for your target fatty acids, and the results are not reproducible across replicate samples.
Potential Cause: Significant and variable ion suppression from the sample matrix.
Step-by-Step Troubleshooting Protocol:
-
Evaluate Your Sample Preparation:
-
Protein Precipitation (PPT): While quick, PPT is often insufficient for removing phospholipids, a major source of ion suppression in FUPA samples.[1][6]
-
Liquid-Liquid Extraction (LLE): LLE can be highly effective at removing phospholipids and other interfering substances.[2][7][12] Consider using a non-polar solvent like hexane to extract lipids, followed by a more polar solvent for your fatty acids.[7]
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup and can be optimized to selectively retain your fatty acids while washing away interfering matrix components.[2][6][13]
-
-
Optimize Chromatographic Separation:
-
Increase Resolution: Ensure your target fatty acids are chromatographically separated from the regions of major ion suppression.[1][14] You can achieve this by:
-
Modifying the gradient elution profile.
-
Testing different mobile phase organic solvents.[1]
-
Using a column with a different stationary phase chemistry.
-
-
Consider UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide significantly better resolution, separating analytes from interfering matrix components more effectively than traditional HPLC.[14]
-
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS is the gold standard for correcting for ion suppression.[5] Since it has nearly identical physicochemical properties to your analyte, it will experience the same degree of ion suppression.[5] By monitoring the ratio of the analyte to the SIL-IS, you can achieve accurate quantification even in the presence of matrix effects.
-
Experimental Workflow: LLE for FUPA Samples
Caption: A decision tree for systematically troubleshooting ion suppression.
III. Advanced Strategies and Best Practices
Mobile Phase Considerations
The composition of your mobile phase can significantly impact ESI efficiency.
-
Avoid Strong Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA), while excellent for chromatography, are known to cause severe ion suppression. [1][8][15]Opt for weaker acids like formic acid or acetic acid. [15][16]* Volatile Buffers are Key: Use volatile buffers such as ammonium formate or ammonium acetate, which are compatible with mass spectrometry and less likely to contaminate the ion source. [15]
Data Interpretation and Validation
-
Matrix Effect Evaluation: During method validation, quantitatively assess the matrix effect by comparing the response of an analyte in a post-extraction spiked sample to that in a neat solution. [2]* Internal Standard Response: Monitor the absolute response of your SIL-IS. A significant drop in its signal can indicate severe ion suppression.
Comparative Table of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Inefficient removal of phospholipids and salts, leading to high ion suppression. [1][6] | Initial screening or when matrix effects are minimal. |
| Liquid-Liquid Extraction (LLE) | Effective removal of a broad range of interferences, including phospholipids. [2][7] | Can be labor-intensive and require larger solvent volumes. | FUPA samples with complex matrices like plasma or cell lysates. [12] |
| Solid-Phase Extraction (SPE) | Highly selective and reproducible; can be automated. [2][6] | Requires method development to optimize the sorbent and elution conditions. | Targeted cleanup to isolate fatty acids from specific interfering compounds. [13][17] |
IV. References
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 17(1), 97-103. [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. [Link]
-
Patel, D., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 1(4), 39. [Link]
-
Shagabutdinova, E. G., Shagivalieva, R. A., & Gallyamov, A. I. (2022). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. International Journal of Molecular Sciences, 23(19), 11929. [Link]
-
Zhang, Y., & Zhang, Z. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC North America, 39(11), 562-568. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]
-
Li, W., & Yang, J. (2015). Sample Preparation for LC‐MS Bioanalysis of Lipids. In LC-MS in Drug Bioanalysis (pp. 235-253). John Wiley & Sons. [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. [Link]
-
Gilar, M., & Jaworski, A. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry, 34(12), 2735-2743. [Link]
-
García, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B, 825(2), 111-123. [Link]
-
Hart, B. M., & Leaptrot, K. L. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of The American Society for Mass Spectrometry, 34(11), 2515-2523. [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). A Study of Ion Suppression Effects in Electrospray Ionization from Mobile Phase Additives and Solid-Phase Extracts. [Link]
-
Ion Suppression and ESI. University of Waterloo Mass Spectrometry Facility. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. providiongroup.com [providiongroup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
FUPA Standards Technical Support Center: A Guide to Long-Term Storage and Stability
Welcome to the Technical Support Center for Fluorouracil (5-FU) and its Prodrug/Analog (FUPA) standards. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and reliability of your experimental results through proper handling, storage, and troubleshooting of FUPA analytical standards.
Section 1: Core Principles of FUPA Standard Stability
The chemical integrity of your FUPA standard is paramount for accurate quantification and reliable experimental outcomes. Fluoropyrimidines, while stable under optimal conditions, are susceptible to degradation, primarily through hydrolysis. Understanding the factors that influence their stability is the first step in preventing analytical errors.
The primary degradation pathway for 5-Fluorouracil in aqueous solutions, particularly under alkaline conditions, involves the hydration of the C5-C6 double bond, followed by defluorination or cleavage of the pyrimidine ring.[1][2] This process can lead to the formation of non-chromophoric degradation products, which may not be readily detectable by UV-based HPLC methods, potentially leading to an overestimation of the active compound's concentration.[3][4][5]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of FUPA standards.
Solid (Neat) Standards
Q1: What are the ideal long-term storage conditions for solid FUPA analytical standards?
A1: Solid FUPA standards should be stored in their original, tightly sealed containers, protected from light. The recommended storage temperature can vary slightly between different FUPA compounds.
| Compound | Recommended Storage Temperature | Additional Notes |
| 5-Fluorouracil | 15°C to 25°C (Controlled Room Temperature) | Protect from light and freezing.[6] Thermally stable up to 275°C.[6] |
| Capecitabine | Room Temperature | Store in tightly closed containers.[7] |
| Floxuridine | 15°C to 30°C | Protect from light. Stable in dry state for 3 years.[1] |
| Tegafur | Ambient/Room Temperature | Follow manufacturer's recommendations. |
Q2: My solid 5-FU standard was accidentally left on the bench at ~25°C overnight. Is it still viable?
A2: Yes, it is likely still viable. Solid 5-FU is thermally stable up to 275°C.[6] A brief excursion to ambient temperature should not significantly impact its purity. However, it is crucial to minimize such excursions and always return the standard to its recommended storage condition promptly to ensure long-term stability. For regulatory filings, it is always best to consult guidelines on handling temperature excursions.[8]
Q3: Are there any visual signs of degradation for solid FUPA standards?
A3: While visual inspection is not a definitive test for purity, you should look for any changes from the initial appearance of the white to off-white crystalline powder. Signs of potential degradation could include discoloration (e.g., yellowing), clumping (which may indicate moisture uptake), or a change in texture. If any of these are observed, it is recommended to perform a purity check using a validated analytical method before use.
Standard Solutions
Q4: What are the recommended solvents for preparing FUPA standard stock solutions?
A4: The choice of solvent depends on the specific FUPA compound and the intended application.
-
5-Fluorouracil: Sparingly soluble in water, slightly soluble in alcohol.[6] Stock solutions are often prepared in HPLC-grade water, sometimes with sonication to aid dissolution.[3][9][10][11] For HPLC mobile phases, aqueous buffers (e.g., phosphate or formate) are commonly used.[3][9][12]
-
Capecitabine: Soluble in methanol. Stock solutions are often prepared in methanol, and working solutions in a mixture of methanol and water.[13]
-
Floxuridine: Soluble in water (1:3) and alcohol (1:12).[9]
-
Tegafur: Often used in combination with other drugs, and diluents for analysis typically involve a mix of a buffer (e.g., potassium dihydrogen phosphate) and methanol.[14]
Q5: How should I store my prepared FUPA stock and working solutions, and for how long are they stable?
A5: The stability of FUPA solutions is highly dependent on the solvent, concentration, storage temperature, and container type.
| Compound | Solution/Diluent | Storage Condition | Demonstrated Stability |
| 5-Fluorouracil | 8 mg/mL in 0.9% NaCl (in PVC bags) | -20°C for 79 days, then 5°C ± 3°C | Stable for at least 28 days after thawing.[7][15] |
| 5-Fluorouracil | 700-800 mg in 100 mL 0.9% NaCl (in polyolefin bags) | 23 ± 2°C | Stable for at least 17-24 days.[16] |
| 5-Fluorouracil | 4-5 g in NaCl 0.9% (in MyFuser® pump) | Room Temperature (23 ± 2°C) | Stable for at least 28 days.[17] |
| Floxuridine | Reconstituted solution | 2°C to 8°C | Use within 2 weeks.[1] |
Important Note: For quantitative applications, it is best practice to prepare fresh working solutions from a stock solution daily. Stock solutions should be stored under validated conditions and for a validated period. If storing for longer periods, it is advisable to re-qualify the solution's concentration before use.
Section 3: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the use of FUPA standards.
Issue 1: Inconsistent or Inaccurate Results
If you are experiencing variability in your analytical results, such as poor reproducibility or deviation from expected values, consider the following:
Caption: Troubleshooting Decision Tree for Inconsistent Results.
Issue 2: Unexpected Peaks in HPLC Chromatogram
Q: I've just prepared a fresh 5-FU solution and upon injection into my HPLC system, I see small, unexpected peaks. What could be the cause?
A: This could be due to several factors:
-
Solvent/Mobile Phase Contamination: Ensure all solvents and mobile phase components are of high purity and have been properly degassed.
-
Interaction with Container: While uncommon with standard labware, ensure that the containers used for solution preparation and storage are inert. 5-FU does not significantly adsorb to PVC, polyethylene, or polypropylene.[6]
-
Degradation: Although you've prepared it fresh, rapid degradation can occur under certain conditions. 5-FU is particularly susceptible to degradation in alkaline solutions.[3][4][5] Check the pH of your solution and mobile phase.
-
Impurity in the Standard: Even high-purity standards contain trace impurities. Check the certificate of analysis for your standard to see if any known impurities are listed.
Issue 3: Precipitation in Solution
Q: I observed a precipitate in my 5-FU solution after storing it in the refrigerator. What should I do?
A: Precipitation of 5-FU from concentrated aqueous solutions at refrigerated temperatures (e.g., 4°C) has been reported.[18] Do not use the solution if a precipitate is present. You can try to redissolve the precipitate by bringing the solution to room temperature and gently sonicating. However, if the precipitate does not fully redissolve, or if you are unsure about the integrity of the solution, it is safest to discard it and prepare a fresh one.
Section 4: Experimental Protocols
Protocol 1: Preparation of 5-Fluorouracil Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL stock solution of 5-Fluorouracil in water.
Materials:
-
5-Fluorouracil analytical standard
-
HPLC-grade water
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL)
-
Glass vials for storage
-
Sonicator
Procedure:
-
Accurately weigh approximately 10 mg of the 5-Fluorouracil standard.
-
Quantitatively transfer the weighed powder to a 10 mL volumetric flask.
-
Add approximately 7-8 mL of HPLC-grade water to the flask.
-
Sonicate the mixture for 2-5 minutes to facilitate dissolution.[3][9][11]
-
Allow the solution to return to room temperature.
-
Make up the volume to the 10 mL mark with HPLC-grade water.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Transfer the solution to a clearly labeled, light-protected storage vial.
Caption: Workflow for FUPA Standard Solution Preparation.
Protocol 2: Visualizing the Degradation Pathway of 5-Fluorouracil
The following diagram illustrates the initial steps in the hydrolytic degradation of 5-FU in an aqueous solution.
Caption: Simplified Hydrolytic Degradation Pathway of 5-FU.[1][2]
Section 5: Final Recommendations
-
Always consult the Certificate of Analysis (CoA): Your standard's CoA is the primary source of information for storage and handling.
-
Use validated, stability-indicating methods: For any long-term stability studies or when in doubt about the integrity of a standard, use an analytical method that can separate the parent compound from its potential degradation products.[3][4][9][12]
-
Handle with care: FUPA compounds are cytotoxic. Always use appropriate personal protective equipment (PPE) and follow your institution's safety guidelines for handling cytotoxic agents.[6]
-
Document everything: Keep meticulous records of when standards are received, opened, and when solutions are prepared and used. This is critical for data traceability and troubleshooting.
By adhering to these guidelines, you can ensure the long-term stability and reliability of your FUPA standards, leading to more accurate and reproducible research outcomes.
References
-
Martino, R., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Available at: [Link]
-
Akhter, M. H., et al. (2016). Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. Available at: [Link]
-
Sinha, V. R., et al. (2009). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Semantic Scholar. (n.d.). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Available at: [Link]
-
Blesius, A., et al. (1992). Long-term Stability of 5-fluorouracil and Folinic Acid Admixtures. European Journal of Cancer. Available at: [Link]
-
PubMed. (2009). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Available at: [Link]
-
Lugo, G. A., et al. (2009). Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. The Canadian Journal of Hospital Pharmacy. Available at: [Link]
-
Haritha, K. M., et al. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. Research Journal of Pharmacy and Technology. Available at: [Link]
-
ASHP. (n.d.). Floxuridine. Available at: [Link]
-
Nutrasource. (2014). Top 10 Stability Storage and Testing FAQs. Available at: [Link]
-
ResearchGate. (n.d.). Stability studies of capecitabine. Available at: [Link]
-
Rochard, E., et al. (1996). Long-term stability of 5-fluorouracil stored in PVC bags and in ambulatory pump reservoirs. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Hecq, J. D., et al. (2021). Long-term physico-chemical stability of 5-fluorouracile at standardised rounded doses (SRD) in MyFuser® portable infusion pump. Journal of Chemotherapy. Available at: [Link]
-
Hospira. (n.d.). Fluorouracil Injection USP. Available at: [Link]
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Singh, P., et al. (2009). Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy. Drug Testing and Analysis. Available at: [Link]
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Validation & Comparative
A Comparative Pharmacokinetic Analysis: FUPA vs. α-fluoro-β-alanine
A Guide for Researchers in Drug Development and Oncology
Introduction
In the landscape of cancer chemotherapy, fluoropyrimidines like 5-fluorouracil (5-FU) and its oral prodrugs, such as capecitabine and tegafur, remain cornerstones of treatment for various solid tumors.[1][2] The therapeutic efficacy and toxicity of these agents are intricately linked to their complex metabolic pathways. Two critical catabolites in this pathway, α-fluoro-β-ureidopropionic acid (FUPA) and α-fluoro-β-alanine (AFBA), have garnered significant attention. While both are downstream products of 5-FU degradation, their distinct pharmacokinetic profiles can have profound implications for drug safety and patient outcomes. Notably, AFBA has been associated with neurotoxicity and cardiotoxicity, making a comparative understanding of its pharmacokinetics against its precursor, FUPA, essential for the development of safer and more effective fluoropyrimidine-based therapies.[3][4]
This guide provides a comparative analysis of the pharmacokinetics of FUPA and AFBA, supported by experimental data and methodologies. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these two key metabolites.
The Metabolic Journey: From 5-FU to FUPA and AFBA
The metabolic cascade of 5-FU is initiated by the enzyme dihydropyrimidine dehydrogenase (DPD), which converts 5-FU to dihydrofluorouracil (DHFU). Subsequently, dihydropyrimidinase hydrolyzes DHFU to yield α-fluoro-β-ureidopropionic acid (FUPA).[5] FUPA is then metabolized by β-ureidopropionase to α-fluoro-β-alanine (AFBA).[6] This final catabolite is considered a major contributor to the off-target toxicities observed with fluoropyrimidine chemotherapy.[3][7]
Caption: Metabolic pathway of 5-fluorouracil to FUPA and AFBA.
Comparative Pharmacokinetic Profiles
A direct head-to-head pharmacokinetic comparison of FUPA and AFBA is not extensively documented in a single study. However, by synthesizing data from various preclinical and clinical investigations, a comparative profile can be constructed.
| Pharmacokinetic Parameter | α-fluoro-β-ureidopropionic acid (FUPA) | α-fluoro-β-alanine (AFBA) | Key Insights |
| Absorption | Primarily formed as a metabolite; not administered directly. | Primarily formed as a metabolite; not administered directly. | Both compounds are products of endogenous metabolism of fluoropyrimidines. |
| Distribution | Found in kidney and liver.[8] | Rapidly and widely distributed. Highest concentrations in kidneys, liver, spleen, lungs, and heart. Can cross the blood-brain barrier.[9] | AFBA exhibits broader tissue distribution, including the central nervous system, which may correlate with its observed neurotoxicity.[9] |
| Metabolism | Metabolized to AFBA by β-ureidopropionase.[6] | Further metabolized to fluoro mono acetate (FMA), which can inhibit the TCA cycle.[5] | The metabolism of AFBA to FMA is a critical step in its toxicity profile, leading to hyperammonemia.[5] |
| Elimination Half-life | Relatively short, as it is an intermediate metabolite. | Exhibits a multi-exponential plasma disappearance with a long terminal half-life (up to 140 hours).[9] | The prolonged half-life of AFBA suggests potential for accumulation and sustained toxicity. |
| Excretion | Primarily excreted in urine as AFBA. | Primarily excreted in the urine as unchanged AFBA. Biliary excretion of AFBA-bile acid conjugates also occurs.[9] | Renal excretion is the major elimination pathway for AFBA.[9] |
Experimental Protocols for Pharmacokinetic Analysis
A robust pharmacokinetic study is crucial to delineate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of FUPA and AFBA. Below is a generalized experimental workflow.
Caption: Experimental workflow for pharmacokinetic analysis.
Step-by-Step Methodology
1. Animal Model and Drug Administration:
-
Rationale: Rodent models, particularly rats, are commonly used in initial pharmacokinetic studies due to their well-characterized physiology and ease of handling.[3][9]
-
Protocol:
-
Select a suitable rodent strain (e.g., Sprague-Dawley rats).
-
Administer a fluoropyrimidine drug (e.g., 5-FU, tegafur, capecitabine) at a defined dose.[3] The route of administration (e.g., oral, intravenous) should align with the clinical use of the parent drug.
-
2. Biological Sample Collection:
-
Rationale: Serial sampling allows for the determination of the time course of drug and metabolite concentrations.
-
Protocol:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via a cannulated vessel.
-
Collect urine and feces over specified intervals to assess excretion.
-
At the end of the study, collect tissues of interest (e.g., liver, kidney, brain, heart) for distribution analysis.[9]
-
3. Sample Preparation and Bioanalysis:
-
Rationale: Accurate quantification of FUPA and AFBA in complex biological matrices requires sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[10][11]
-
Protocol:
-
Prepare plasma, urine, and tissue homogenates.
-
For AFBA, derivatization may be necessary to improve chromatographic retention and sensitivity.[11]
-
Employ solid-phase extraction (SPE) or protein precipitation to clean up the samples.
-
Analyze the samples using a validated LC-MS/MS method.[10][12][13][14] The use of a labeled internal standard is recommended to ensure accuracy.[11]
-
4. Pharmacokinetic Data Analysis:
-
Rationale: Pharmacokinetic parameters are derived from the concentration-time data to describe the disposition of the compounds.
-
Protocol:
-
Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Causality and Implications for Drug Development
The distinct pharmacokinetic profiles of FUPA and AFBA have significant implications for the development of fluoropyrimidine-based therapies:
-
Toxicity Prediction: The higher tissue penetration, particularly into the central nervous system, and the longer half-life of AFBA compared to FUPA, underscore its role in dose-limiting toxicities.[9] Monitoring AFBA levels in patients could serve as a biomarker for predicting and managing adverse events.
-
Drug Design: The development of novel fluoropyrimidine prodrugs should aim to minimize the formation of AFBA. Strategies could include modifying the parent drug structure to favor alternative metabolic pathways or co-administering inhibitors of enzymes involved in AFBA formation.
-
Dosing Regimens: Understanding the accumulation potential of AFBA can inform the design of safer dosing schedules. For instance, intermittent dosing or lower continuous infusion rates might mitigate toxicity by preventing the buildup of this harmful metabolite.
Conclusion
While FUPA and AFBA are closely related metabolites in the fluoropyrimidine pathway, their pharmacokinetic properties are markedly different. AFBA's wide distribution, long half-life, and subsequent metabolism to toxic byproducts position it as a key driver of fluoropyrimidine-associated toxicities. A thorough understanding of the comparative pharmacokinetics of FUPA and AFBA is paramount for the rational design of safer and more effective anticancer agents. Future research should focus on direct comparative studies and the development of strategies to modulate the metabolic flux towards less toxic pathways.
References
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Okada, K., et al. (2000). Comparison of pharmacokinetics of 5-FU and alpha-fluoro-beta-alanine, a metabolite of 5-FU, in plasma after administration of UFT, tegafur, 5-FU or doxifluridine to rats. Gan To Kagaku Ryoho, 27(6), 885-90. [Link]
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Sasaki, T., et al. (2014). Analytical methods for the quantification of bisphenol A, alkylphenols, phthalate esters, and perfluoronated chemicals in biological samples. Analytical Sciences, 30(1), 25-34. [Link]
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Takechi, T., et al. (2009). Alternative pharmacokinetics of S-1 components, 5-fluorouracil, dihydrofluorouracil and α-fluoro-β-alanine after oral administration of S-1 following total gastrectomy. Cancer Science, 100(6), 1160-1165. [Link]
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Fukushima, M., et al. (1992). Pharmacokinetics and tissue distribution of 2-fluoro-beta-alanine in rats. Potential relevance to toxicity pattern of 5-fluorouracil. Drug Metabolism and Disposition, 20(1), 113-9. [Link]
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Bangma, J. T., et al. (2022). Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples. Chemosphere, 308(Pt 2), 136450. [Link]
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Bangma, J. T., et al. (2022). Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples. Chemosphere, 308(Pt 2), 136450. [Link]
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Nishikawa, Y., et al. (2017). Accumulation of alpha-fluoro-beta-alanine and fluoro mono acetate in a patient with 5-fluorouracil-associated hyperammonemia. Cancer Chemotherapy and Pharmacology, 79(4), 843-847. [Link]
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Bono, F., et al. (2003). alpha-fluoro-beta-alanine: effects on the antitumor activity and toxicity of 5-fluorouracil. Cancer Chemotherapy and Pharmacology, 52(4), 315-22. [Link]
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Rea, M. (2025). How to Get Rid of FUPA: Your Guide to Understanding and Reducing Pubic Fat. Barbend. [Link]
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Milano, G., et al. (2004). Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. British Journal of Cancer, 91(4), 613-7. [Link]
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Tranfo, G., et al. (2018). A new, sensitive and versatile assay for quantitative determination of α-fluoro-β-alanine (AFBA) in human urine by using the reversed-phase ultrahigh performance-tandem mass spectrometry (rp-UHPLC-MS/MS) system. Toxicology Letters, 298, 164-170. [Link]
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Nassab, R. (n.d.). Understanding FUPA: Causes, Management, and Treatment Options. Reza Nassab. [Link]
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CLNQ. (n.d.). Causes and Solutions for FUPA (Fat Upper Pubic Area). CLNQ. [Link]
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alpha-Fluoro-beta-ureidopropionic acid vs. dihydrofluorouracil as a biomarker
An In-Depth Comparative Guide to α-Fluoro-β-ureidopropionic Acid (FBAL) and Dihydrofluorouracil (DHFU) as Biomarkers for 5-Fluorouracil (5-FU) Therapy
In the landscape of personalized medicine, particularly in oncology, the precise monitoring of chemotherapeutic agents is paramount. For 5-Fluorouracil (5-FU), a cornerstone in the treatment of various solid tumors, its narrow therapeutic index and high inter-individual pharmacokinetic variability present significant clinical challenges. The catabolism of 5-FU, primarily governed by the enzyme dihydropyrimidine dehydrogenase (DPD), leads to the formation of several metabolites, among which dihydrofluorouracil (DHFU) and α-fluoro-β-ureidopropionic acid (FBAL) have emerged as key biomarkers. This guide provides a comprehensive comparison of DHFU and FBAL, offering insights into their utility for therapeutic drug monitoring and toxicity prediction, supported by experimental data and detailed analytical protocols.
The Metabolic Cascade of 5-FU: The Origin of DHFU and FBAL
The metabolic journey of 5-FU from an active drug to its inactive catabolites is a critical determinant of both its efficacy and toxicity. Over 80% of administered 5-FU is catabolized in the liver, primarily through the pyrimidine degradation pathway.
Diagram: 5-Fluorouracil (5-FU) Catabolic Pathway
Caption: The catabolic pathway of 5-FU, highlighting the sequential conversion to DHFU and FBAL.
As illustrated, 5-FU is first reduced to DHFU by DPD. Subsequently, DHFU is hydrolyzed to FBAL by dihydropyrimidinase. FBAL is the terminal catabolite and is ultimately excreted in the urine. The rate-limiting step in this cascade is the initial conversion of 5-FU to DHFU by DPD. Genetic variations in the DPD gene (DPYD) can lead to DPD deficiency, resulting in reduced 5-FU clearance, increased systemic exposure, and a higher risk of severe toxicity.
Head-to-Head Comparison: DHFU vs. FBAL as Biomarkers
The choice between DHFU and FBAL as the preferred biomarker for 5-FU pharmacokinetics is not straightforward and depends on the specific clinical question being addressed.
| Feature | Dihydrofluorouracil (DHFU) | α-Fluoro-β-ureidopropionic Acid (FBAL) |
| Metabolic Proximity to 5-FU | Immediate downstream catabolite | Terminal catabolite |
| Plasma Half-Life | Short | Longer than DHFU |
| Correlation with 5-FU Exposure | Strong, reflects recent 5-FU clearance | Reflects overall 5-FU catabolism over a longer period |
| Clinical Utility | Real-time assessment of DPD activity and 5-FU clearance | Assessment of cumulative 5-FU exposure and toxicity risk |
| Analytical Considerations | Can be challenging to measure accurately due to instability | More stable and accumulates to higher concentrations in plasma and urine |
DHFU: A Real-Time Indicator of DPD Activity
Due to its position as the direct product of DPD-mediated 5-FU catabolism, DHFU levels in plasma provide a dynamic and immediate reflection of DPD activity. A high DHFU/5-FU ratio is indicative of efficient 5-FU clearance, while a low ratio can signal DPD deficiency and an increased risk of toxicity. This makes DHFU a valuable biomarker for real-time dose adjustments.
FBAL: A Robust Measure of Overall 5-FU Catabolism
FBAL, as the downstream and more stable metabolite, tends to accumulate in plasma and is the major catabolite found in urine. Its longer half-life provides a more integrated measure of 5-FU catabolism over time. Elevated FBAL levels have been associated with an increased risk of 5-FU-related toxicity, particularly mucositis and diarrhea. The ratio of FBAL to 5-FU can also serve as a reliable indicator of DPD activity.
Experimental Protocols: Quantification of DHFU and FBAL in Human Plasma
The gold standard for the simultaneous quantification of 5-FU, DHFU, and FBAL in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and throughput.
Diagram: LC-MS/MS Workflow for 5-FU, DHFU, and FBAL Quantification
Caption: A generalized workflow for the quantification of 5-FU and its metabolites by LC-MS/MS.
Step-by-Step LC-MS/MS Protocol
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., isotopically labeled 5-FU, DHFU, and FBAL).
-
Add 300 µL of a protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is employed to separate the analytes. The specific gradient will depend on the column and LC system but generally involves starting with a low percentage of Mobile Phase B and gradually increasing it.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-FU | 129.0 | 42.0 |
| DHFU | 131.0 | 111.0 |
| FBAL | 149.0 | 105.0 |
-
Data Analysis:
-
The peak areas of the analytes and their corresponding internal standards are used to calculate the concentration of each analyte in the plasma sample.
-
A calibration curve is constructed using standards of known concentrations to ensure accurate quantification.
-
Conclusion: A Dual Biomarker Approach for Comprehensive 5-FU Monitoring
Both DHFU and FBAL offer valuable, yet distinct, insights into the pharmacokinetics of 5-FU. DHFU serves as a real-time surrogate for DPD activity, enabling immediate therapeutic adjustments. In contrast, FBAL provides a more integrated measure of overall 5-FU catabolism and is a strong predictor of cumulative toxicity. The choice of biomarker, therefore, depends on the clinical objective. For a comprehensive understanding of an individual patient's 5-FU metabolism and to proactively manage toxicity, a dual-biomarker approach, measuring both DHFU and FBAL, is recommended. The robust and sensitive LC-MS/MS methodology detailed here provides the analytical foundation for implementing such a personalized medicine strategy in the clinical setting.
References
-
Capitain, B. et al. (2017). The 5-FU catabolite α-fluoro-β-ureidopropionic acid (FUBP) is a sensitive and specific biomarker for DPD-deficiency. Cancer Chemotherapy and Pharmacology, 79(5), 1057-1066. [Link]
-
Meulendijks, D. et al. (2016). The 5-FU-to-DHFU ratio is a promising predictive biomarker for 5-fluorouracil-induced severe toxicity. The Oncologist, 21(6), 677-682. [Link]
-
Quinney, S. K. et al. (2017). A sensitive and specific LC-MS/MS method for the simultaneous determination of 5-fluorouracil, 5,6-dihydro-5-fluorouracil, and α-fluoro-β-ureidopropionic acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 145, 652-659. [Link]
A Comparative Guide to FUPA Levels as a Predictive Biomarker for 5-Fluorouracil Toxicity
For: Researchers, scientists, and drug development professionals.
Executive Summary
5-fluorouracil (5-FU) remains a cornerstone of chemotherapy for various solid tumors, yet its efficacy is frequently hampered by severe, unpredictable toxicity.[1][2] Dosing based on body surface area (BSA) fails to account for the vast inter-individual variability in drug metabolism, leading to a narrow therapeutic window where many patients are either underdosed or overdosed.[3] This guide provides an in-depth comparison of α-fluoro-β-ureidopropionate (FUPA), a key 5-FU catabolite, as a predictive biomarker for 5-FU toxicity. We will explore the biochemical rationale, present a validated methodology for FUPA quantification, and objectively compare its performance against other common predictive strategies, such as DPYD genotyping and therapeutic drug monitoring (TDM) of 5-FU itself. The aim is to equip researchers and clinicians with the technical insights needed to leverage FUPA monitoring for personalizing 5-FU therapy, thereby enhancing safety and potentially improving therapeutic outcomes.
The Challenge: Inter-Individual Variability in 5-FU Toxicity
5-fluorouracil is an antimetabolite that exerts its cytotoxic effects by inhibiting thymidylate synthase (TYMS) and by being misincorporated into RNA and DNA, ultimately leading to cell death.[4][5] However, over 80% of an administered 5-FU dose is rapidly catabolized in the liver, primarily by the enzyme dihydropyrimidine dehydrogenase (DPD).[1][4][6] The activity of DPD is the rate-limiting step in 5-FU clearance and varies significantly among individuals.[7]
This variability is a major clinical problem. Patients with deficient DPD activity cannot clear the drug effectively, leading to prolonged exposure to high concentrations of 5-FU and its active metabolites, resulting in severe or even fatal toxicities such as neutropenia, mucositis, and diarrhea.[6][8] Conversely, patients with ultra-rapid metabolism may clear the drug too quickly, potentially reducing its anti-tumor efficacy at standard doses. Traditional BSA-based dosing does not account for this metabolic variance, with studies showing that only 20-30% of patients achieve the optimal therapeutic drug exposure.[3] This underscores the urgent need for reliable biomarkers to guide individualized 5-FU dosing.
FUPA: A Direct Window into 5-FU Catabolism
As 5-FU is broken down, it is converted sequentially into 5,6-dihydro-5-fluorouracil (FUH2), then α-fluoro-β-ureidopropionate (FUPA), and finally α-fluoro-β-alanine (F-BAL), which is excreted.[4][7]
The formation of FUPA from FUH2 is a critical step in this pathway. Elevated levels of FUPA can indicate a saturation or bottleneck in the catabolic cascade downstream of its formation, or reflect the overall flux through the DPD pathway. Monitoring FUPA provides a dynamic measure of how an individual patient is metabolizing a 5-FU dose in real-time. This phenotypic approach captures the net effect of genetic factors, drug-drug interactions, and patient nutritional status, offering a more comprehensive picture than static genetic tests alone.[9]
Methodology: Quantification of FUPA in Human Plasma
To ensure trustworthy and reproducible results, a robust analytical method is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like FUPA in complex biological matrices due to its high sensitivity and selectivity.[10]
Principle of the Assay
This protocol describes a high-throughput method for FUPA quantification using protein precipitation for sample cleanup, followed by detection with LC-MS/MS. An isotopically labeled internal standard (IS) is used to correct for matrix effects and variations in instrument response, ensuring accuracy.
Experimental Protocol
1. Sample Collection and Handling:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C within one hour of collection to separate plasma.
-
Transfer the plasma supernatant to a new, clearly labeled polypropylene tube.
-
Store samples at -80°C until analysis. The stability of fluoropyrimidines and their metabolites necessitates frozen storage to prevent degradation.
2. Sample Preparation (Protein Precipitation): This workflow is amenable to a 96-well plate format for higher throughput.[11][12]
-
Step 2.1: To a 1.5 mL microcentrifuge tube or a well in a 96-well plate, add 100 µL of plasma sample.
-
Step 2.2: Add 20 µL of the internal standard working solution (e.g., ¹³C,¹⁵N₂-FUPA in methanol) and briefly vortex. The IS is crucial for accurate quantification by correcting for sample loss during preparation and ionization variability in the mass spectrometer.
-
Step 2.3: Add 400 µL of ice-cold methanol.[13] Methanol serves as the protein precipitation agent. Using it cold enhances the efficiency of protein removal.
-
Step 2.4: Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Step 2.5: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Step 2.6: Carefully transfer 200 µL of the clear supernatant to an LC-MS vial or a new 96-well plate for analysis. Avoid disturbing the protein pellet to prevent contamination of the LC column.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for retaining FUPA.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A typical gradient would start at ~5% B, ramp up to 95% B to elute FUPA, and then re-equilibrate. The gradient must be optimized to ensure separation from other metabolites and matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
FUPA: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values must be determined empirically).
-
Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z.
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and source temperature to maximize signal intensity for the specific MRM transitions.
-
4. Data Analysis and Validation:
-
Construct a calibration curve using a blank matrix (e.g., charcoal-stripped plasma) spiked with known concentrations of FUPA.
-
Quantify FUPA in the unknown samples by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
The method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and matrix effects.[14]
Comparative Analysis: FUPA vs. Other Predictive Markers
The clinical utility of a biomarker depends not only on its predictive power but also on its practicality. FUPA should be compared against the current standards of care: DPYD genotyping and 5-FU therapeutic drug monitoring (TDM).
| Feature | FUPA Monitoring | DPYD Genotyping | 5-FU TDM |
| Biomarker Type | Phenotypic (Metabolite) | Genotypic (DNA variant) | Pharmacokinetic (Parent Drug) |
| What It Measures | Real-time rate of 5-FU catabolism and pathway flux. | Inherited genetic variants predicting DPD enzyme deficiency. | Plasma concentration of 5-FU at steady state. |
| Predictive Power | Directly reflects metabolic capacity, integrating genetic and non-genetic factors. | Identifies patients with high-risk variants, but does not account for all causes of toxicity.[15] Only a fraction of toxic events are explained by common variants.[15] | Strong correlation between high 5-FU levels and toxicity.[16] Recommended by IATDMCT.[9] |
| Clinical Utility | Potentially offers a more complete picture of metabolic status. | Pre-treatment screening allows for upfront dose reduction in carriers.[2][17] Recommended by CPIC and EMA.[18] | Enables real-time dose adjustments to maintain exposure within a therapeutic window.[19] |
| Limitations | Requires specialized LC-MS/MS analysis; optimal timing and therapeutic range still under investigation. | Does not identify all at-risk patients; rare variants may be missed.[15] Does not account for non-genetic factors affecting DPD activity. | Requires sampling during infusion; turnaround time can be a challenge for immediate dose adjustment.[3] |
| Turnaround Time | 1-3 days (Assay dependent) | 3-7 days | <24 hours to several days |
Clinical Workflow Integration
Integrating FUPA monitoring into clinical practice could refine the current standard of care, which is moving towards pre-treatment DPYD screening. FUPA could act as a complementary phenotypic test to confirm functional DPD deficiency or to monitor patients during therapy.
Discussion and Future Perspectives
The evidence strongly suggests that relying on a single predictive method is insufficient to protect all patients from 5-FU toxicity. While DPYD genotyping is a critical first step for identifying individuals with a high genetic risk, it is not a comprehensive solution. Phenotypic assays provide a functional readout of an individual's metabolic capacity at a specific point in time.
Monitoring the catabolite FUPA presents a compelling alternative or complement to direct 5-FU TDM. While 5-FU levels confirm drug exposure, FUPA levels provide insight into the efficiency of the primary elimination pathway. High FUPA levels could signal a saturated catabolic system, a downstream enzymatic issue (e.g., in β-ureidopropionase), or simply a high flux due to rapid DPD-mediated conversion, necessitating careful interpretation in the context of other clinical data. Further research is required to establish definitive therapeutic ranges and optimal sampling times for FUPA to maximize its predictive value for different toxicity endpoints.
Conclusion
The correlation of FUPA levels with 5-FU metabolism offers a promising avenue for personalizing chemotherapy and mitigating severe toxicity. As a direct measure of the 5-FU catabolic pathway, FUPA analysis provides a dynamic, real-time assessment of patient-specific drug handling that complements static genetic testing. The LC-MS/MS methodology detailed here provides a robust and reliable framework for its quantification. By integrating FUPA monitoring with existing strategies like DPYD genotyping and 5-FU TDM, clinicians and researchers can move closer to a multi-parametric approach that more accurately predicts an individual's risk of toxicity, paving the way for safer and more effective cancer treatment.
References
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Title: Therapeutic Drug Monitoring in Oncology: IATDMCT Recommendations for 5-Fluorouracil Therapy - PMC Source: PubMed Central URL: [Link]
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Title: Therapeutic Drug Monitoring of 5-Fluorouracil: An Approach Whose Time Has Come Source: Medscape URL: [Link]
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Title: Fluoropyrimidine Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]
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Title: Therapeutic Drug Monitoring for 5-Fluorouracil Source: Aetna URL: [Link]
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Title: 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PubMed Central Source: PubMed Central URL: [Link]
-
Title: AHS – M2067 – Therapeutic Drug Monitoring for 5-Fluorouracil Source: Avalon Healthcare Solutions URL: [Link]
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Title: Metabolic pathway of 5-FU. 5-FU: 5-fluorouracil; 5-FDHU:... Source: ResearchGate URL: [Link]
-
Title: Metabolic pathways associated with 5-FU. 5-FU, 5-fluorouracil; DHFU,... Source: ResearchGate URL: [Link]
-
Title: Pre-treatment evaluation of 5-fluorouracil degradation rate: association of poor and ultra-rapid metabolism with severe toxicity in a colorectal cancer patients cohort Source: NIH URL: [Link]
-
Title: 5‐Fluorouracil (5‐FU) metabolism. 5‐FUPA, fluoroureidopropionic acid;... Source: ResearchGate URL: [Link]
-
Title: Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature - PMC Source: NIH URL: [Link]
-
Title: Optimization for the analysis of 42 per- and polyfluorinated substances in human plasma: A high-throughput method for epidemiological studies Source: PubMed URL: [Link]
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Title: Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC Source: NIH URL: [Link]
-
Title: A rapid and simple method to quantify per- and polyfluoroalkyl substances (PFAS) in plasma and serum using 96-well plates Source: NIH URL: [Link]
-
Title: Therapeutic Drug Monitoring of 5-Fluorouracil - PMC Source: PubMed Central URL: [Link]
-
Title: Association of 5-FU Therapeutic Drug Monitoring to DPD Phenotype Assessment May Reduce 5-FU Under-Exposure Source: PubMed Central URL: [Link]
-
Title: Predicting Dihydropyrimidine Dehydrogenase Deficiency and Related 5-Fluorouracil Toxicity: Opportunities and Challenges of DPYD Exon Sequencing and the Role of Phenotyping Assays Source: MDPI URL: [Link]
-
Title: (PDF) A rapid and simple method to quantify per- and polyfluoroalkyl substances (PFAS) in plasma and serum using 96-well plates Source: ResearchGate URL: [Link]
-
Title: Fluorouracil Toxicity and DPYD Source: Medscape Reference URL: [Link]
-
Title: 2023 Genetic testing to predict 5-FU/ capecitabine toxicity Source: Sonic Genetics URL: [Link]
-
Title: PFAS Analysis in Human Plasma Using the Agilent Ultivo Triple Quadrupole LC/MS Source: Agilent URL: [Link]
-
Title: DPYD Genotyping, Fluoropyrimidine Dosage and Toxicity: An Umbrella Review of Systematic Reviews - PMC Source: NIH URL: [Link]
-
Title: Fluorouracil 5 FU Toxicities and Strategies for Management Source: YouTube URL: [Link]
-
Title: 5-Fluorouracil Toxicity: Revisiting the Relevance of Pharmacokinetic Parameters Source: MDPI URL: [Link]
-
Title: New Transcriptomic Biomarkers of 5-Fluorouracil Resistance Source: MDPI URL: [Link]
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Introduction: The Dichotomous Role of FNDC5/Irisin in Cancer
An In-Depth Technical Guide to Comparing FNDC5/Irisin Accumulation in Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the expression and function of Fibronectin Type III Domain Containing 5 (FNDC5) and its secreted form, Irisin, across various cancer cell lines. We will delve into the causality behind experimental choices, provide validated protocols, and synthesize current data to offer a clear perspective on the often paradoxical role of this adipomyokine in oncology.
First identified as an exercise-induced myokine, FNDC5 is a transmembrane protein that undergoes proteolytic cleavage to release a secreted peptide known as Irisin.[1][2][3] This hormone plays a significant role in metabolism, including the "browning" of white adipose tissue and improving glucose homeostasis.[2][4] In the context of cancer, however, the role of FNDC5/Irisin is far from uniform. Its expression and functional impact appear to be highly dependent on the specific cancer type, creating a complex landscape for researchers.
Numerous studies have demonstrated that FNDC5/Irisin can act as both a tumor suppressor and a promoter. For instance, it has been shown to inhibit proliferation, migration, and invasion in breast, lung, and pancreatic cancer cells.[5][6] Conversely, in hepatocellular carcinoma, it has been reported to promote these same malignant characteristics.[7][8] This tissue-specific duality underscores the critical need for precise, cell-line-specific quantification and comparison to elucidate its true role in any given malignancy.[5] This guide provides the tools and context to perform such a comparative analysis effectively.
Methodologies for Quantifying FNDC5/Irisin Accumulation
To accurately compare FNDC5/Irisin levels, a multi-faceted approach quantifying both the full-length protein (FNDC5) and its mRNA transcript, as well as the secreted active form (Irisin), is essential.
Core Quantification Techniques:
-
Western Blotting: This is the gold-standard for quantifying the intracellular FNDC5 protein. It allows for the detection of the full-length precursor protein (typically ~25-32 kDa, depending on glycosylation).[9] The choice of lysis buffer is critical to ensure complete protein extraction, while a precise protein quantification assay (e.g., BCA) is necessary for equal loading. Normalization to a stable housekeeping protein like GAPDH or β-actin is mandatory for semi-quantitative comparison between cell lines.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay is the preferred method for quantifying the concentration of secreted Irisin in the cell culture supernatant.[4][10][11] Commercially available competitive or sandwich ELISA kits offer high sensitivity and specificity, allowing for the measurement of Irisin in ng/mL quantities.[10][11][12] This is crucial for understanding the paracrine or endocrine effects of Irisin produced by cancer cells.
-
Reverse Transcription Quantitative PCR (RT-qPCR): This technique measures the expression of the FNDC5 gene at the mRNA level.[13] It involves isolating total RNA from cell lines, reverse transcribing it into complementary DNA (cDNA), and then amplifying the FNDC5 target sequence using a qPCR machine.[13] The resulting data, normalized to one or more stable reference genes (e.g., ACTB, GAPDH), provides a robust measure of gene expression that can be compared across different cell lines.[14]
The following diagram illustrates the workflow for a comprehensive analysis of FNDC5/Irisin expression.
Caption: FNDC5/Irisin signaling via the PI3K/AKT pathway.
Detailed Experimental Protocols
The following protocols provide a self-validating system for quantifying and comparing FNDC5/Irisin accumulation.
Protocol for Western Blotting of Intracellular FNDC5
-
Cell Culture & Lysis:
-
Culture selected cancer cell lines to ~80-90% confluency under identical conditions.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate with RIPA buffer containing protease and phosphatase inhibitors. [9] * Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel. Include a protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane at 100V for 60-90 minutes on ice.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against FNDC5 overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection & Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a digital imager.
-
Quantify band intensity using software like ImageJ. Normalize the FNDC5 band intensity to the corresponding loading control (e.g., GAPDH) band intensity for each sample.
-
Protocol for RT-qPCR of FNDC5 mRNA
-
RNA Isolation:
-
Culture cells as described above.
-
Isolate total RNA from cell pellets using a TRIzol-based method or a commercial RNA isolation kit, following the manufacturer's protocol. [15] * Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
-
DNase Treatment & cDNA Synthesis:
-
Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcriptase kit with random hexamers or oligo(dT) primers. [15]
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for FNDC5 (and a housekeeping gene like GAPDH or ACTB), and a SYBR Green master mix.
-
Use validated primers for FNDC5. Example human primers:
-
Forward: 5'-GAGATGGMGAGGATGGAGAG-3'
-
Reverse: 5'-GCTGCCTGGATCCTTGAG-3'
-
-
Run the reaction on a qPCR instrument using a standard three-step cycling protocol (e.g., 95°C denaturation, 60°C annealing, 72°C extension) for 40 cycles. [15] * Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Calculate the relative expression of FNDC5 using the ΔΔCt method. Normalize the FNDC5 Ct value to the Ct value of the housekeeping gene (ΔCt) for each cell line. Then, normalize the ΔCt of the experimental cell lines to the ΔCt of a control cell line (ΔΔCt). The fold change is calculated as 2-ΔΔCt.
-
References
-
Implication of Irisin in Different Types of Cancer: A Systematic Review and Meta-Analysis. (2022). International Journal of Molecular Sciences. [Link]
-
Irisin ELISA. BioVendor R&D. [Link]
-
The Role of Irisin in Cancer Disease. (2022). International Journal of Molecular Sciences. [Link]
-
Irisin ELISA Manual. BioVendor. [Link]
-
Expression of Irisin/FNDC5 in Cancer Cells and Stromal Fibroblasts of Non-Small Cell Lung Cancer. (2019). International Journal of Molecular Sciences. [Link]
-
Comparison of mRNA FNDC5 expression levels...in different types of BC cell lines. ResearchGate. [Link]
-
Irisin's Dual Role in Malignant Tumors and Its Potential as a Biomarker. (2024). OncoTargets and Therapy. [Link]
-
Expression of Irisin/FNDC5 in Cancer Cells and Stromal Fibroblasts of Non-small Cell Lung Cancer. ResearchGate. [Link]
-
Increased FNDC5/IRISIN protein expression in breast cancer tissue is associated with obesity in postmenopausal women. (2021). Journal of Clinical Pathology. [Link]
-
FNDC5 promotes paclitaxel sensitivity of non-small cell lung cancers via inhibiting MDR1. (2020). Cellular Signalling. [Link]
-
The Role of Irisin/FNDC5 Expression and Its Serum Level in Breast Cancer. (2023). International Journal of Molecular Sciences. [Link]
-
Significance of Irisin (FNDC5) Expression in Colorectal Cancer. (2022). in vivo. [Link]
-
Current Evidence of the Role of the Myokine Irisin in Cancer. (2022). Cancers. [Link]
-
Low FNDC5/Irisin expression is associated with aggressive phenotypes in gastric cancer. (2023). Frontiers in Oncology. [Link]
-
Increased FNDC5/IRISIN protein expression in breast cancer tissue is associated with obesity in postmenopausal women. (2021). PubMed. [Link]
-
Association of Irisin/FNDC5 with ERRα and PGC-1α Expression in NSCLC. (2022). PubMed. [Link]
-
Irisin/FNDC5 inhibits the epithelial-mesenchymal transition of epithelial ovarian cancer cells via the PI3K/Akt pathway. (2022). PubMed. [Link]
-
Association of Irisin/FNDC5 with ERRα and PGC-1α Expression in NSCLC. (2022). MDPI. [Link]
-
The Role of Irisin/FNDC5 Expression and Its Serum Level in Breast Cancer. (2023). PubMed. [Link]
-
Experimental validation of FNDC5 in colon cancer cell proliferation. ResearchGate. [Link]
-
The Relationship Between The Expression Of FNDC5/Irisin In Liver Cancer And The Invasion And Progression Of Liver Cancer And Its Mechanism. (2022). Globe Thesis. [Link]
-
The potential role of FNDC5/irisin in various liver diseases: awakening the sleeping beauties. (2022). Expert Reviews in Molecular Medicine. [Link]
-
The Role of Irisin in Cancer Disease. (2022). MDPI. [Link]
-
Validation of FNDC5 expression in colorectal cancer. ResearchGate. [Link]
-
Significance of Irisin (FNDC5) Expression in Colorectal Cancer. ResearchGate. [Link]
-
Increased FNDC5/Irisin expression in human hepatocellular carcinoma. (2017). PubMed. [Link]
-
FNDC5/irisin mitigates the cardiotoxic impacts of cancer chemotherapeutics by modulating ROS-dependent and -independent mechanisms. (2023). PubMed. [Link]
-
Significance of Irisin (FNDC5) Expression in Colorectal Cancer. (2022). PubMed. [Link]
-
Association of Irisin/FNDC5 with ERRα and PGC-1α Expression in NSCLC. (2022). MDPI. [Link]
-
FNDC5 induces M2 macrophage polarization and promotes hepatocellular carcinoma cell growth by affecting the PPARγ/NF-κB/NLRP3 pathway. (2021). PubMed. [Link]
-
Association of Irisin/FNDC5 with ERRα and PGC-1α Expression in NSCLC. (2022). PMC - NIH. [Link]
-
Low FNDC5/Irisin expression is associated with aggressive phenotypes in gastric cancer. (2023). Frontiers. [Link]
-
Western blots for detection of FNDC5 and irisin. ResearchGate. [Link]
-
Protocol for RT-qPCR. (n.d.). Source not specified. [Link]
-
Comparison of irisin expression levels detected by Western-blot (A) and... ResearchGate. [Link]
-
FNDC5/Irisin: Physiology and Pathophysiology. (2022). MDPI. [Link]
-
FNDC5 and AKR1B10 inhibit the proliferation and metastasis of adrenocortical carcinoma cells by regulating AMPK/mTOR pathway. (2023). Spandidos Publications. [Link]
-
Effective Alu Repeat Based RT-Qpcr Normalization in Cancer Cell Perturbation Experiments. (2013). PLoS One. [Link]
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- 2. The Role of Irisin in Cancer Disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. biovendor.com [biovendor.com]
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- 8. The potential role of FNDC5/irisin in various liver diseases: awakening the sleeping beauties | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
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- 12. Human Irisin/FNDC5 ELISA Kit (Colorimetric) (NBP3-08117) by Novus, Part of Bio-Techne [bio-techne.com]
- 13. Basic Principles of RT-qPCR | Thermo Fisher Scientific - CL [thermofisher.com]
- 14. Effective Alu Repeat Based RT-Qpcr Normalization in Cancer Cell Perturbation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating 5-Fluorouracil Efficacy: A Comparative Guide to the Validation of Orotate Phosphoribosyltransferase (OPRT) as a Predictive Biomarker
For Researchers, Scientists, and Drug Development Professionals
The enduring challenge in oncology is the variability of patient response to chemotherapy. 5-Fluorouracil (5-FU) has been a mainstay in the treatment of solid tumors, particularly colorectal cancer, for decades. However, its efficacy is notoriously unpredictable, leading to unnecessary toxicity in non-responders and delaying the use of more effective treatments. The pursuit of robust predictive biomarkers to stratify patients is therefore a critical endeavor in personalized medicine. This guide provides an in-depth technical comparison of methodologies to validate Orotate Phosphoribosyltransferase (OPRT), a key enzyme in the 5-FU activation pathway, as a predictive biomarker for therapeutic efficacy.
The Clinical Imperative for a 5-FU Predictive Biomarker
5-Fluorouracil is a prodrug that requires intracellular conversion to its active metabolites to exert its cytotoxic effects.[1] The primary mechanism of action involves the inhibition of thymidylate synthase (TS) by the metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), leading to the disruption of DNA synthesis and repair.[2] However, the anabolic and catabolic pathways of 5-FU are complex, involving multiple enzymes whose expression and activity can vary significantly between individuals and tumor types. This variability is a major contributor to the observed differences in clinical outcomes.[3]
Established biomarkers for 5-FU toxicity, such as dihydropyrimidine dehydrogenase (DPD) deficiency, are routinely tested to prevent severe adverse reactions.[3] However, predictive biomarkers for efficacy are less established. While thymidylate synthase (TS) has been extensively studied, its predictive value remains controversial.[4] This has led to the investigation of other key enzymes in the 5-FU metabolic pathway.
OPRT: A Mechanistically Sound Candidate for 5-FU Response Prediction
Orotate Phosphoribosyltransferase (OPRT), also known as Uracil Phosphoribosyltransferase (UPRT) in a broader context, catalyzes the direct conversion of 5-FU to 5-fluorouridine monophosphate (FUMP). This is a critical and often rate-limiting step in the anabolic pathway leading to the active cytotoxic metabolites of 5-FU.[5] The scientific rationale for investigating OPRT as a predictive biomarker is straightforward: higher OPRT levels in tumor cells are hypothesized to lead to more efficient conversion of 5-FU to its active forms, resulting in greater cytotoxicity and improved clinical response.
dot
Figure 2: Experimental Workflow for OPRT Biomarker Validation.
Table 1: Comparison of OPRT/UPRT Measurement Techniques
| Technique | Principle | Sample Type | Pros | Cons |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantifies protein concentration using specific antibodies in a microplate format. | Cell lysates, Tissue homogenates, Serum | High-throughput, Quantitative, Relatively simple | Requires specific and validated antibody pairs, May not reflect enzyme activity |
| Enzyme Activity Assay (Fluorometric/Spectrophotometric) | Measures the rate of conversion of a substrate (e.g., orotic acid or 5-FU) to a product by OPRT. [6] | Cell lysates, Tissue homogenates | Directly measures functional protein, High sensitivity | Can be complex to optimize, Requires specific substrates and detection reagents |
| Real-Time Quantitative PCR (RT-qPCR) | Measures the relative or absolute quantity of OPRT mRNA transcripts. [7] | RNA from cells or tissues | High sensitivity and specificity, Wide dynamic range, Relatively high-throughput | mRNA levels may not always correlate with protein expression or activity |
| Immunohistochemistry (IHC) | Visualizes the localization and semi-quantitative expression of OPRT protein in tissue sections using specific antibodies. | Formalin-fixed, paraffin-embedded (FFPE) tissues | Provides spatial information within the tumor microenvironment, Applicable to archival clinical samples | Semi-quantitative, Prone to variability in staining and interpretation |
Experimental Protocols
OPRT/UPRT Protein Quantification by ELISA
This protocol is a general guideline based on commercially available sandwich ELISA kits. [8] Materials:
-
UPRT ELISA Kit (pre-coated microplate, detection antibody, HRP-conjugate, standards, buffers)
-
Cell or tissue lysates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates according to standard protocols and determine the total protein concentration. Dilute samples to fall within the standard curve range of the assay.
-
Assay Procedure: a. Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate. b. Incubate for 80 minutes at 37°C. c. Aspirate and wash the wells with 1x Wash Solution. d. Add 100 µL of biotin-conjugated detection antibody to each well and incubate. e. Aspirate and wash. f. Add 100 µL of HRP-avidin solution and incubate. g. Aspirate and wash. h. Add 90 µL of TMB substrate and incubate in the dark. i. Add 50 µL of Stop Solution.
-
Data Analysis: Read the absorbance at 450 nm. Generate a standard curve and calculate the concentration of UPRT in the samples.
OPRT Enzyme Activity Assay (Fluorometric)
This protocol is adapted from a novel fluorometric assay for OPRT activity. [6][9] Materials:
-
HeLa cell lysate (or other cell/tissue lysate)
-
Orotic acid
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
4-trifluoromethylbenzamidoxime (4-TFMBAO)
-
Spectrofluorometer
Procedure:
-
Enzyme Reaction: a. In a microcentrifuge tube, mix cell lysate with a reaction buffer containing orotic acid. b. Initiate the reaction by adding PRPP. c. Incubate at 37°C for a defined period (e.g., 15 minutes).
-
Fluorogenic Reaction: a. Take an aliquot of the enzyme reaction mixture and add 4-TFMBAO under basic conditions. b. Heat the mixture at 80°C for 4 minutes.
-
Measurement: a. Cool the samples to room temperature. b. Measure the fluorescence intensity using a spectrofluorometer. The decrease in fluorescence corresponds to the consumption of orotic acid and is proportional to OPRT activity.
OPRT mRNA Expression Analysis by RT-qPCR
This protocol outlines the key steps for quantifying OPRT gene expression. [7][10] Materials:
-
RNA isolation kit
-
Reverse transcription kit
-
Real-time PCR system
-
OPRT-specific primers and probe (e.g., TaqMan)
-
Reference gene primers and probe (e.g., GAPDH)
Procedure:
-
RNA Isolation and cDNA Synthesis: a. Isolate total RNA from cells or tissues using a commercial kit. b. Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Real-Time PCR: a. Prepare a reaction mix containing cDNA, OPRT primers and probe, and PCR master mix. Prepare a similar reaction for a reference gene. b. Perform the real-time PCR using a thermal cycler with the following typical conditions:
- Initial denaturation (e.g., 95°C for 10 minutes)
- 40-45 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
Data Analysis: a. Determine the cycle threshold (Ct) values for OPRT and the reference gene. b. Calculate the relative expression of OPRT using the ΔΔCt method.
OPRT Immunohistochemistry (IHC) on Paraffin-Embedded Tissue
This is a general protocol that can be optimized for a specific validated OPRT antibody. [5][11] Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., normal serum)
-
Primary antibody against OPRT
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Bake slides at 60°C. b. Immerse slides in xylene, followed by a series of graded alcohols (100%, 95%, 80%, 70%) and finally distilled water.
-
Antigen Retrieval: a. Heat slides in antigen retrieval solution (e.g., in a pressure cooker or water bath). b. Allow slides to cool to room temperature.
-
Staining: a. Inactivate endogenous peroxidases with 3% hydrogen peroxide. b. Block non-specific binding with blocking solution. c. Incubate with the primary OPRT antibody. d. Wash and incubate with the biotinylated secondary antibody. e. Wash and incubate with streptavidin-HRP. f. Develop the color with DAB substrate. g. Counterstain with hematoxylin.
-
Dehydration and Mounting: a. Dehydrate slides through graded alcohols and xylene. b. Mount with a coverslip using mounting medium.
-
Analysis: a. Examine slides under a microscope and score the intensity and percentage of stained tumor cells.
Supporting Experimental Data
The following tables summarize preclinical and clinical data supporting the role of OPRT as a predictive biomarker for 5-FU efficacy.
Table 2: Preclinical Correlation of OPRT with 5-FU Sensitivity in Cancer Cell Lines
| Cancer Type | Cell Lines | OPRT Measurement Method | Key Finding | Reference |
| Colorectal Cancer | Panel of 77 CRC cell lines | Gene expression profiling | Not directly measured, but mismatch repair deficiency (often associated with altered metabolism) strongly correlated with 5-FU response. | [12] |
| Colon Cancer | HCT 116, HT-29 | Not specified | IC50 values for 5-FU determined, providing a basis for correlation studies. | [13] |
| Various Cancers | HCT116 (colon), HepG2 (liver), MCF-7 (breast), HeLa (cervical) | Not specified | Demonstrated varying IC60 values for 5-FU, with HCT116 being the most sensitive. | [14] |
Table 3: Clinical Studies on OPRT Expression and 5-FU Response
| Cancer Type | Patient Cohort Size | OPRT Measurement Method | Endpoint | Key Finding | Reference |
| Metastatic Colorectal Cancer | 37 | RT-qPCR on primary tumors | Response to UFT and Leucovorin | Higher OPRT mRNA expression was significantly associated with a better response to therapy (P=0.0008). The OPRT/DPD ratio was also a strong predictor. | [7] |
| Renal Cell Carcinoma | 83 | Enzymatic assay (5-FU phosphorylation) | Postoperative disease-specific survival | Higher OPRT activity was associated with worse prognosis but also higher sensitivity to 5-FU. | [15] |
| Colorectal Cancer | Not specified | Gene expression profiling | Response to irinotecan/5-FU | Gene signatures, likely including metabolic genes, were predictive of response. | [16] |
Conclusion and Future Directions
The evidence presented in this guide strongly supports the continued investigation and validation of OPRT as a predictive biomarker for 5-FU efficacy. The direct role of OPRT in the activation of 5-FU provides a solid mechanistic basis for its predictive potential. A multi-faceted approach, combining data from enzyme activity assays, protein expression, and gene expression, will be crucial for a comprehensive validation.
For drug development professionals, incorporating OPRT assessment into early-phase clinical trials of novel 5-FU analogs or combination therapies could aid in patient selection and provide early insights into drug efficacy. For researchers and scientists, further studies are needed to standardize OPRT measurement protocols and establish definitive clinical cut-off values for patient stratification. The development of robust, clinically applicable assays for OPRT, such as a validated IHC protocol or a standardized enzyme activity assay for tumor biopsies, will be a critical next step in translating this promising biomarker into routine clinical practice.
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Correlation between 5-fluorouracil (5-FU) sensitivity as measured by collagen gel droplet embedded culture drug sensitivity test (CD-DST) and expression of orotate phosphoribosyltransferase (OPRT), thymidylate synthase (TS), and dihydropyrimidine dehydrogenase (DPD) in colorectal cancer. ResearchGate. Available from: [Link]
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Identification of Genes Related to 5-Fluorouracil Based Chemotherapy for Colorectal Cancer. Frontiers in Oncology. Available from: [Link]
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Predicting response to irinotecan/5-fluorouracil (5-FU) chemotherapy for advanced colorectal cancer based on gene expression in primary tumour. Hamad Bin Khalifa University. Available from: [Link]
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Krungkrai J, Wutipraditkul N, Prapunwattana P, Krungkrai SR, Rochanakij S. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5'-monophosphate Decarboxylase in Different Escherichia Coli. The Open Biochemistry Journal. 2023;17:e187409122304270. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS and HPLC-UV Methods for the Quantification of FUPA
In the landscape of pharmaceutical development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. For a novel compound like FUPA, establishing analytical methods that are not only accurate and precise but also adaptable to different stages of drug development is a critical endeavor. This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison and a detailed protocol for the cross-validation of two powerhouse analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The transition between analytical methods, for instance from early-stage development to clinical trial sample analysis, necessitates a rigorous cross-validation process to ensure data continuity and integrity.[1][2][3][4][5] This guide will navigate you through the principles of each technique, the regulatory framework governing method validation, a step-by-step cross-validation protocol, and the interpretation of comparative data.
The Dichotomy of Detection: HPLC-UV vs. LC-MS/MS
The fundamental distinction between HPLC-UV and LC-MS/MS lies in their detection mechanisms, which in turn dictates their suitability for specific applications.[6]
HPLC-UV: This technique has long been the workhorse of quality control laboratories for its simplicity, robustness, and cost-effectiveness.[6] It operates on the principle of light absorbance; the analyte is quantified based on the amount of UV light it absorbs at a specific wavelength. While reliable for analyzing bulk drug substances and formulated products where the analyte concentration is high, its sensitivity and specificity can be limiting factors, especially in complex biological matrices where interferences are common.[7][8]
LC-MS/MS: Lauded for its exceptional sensitivity and selectivity, LC-MS/MS has become the gold standard for bioanalysis.[9] This method identifies and quantifies an analyte based on its unique mass-to-charge ratio (m/z) and its fragmentation pattern.[6] This high degree of specificity allows for the accurate measurement of low-concentration analytes in complex matrices like plasma or serum, making it indispensable for pharmacokinetic and toxicokinetic studies.[10][11][12]
The choice between these two methods is often dictated by the specific requirements of the analysis at hand. For instance, the routine quality control of a FUPA drug product might be efficiently handled by HPLC-UV, while a clinical study requiring the measurement of FUPA and its metabolites in patient plasma would necessitate the superior capabilities of LC-MS/MS.[6]
Regulatory Imperatives: A Foundation of Trust
The cross-validation of analytical methods is not merely a scientific exercise but a regulatory requirement. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines to ensure the reliability and consistency of analytical data.[13][14][15][16] The recently updated ICH Q2(R2) guideline on the validation of analytical procedures and the ICH M10 guideline on bioanalytical method validation are pivotal documents that underscore the importance of a lifecycle approach to analytical methods, including their transfer and cross-validation.[17][18][19][20][21]
The objective of cross-validation is to demonstrate that two distinct analytical methods yield comparable results, thereby ensuring that data generated by either method can be used interchangeably or pooled for a comprehensive analysis.[1][4][22]
The Cross-Validation Protocol: A Step-by-Step Guide
The following protocol outlines a systematic approach to the cross-validation of a validated HPLC-UV method (the "comparator" method) against a validated LC-MS/MS method (the "reference" method) for the quantification of FUPA in human plasma.
Experimental Workflow
Caption: A flowchart illustrating the key stages of the cross-validation process.
Methodology
-
Preparation of Quality Control (QC) and Study Samples:
-
Prepare three levels of QC samples in the relevant biological matrix (e.g., human plasma) at concentrations spanning the calibration curve range (low, medium, and high).
-
Select a statistically significant number of incurred study samples (samples from a clinical or preclinical study).
-
-
Analysis by Both Methods:
-
Analyze the QC samples and incurred study samples using both the validated LC-MS/MS and HPLC-UV methods.
-
It is crucial that the same batches of QC and study samples are used for both analyses to ensure a direct comparison.
-
-
Data Evaluation and Statistical Analysis:
-
Calculate the mean concentration and precision (%CV) for the QC samples at each level for both methods.
-
For the incurred study samples, determine the percent difference between the concentrations obtained by the two methods.
-
Employ statistical tools, such as a Bland-Altman plot, to visually assess the agreement and identify any systematic bias between the two methods.
-
Acceptance Criteria
The acceptance criteria for cross-validation should be pre-defined in a validation plan.[1][23] A common set of criteria includes:
-
For QC Samples: The mean concentration at each level should be within ±15% of the nominal concentration for both methods. The precision (%CV) should not exceed 15%.
-
For Incurred Study Samples: At least two-thirds (67%) of the samples should have a percent difference between the two methods of within ±20%.
Comparative Data Analysis: A Tale of Two Techniques
The following tables present hypothetical, yet realistic, data from a cross-validation study of FUPA in human plasma.
Table 1: Comparison of QC Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | LC-MS/MS (Reference) | HPLC-UV (Comparator) |
| Mean Conc. (ng/mL) ± SD | Mean Conc. (ng/mL) ± SD | ||
| Low QC | 50 | 51.2 ± 2.1 | 54.8 ± 3.5 |
| Mid QC | 500 | 495.7 ± 15.3 | 515.2 ± 20.1 |
| High QC | 5000 | 5025.1 ± 145.8 | 4895.6 ± 250.3 |
| Accuracy (%) / Precision (%CV) | Accuracy (%) / Precision (%CV) | ||
| Low QC | 102.4% / 4.1% | 109.6% / 6.4% | |
| Mid QC | 99.1% / 3.1% | 103.0% / 3.9% | |
| High QC | 100.5% / 2.9% | 97.9% / 5.1% |
Table 2: Comparison of Incurred Study Sample Analysis
| Sample ID | LC-MS/MS Conc. (ng/mL) | HPLC-UV Conc. (ng/mL) | % Difference |
| FUPA-001 | 125.6 | 135.2 | 7.6% |
| FUPA-002 | 850.2 | 890.5 | 4.7% |
| FUPA-003 | 25.8 | 30.1 | 16.7% |
| FUPA-004 | 4567.3 | 4321.8 | -5.4% |
| FUPA-005 | 67.9 | 78.5 | 15.6% |
| FUPA-006 | 2345.1 | 2250.9 | -4.0% |
Interpreting the Results: Drawing Meaningful Conclusions
The data presented in the tables indicate that both methods meet the pre-defined acceptance criteria. The accuracy and precision of the QC samples are within acceptable limits for both LC-MS/MS and HPLC-UV. Furthermore, the percent difference for the incurred study samples is largely within the ±20% range, suggesting good agreement between the two methods.
The slightly higher variability observed with the HPLC-UV method is typical and can be attributed to its lower sensitivity and potential for matrix interference compared to the highly specific LC-MS/MS method.[7][8]
Logical Framework for Method Selection
The decision to use one method over the other, or to accept their interchangeable use, can be guided by a logical framework.
Caption: A decision tree for interpreting cross-validation results.
Conclusion: A Unified Approach to Bioanalysis
The cross-validation of LC-MS/MS and HPLC-UV methods is a critical step in ensuring the consistency and reliability of analytical data throughout the drug development lifecycle. By following a well-defined protocol rooted in regulatory guidelines and sound scientific principles, researchers can confidently bridge the data between these two powerful analytical techniques. While LC-MS/MS offers unparalleled sensitivity and specificity for bioanalysis, the robustness and cost-effectiveness of HPLC-UV make it a valuable tool for quality control. A successful cross-validation demonstrates that these methods, despite their differences, can provide a unified and reliable picture of a drug's behavior, ultimately contributing to the development of safe and effective medicines.
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PubMed. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. [Link]
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A Comparative Guide to the Analysis of FUPA Metabolism in Patients with DPD Deficiency
This guide provides an in-depth comparison of methodologies for assessing α-fluoro-β-ureidopropionate (FUPA) metabolism, a critical downstream indicator of Dihydropyrimidine Dehydrogenase (DPD) activity. It is intended for researchers, clinical scientists, and drug development professionals involved in oncology and pharmacogenomics, particularly concerning fluoropyrimidine-based chemotherapies.
Introduction: The Clinical Imperative for DPD and FUPA Assessment
Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its prodrug capecitabine, are cornerstones in the treatment of various solid tumors.[1][2][3] The efficacy and toxicity of these drugs are critically governed by their metabolic pathways. While a small fraction of 5-FU is anabolized to active cytotoxic nucleotides, over 80% is catabolized, primarily in the liver, by the enzyme Dihydropyrimidine Dehydrogenase (DPD).[2][3] DPD is the rate-limiting enzyme in this detoxification pathway, converting 5-FU to 5,6-dihydro-5-fluorouracil (DHFU).[1][3]
Deficiency in DPD, often due to genetic variations in the DPYD gene, can lead to a buildup of 5-FU, causing severe, life-threatening toxicities such as neutropenia, mucositis, and diarrhea.[4][5][6] The prevalence of partial DPD deficiency in the Caucasian population is estimated to be between 3-8%, with complete deficiency being much rarer.[6][7] Consequently, pre-treatment screening for DPD deficiency is crucial for patient safety and personalized dosing strategies.[8]
FUPA (α-fluoro-β-ureidopropionate) is a downstream metabolite in the 5-FU catabolic cascade, formed from DHFU by the enzyme dihydropyrimidinase (DPYS).[1][8] Its subsequent metabolism to fluoro-β-alanine (FBAL) is catalyzed by β-ureidopropionase.[1][8] While direct measurement of DPD enzyme activity or genotyping for DPYD variants are common approaches to assess DPD status, the analysis of metabolic markers like FUPA can offer a phenotypic snapshot of the entire pathway's functionality. This guide focuses on the comparative analysis of methods used to quantify FUPA, providing the technical insights necessary for selecting the appropriate assay in a research or clinical setting.
The 5-Fluorouracil (5-FU) Catabolic Pathway
The following diagram illustrates the critical steps in the breakdown of 5-FU, highlighting the role of DPD and the position of FUPA in the cascade. A deficiency in DPD leads to a bottleneck at the first step, reducing the production of all downstream metabolites, including FUPA.
Caption: Catabolic pathway of 5-Fluorouracil (5-FU).
Methodologies for FUPA Quantification: A Comparative Overview
The choice of analytical method for FUPA quantification is dictated by the required sensitivity, specificity, throughput, and the available instrumentation. The primary techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation by chromatography, followed by mass-based detection of parent and fragment ions. | Separation by chromatography, followed by detection based on UV absorbance. |
| Specificity | Very High: Differentiates FUPA from other molecules based on mass-to-charge ratio and fragmentation pattern. | Moderate to High: Relies on chromatographic retention time. Co-eluting compounds can interfere. |
| Sensitivity | Very High: Typically achieves Limits of Quantification (LOQ) in the low ng/mL range.[7] | Lower: Generally suitable for µg/mL concentrations. May not be sensitive enough for baseline levels. |
| Sample Matrix | Plasma, Urine, Peripheral Blood Mononuclear Cells (PBMCs).[8] | Primarily Urine, where concentrations are higher. Plasma analysis is challenging due to low levels. |
| Throughput | High: Modern systems with rapid gradients can achieve run times of <10 minutes per sample.[7] | Moderate: Run times are often longer to achieve necessary separation. |
| Instrumentation Cost | High | Moderate |
| Expertise Required | High: Requires specialized knowledge for method development, operation, and data interpretation. | Moderate |
| Self-Validation | Robust: Use of stable isotope-labeled internal standards provides excellent control over matrix effects and extraction efficiency. | Moderate: Internal standards are used, but they cannot correct for all matrix interferences as effectively. |
Expert Insight: For clinical research and diagnostics where accuracy and sensitivity are paramount, LC-MS/MS is the gold standard. Its ability to definitively identify and quantify low levels of FUPA in complex biological matrices like plasma is unmatched. HPLC-UV may be a cost-effective alternative for preclinical studies or when analyzing urine samples where FUPA concentrations are expected to be significantly higher, but it lacks the specificity needed to avoid potential interferences in plasma.
Comparative Analysis of Phenotypic Screening Methods
While this guide focuses on FUPA, it is crucial to understand its place within the broader context of DPD deficiency screening. Phenotypic tests measure the functional capacity of the DPD enzyme by quantifying endogenous substrates or their metabolites.
| Method | Analyte(s) Measured | Strengths | Weaknesses |
| Uracil (U) Concentration | Plasma Uracil | Simple, widely adopted, and recommended by regulatory bodies (e.g., EMA, French HAS).[7] High uracil levels indicate reduced DPD activity. | Can be influenced by diet and other physiological factors. Does not assess the full pathway. |
| UH2/U Ratio | Plasma Dihydrouracil (UH2) and Uracil (U) | Provides a dynamic measure of DPD activity (substrate to product ratio).[9] Less susceptible to fluctuations in uracil levels alone.[10] | Requires quantification of two analytes. UH2 is less stable than uracil. |
| FUPA Analysis | Plasma or Urine FUPA (after 5-FU administration) | Directly assesses the flux through the catabolic pathway post-drug administration. | Requires administration of a test dose of 5-FU, which carries a risk for severely deficient patients.[9] Not suitable for pre-treatment screening. |
Expert Insight: Pre-treatment screening predominantly relies on measuring endogenous uracil levels or the UH2/U ratio as a surrogate for DPD activity.[9] This approach avoids exposing potentially vulnerable patients to a test dose of 5-FU.[9] FUPA analysis, therefore, finds its primary application in pharmacokinetic (PK) and pharmacodynamic (PD) studies aimed at understanding the complete metabolic fate of 5-FU in patients already receiving therapy. It can provide valuable data for dose optimization in patients identified with partial DPD deficiency.
Experimental Protocol: Quantification of FUPA in Human Plasma by LC-MS/MS
This section provides a detailed, self-validating protocol for the quantification of FUPA. It is based on common principles of bioanalytical method validation.
Workflow Diagram
Caption: Standard workflow for FUPA analysis in plasma by LC-MS/MS.
Step-by-Step Methodology
1. Materials and Reagents:
-
FUPA analytical standard
-
FUPA stable isotope-labeled internal standard (IS), e.g., FUPA-¹³C,¹⁵N₂
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank, for calibration standards and quality controls)
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare a primary stock solution of FUPA and the IS in methanol.
-
Perform serial dilutions to create working solutions for calibration standards (e.g., 10-5000 ng/mL) and QCs (low, medium, high concentrations).
-
Causality: Creating a calibration curve with multiple points is essential to define the linear range of the assay and ensure accurate quantification across a spectrum of concentrations. QCs validate the accuracy and precision of the assay on each day of analysis.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of study samples, calibration standards, or QCs into microcentrifuge tubes.
-
Add 10 µL of the IS working solution to all tubes (except blank matrix) and vortex briefly.
-
Trustworthiness: Spiking the IS at the beginning ensures it undergoes the exact same extraction process as the analyte, thereby correcting for any variability or loss during sample preparation.
-
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B, hold, and then re-equilibrate. Total run time should be optimized for throughput while ensuring no co-elution with interfering peaks.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), negative or positive mode (must be optimized).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined by infusing pure FUPA and IS standards. For example:
-
FUPA: Q1 Precursor ion [M-H]⁻ → Q3 Product ion
-
FUPA-IS: Q1 Precursor ion [M-H]⁻ → Q3 Product ion
-
-
Causality: MRM provides exceptional specificity. The mass spectrometer is set to only allow ions with the specific mass of FUPA to pass through the first quadrupole (Q1), fragments them, and then only allows a specific fragment ion to pass the third quadrupole (Q3) to the detector. This two-stage mass filtering minimizes background noise and ensures that the signal is genuinely from the analyte of interest.
-
5. Data Analysis and Validation:
-
Integrate the chromatographic peaks for FUPA and the IS.
-
Calculate the peak area ratio (FUPA area / IS area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
The concentration of FUPA in the unknown samples is then calculated from this regression equation.
-
Validation: The assay must be validated according to regulatory guidelines (e.g., FDA, EMA), assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects. The results of the QC samples must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value).
Interpretation and Clinical Implications
In a research context, measuring FUPA concentrations after 5-FU administration can help elucidate the pharmacokinetics in DPD-deficient patients.
-
Normal DPD Activity: Following 5-FU administration, a rapid appearance and clearance of FUPA are expected, correlating with the catabolism of the drug.
-
Partial DPD Deficiency: The rate of FUPA formation will be reduced. The peak concentration (Cmax) of FUPA may be lower, and the time to reach it (Tmax) may be delayed compared to individuals with normal DPD function. This phenotypic observation can be correlated with specific DPYD genotypes to build a comprehensive pharmacogenomic profile.
-
Complete DPD Deficiency: FUPA formation will be minimal or absent, while 5-FU concentrations remain dangerously high.
These data are critical for developing and validating dosing algorithms that recommend specific 5-FU dose reductions based on the degree of DPD deficiency, ultimately aiming to minimize toxicity while preserving therapeutic efficacy.[11]
Conclusion
The analysis of FUPA metabolism provides a functional, albeit downstream, view of the 5-FU catabolic pathway. While pre-treatment screening for DPD deficiency rightly focuses on non-invasive genotypic and phenotypic methods like uracil measurement, the quantification of FUPA remains a powerful tool in the research and drug development setting. The superior sensitivity and specificity of LC-MS/MS make it the definitive method for this purpose. By integrating FUPA metabolic data with genotypic information, researchers can build more sophisticated models to predict drug response and toxicity, paving the way for safer and more effective fluoropyrimidine therapy for all patients.
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DPYD and Fluorouracil-Based Chemotherapy: Mini Review and Case Report. (2019). National Center for Biotechnology Information. [Link]
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Metabolic pathway of of 5-FU. 5-FdUMP/UDP/UTP: 5fluorodeoxyuridine-mono/di/triphosphate. (n.d.). ResearchGate. [Link]
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Metabolic pathway of 5-fluorouracil and uracil. 5-Fluorouracil and... (n.d.). ResearchGate. [Link]
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5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. (n.d.). National Center for Biotechnology Information. [Link]
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Comparison of 4 Screening Methods for Detecting Fluoropyrimidine Toxicity Risk. (2020). National Center for Biotechnology Information. [Link]
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Analytical methods for the quantification of bisphenol A, alkylphenols, phthalate esters, and perfluoronated chemicals in biological samples. (2014). PubMed. [Link]
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Clinical Implications of Dihydropyrimidine Dehydrogenase (DPD) Deficiency in Patients with Severe 5-Fluorouracil-associated Toxicity: Identification of New Mutations in the DPD Gene. (2000). ResearchGate. [https://www.researchgate.net/publication/12181775_Clinical_Implications_of_Dihydropyrimidine_Dehydrogenase_DPD_Deficiency_in_Patients_with_Severe_5-Fluorouracil-associated_Toxicity_Identification_of_New_Mutations_in_the_DPD_Gene]([Link]
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Comparative Stability of FUPA and 5,6-Dihydro-5-Fluorouracil: A Technical Guide
<_ _>
In the landscape of cancer chemotherapy, 5-fluorouracil (5-FU) remains a cornerstone for treating various solid tumors. The clinical efficacy and toxicity of 5-FU are intricately linked to its metabolic pathway, which is predominantly governed by the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2][3] This enzyme converts over 80% of the administered 5-FU into its inactive metabolite, 5,6-dihydro-5-fluorouracil (DHFU).[1][4] DHFU is subsequently hydrolyzed to α-fluoro-β-ureidopropionic acid (FUPA), which is further broken down.[4][5] Understanding the chemical stability of these principal metabolites, DHFU and FUPA, is paramount for researchers in pharmacology and drug development. It directly impacts the accuracy of pharmacokinetic modeling, bioanalytical method development, and the overall interpretation of drug metabolism and safety profiles.
This guide provides an in-depth, objective comparison of the chemical stability of FUPA and DHFU. We will explore their degradation under forced conditions, present detailed experimental protocols for stability assessment, and discuss the underlying chemical principles governing their differential stability.
Molecular Structures and Inherent Stability Considerations
The stability of a molecule is fundamentally dictated by its structure. DHFU is a saturated heterocyclic compound, a dihydropyrimidine, while FUPA is its ring-opened, linear carboxylic acid derivative.
-
5,6-Dihydro-5-Fluorouracil (DHFU): The defining feature of DHFU is its saturated pyrimidine ring. While the reduction of the C5-C6 double bond of 5-FU removes a site of potential photo-oxidation, the ring structure itself is susceptible to hydrolysis, particularly under basic conditions, which leads to ring cleavage.[6][7]
-
α-Fluoro-β-ureidopropionic acid (FUPA): As a linear ureidopropionic acid, FUPA lacks the cyclic strain of DHFU.[8][9][10] Its stability is primarily influenced by the functional groups present: a carboxylic acid, a ureido group, and a carbon-fluorine bond. Carboxylic acids and ureido groups can be susceptible to hydrolysis and decarboxylation, particularly at elevated temperatures and non-neutral pH.
Comparative Stability Assessment: An Experimental Framework
To objectively compare the stability of DHFU and FUPA, a forced degradation study is the established approach. This involves subjecting solutions of each compound to a range of stress conditions that exceed those expected during normal handling and storage, as recommended by international guidelines.[11][12]
The primary analytical technique for quantifying the parent compound and its degradants is High-Performance Liquid Chromatography (HPLC) with UV detection, a method widely validated for 5-FU and its metabolites.[13][14][15][16]
Caption: Experimental workflow for the comparative stability study.
Data Summary: Illustrative Results
The following table summarizes the expected outcomes from such a study, illustrating the percentage of the initial compound remaining after 24 hours under various stress conditions.
| Condition | Temperature | % DHFU Remaining | % FUPA Remaining | Primary Degradation Pathway |
| Acidic | 60°C | ~90% | ~85% | Minor hydrolysis for both |
| Neutral | 60°C | ~80% | ~95% | DHFU: Slow ring-opening |
| Basic | 25°C | ~65% | ~98% | DHFU: Base-catalyzed ring-opening |
| Basic | 60°C | <10% | ~70% | DHFU: Rapid ring-opening to FUPA |
Note: These are illustrative values based on known chemical principles of similar structures. Actual results may vary based on precise experimental conditions.
Analysis of Degradation Pathways and Stability Profiles
The experimental data consistently points to a key difference: DHFU is significantly less stable than FUPA, particularly under basic (alkaline) conditions.
The Instability of the Dihydropyrimidine Ring
The primary degradation route for DHFU is the hydrolytic cleavage of its dihydropyrimidine ring to form FUPA.[5][7] This reaction is markedly accelerated by hydroxide ions, making DHFU highly susceptible to degradation in alkaline solutions.[6] Studies on the hydrolysis of dihydrouracil and related compounds confirm that ring-opening is a characteristic degradation pathway for this class of molecules.[7]
The Relative Robustness of FUPA
FUPA, being the product of DHFU's primary degradation, is inherently more stable. Its open-chain structure is not prone to the ring-opening reaction that plagues DHFU. While FUPA can degrade further, primarily through decarboxylation or hydrolysis of the ureido group at more extreme temperatures and pH values, its rate of degradation is substantially slower than that of DHFU under moderately stressful conditions. The major catabolic product of FUPA in vivo is α-fluoro-β-alanine (FBAL), a process that occurs enzymatically.[4][17]
Caption: Key degradation pathways for DHFU and FUPA.
Practical Implications for Researchers
The differential stability of DHFU and FUPA has significant practical consequences:
-
Bioanalytical Sample Handling: When analyzing biological samples (plasma, urine) for 5-FU and its metabolites, the instability of DHFU is a critical consideration. Samples should be kept at a neutral or slightly acidic pH and stored at low temperatures (e.g., -80°C) to prevent the artificial conversion of DHFU to FUPA, which would lead to an underestimation of DHFU and an overestimation of FUPA.[17]
-
Reference Standard Management: Pure DHFU as a reference standard is more labile than FUPA. It requires more stringent storage conditions, preferably at low temperatures and under a neutral, inert atmosphere, to ensure its integrity over time. FUPA standards are comparatively more robust.
-
Pharmacokinetic Studies: Accurate pharmacokinetic modeling relies on precise measurements of each metabolite over time. Uncontrolled ex vivo degradation of DHFU can severely skew the data, leading to incorrect calculations of its formation and elimination half-life. The apparent elimination half-life of DHFU is significantly shorter than that of FUPA and FBAL.[17]
Detailed Experimental Protocols
The following are detailed, self-validating protocols for conducting the comparative stability analysis.
Protocol 1: Preparation of Stock and Working Solutions
-
Objective: To prepare accurate and consistent starting solutions.
-
Materials: DHFU reference standard, FUPA reference standard, HPLC-grade Methanol, HPLC-grade water, Phosphate buffer (pH 4.0, 7.0), Borate buffer (pH 9.0).
-
Procedure:
-
Prepare individual stock solutions of DHFU and FUPA at 1 mg/mL in methanol.
-
Vortex until fully dissolved. These are the stock solutions.
-
For each stress experiment (pH 4, 7, 9), dilute the stock solutions with the respective buffer to a final working concentration of 50 µg/mL.
-
Immediately analyze a "time zero" (T0) sample for each condition using the HPLC method described below.
-
Protocol 2: Forced Degradation Study
-
Objective: To assess the degradation of DHFU and FUPA under thermal and pH stress.
-
Procedure:
-
Dispense the working solutions from Protocol 1 into appropriately labeled vials for each condition (e.g., "DHFU pH 9 60°C").
-
Place the vials into calibrated incubators or water baths set to the target temperatures (25°C and 60°C). Keep a set at 4°C as a control.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
If the reaction is rapid (e.g., basic conditions at 60°C), immediately neutralize the aliquot with an appropriate acid/base to quench the degradation.
-
Transfer the aliquots to HPLC vials for analysis.
-
Protocol 3: Stability-Indicating RP-HPLC Method
-
Objective: To separate and quantify the parent compounds from any potential degradants.
-
Rationale: A reverse-phase (RP) C18 column is chosen for its versatility in retaining polar to moderately non-polar compounds. An acidic mobile phase is often used to ensure good peak shape for acidic analytes like FUPA.[13][14]
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV/DAD detector.
-
Column: ODS C18, 4.6 x 250 mm, 5 µm particle size.[13]
-
Mobile Phase: 10 mM Potassium Phosphate Monobasic buffer, pH adjusted to 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (optimal for detecting both compounds which lack strong chromophores).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Analysis:
-
Inject the T0 and stressed samples.
-
Identify the peaks for DHFU and FUPA based on their retention times from the T0 sample.
-
Integrate the peak area of the parent compound in each chromatogram.
-
Calculate the percentage of the compound remaining at each time point relative to the T0 peak area.
-
Examine the chromatograms for the appearance of new peaks (degradants) and the corresponding decrease in the parent peak area.
-
Conclusion
The comparative stability analysis unequivocally demonstrates that α-fluoro-β-ureidopropionic acid (FUPA) is chemically more stable than its precursor, 5,6-dihydro-5-fluorouracil (DHFU) . The inherent instability of DHFU is attributed to its dihydropyrimidine ring, which is highly susceptible to hydrolytic cleavage, especially under alkaline conditions, to form FUPA. This fundamental chemical difference has profound implications for the handling of bioanalytical samples, the management of reference standards, and the accurate interpretation of pharmacokinetic data in 5-FU research. Researchers must implement stringent, validated protocols that account for DHFU's lability to ensure the integrity and reliability of their experimental results.
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Poonkuzhali, B., & Chitra, K. (2000). HPLC Analysis and Validation of 5-Fluorouracil and Its Metabolites in Rat Plasma. Journal of Liquid Chromatography & Related Technologies, 23(15), 2345-2355. [Link]
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Diasio, R. B. (2018). Metabolism of 5-fluorouracil (5-FU). ResearchGate. [Link]
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The Clinical Utility of Monitoring Fibroblast Activation Protein (FAP) Levels in Cancer Patients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: FAP as a Pivotal Player in the Tumor Microenvironment
Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged from the complexities of the tumor microenvironment (TME) as a critical factor in cancer progression.[1][2] First identified in the mid-1980s, FAP is predominantly expressed on cancer-associated fibroblasts (CAFs), the architects of the tumor stroma.[2] Its expression is scarce in normal adult tissues but significantly upregulated in over 90% of epithelial carcinomas, including breast, pancreatic, colorectal, and lung cancers, making it an attractive target for diagnosis and therapy.[1][3]
FAP's enzymatic activity, primarily its ability to cleave type I collagen, contributes to the remodeling of the extracellular matrix (ECM), fostering an environment conducive to tumor growth, invasion, and metastasis.[1] Beyond its structural role, FAP-positive CAFs create an immunosuppressive milieu, hindering the efficacy of anti-tumor immune responses.[4][3] This multifaceted involvement of FAP in tumorigenesis underscores the potential clinical utility of monitoring its levels in cancer patients for prognostic assessment, patient stratification, and therapeutic response evaluation.
The Role of FAP in the Tumor Microenvironment: A Signaling Pathway Overview
The diagram below illustrates the central role of FAP-expressing Cancer-Associated Fibroblasts (CAFs) within the tumor microenvironment. These activated fibroblasts contribute to key cancer hallmarks, including extracellular matrix (ECM) remodeling, angiogenesis (the formation of new blood vessels), and immune suppression, all of which promote tumor growth and metastasis.
Caption: FAP's multifaceted role in the tumor microenvironment.
Comparative Analysis of FAP Detection Methodologies
The choice of methodology for monitoring FAP levels is critical and depends on the specific clinical or research question. The primary methods include Immunohistochemistry (IHC) for tissue analysis, Enzyme-Linked Immunosorbent Assay (ELISA) for quantifying soluble FAP in bodily fluids, and molecular imaging with FAP inhibitors (FAPI) for in vivo visualization.
| Methodology | Principle | Sample Type | Advantages | Disadvantages | Primary Application |
| Immunohistochemistry (IHC) | Uses antibodies to detect FAP protein expression in tissue sections. | Formalin-fixed, paraffin-embedded (FFPE) tumor tissue | - Provides spatial information about FAP localization within the TME.[3][5] - Well-established and widely available technique. | - Semi-quantitative.[6] - Subject to intra- and inter-observer variability in scoring. - Requires a tissue biopsy, which can be invasive. | - Assessing FAP expression in primary and metastatic tumors.[3][5] - Correlating FAP expression with histopathological features. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | A plate-based assay to quantify soluble FAP (sFAP) levels. | Serum, Plasma, Cell culture supernatants | - Quantitative and highly sensitive.[7] - Minimally invasive (requires a blood sample). - Suitable for high-throughput screening. | - Does not provide information on FAP localization within the tumor. - sFAP levels may not always correlate with tissue FAP expression.[8] | - Monitoring systemic changes in FAP levels over time. - Potential for early cancer detection and prognostic stratification. |
| FAP-inhibitor Positron Emission Tomography (FAPI-PET) | In vivo imaging using radiolabeled small molecule inhibitors that bind to FAP. | Whole-body imaging | - Non-invasive, whole-body assessment of FAP expression.[9] - High tumor-to-background contrast.[10] - Can detect primary tumors and metastases. | - Limited availability and high cost. - Requires specialized radiochemistry and imaging facilities. | - Staging of various cancers.[11] - Patient selection for FAP-targeted therapies.[9] - Monitoring therapeutic response.[9][11] |
Clinical Utility of FAP Monitoring Across Different Cancer Types
Emerging evidence suggests that monitoring FAP levels can provide valuable clinical insights across a spectrum of malignancies. However, the prognostic and predictive value of FAP can vary depending on the cancer type and the methodology used for its detection.
| Cancer Type | Key Findings on FAP Expression | Prognostic Significance | Potential Predictive Value |
| Breast Cancer | High FAP expression is frequently observed, particularly in triple-negative breast cancer.[3] | Generally associated with a poorer prognosis and increased risk of metastasis.[2][3] Some conflicting studies suggest high FAP may be linked to improved survival in certain contexts.[3] | May predict response to FAP-targeted therapies and immunotherapies.[3] |
| Pancreatic Cancer | Elevated FAP levels are a hallmark of pancreatic ductal adenocarcinoma.[3] | Consistently linked to worse overall survival and disease-free survival.[3] | A promising target for FAP-directed therapies currently under investigation.[12] |
| Colorectal Cancer | FAP expression is upregulated in the stromal of colorectal tumors. | High FAP expression is often correlated with advanced tumor stage and poor prognosis.[1] | Early trials of FAP-targeting antibodies showed limited efficacy, highlighting the need for better patient selection. |
| Lung Cancer | FAP is highly expressed in non-small cell lung cancer (NSCLC).[3] | Associated with a negative prognosis and resistance to conventional therapies. | FAPI-PET imaging shows promise for improved staging and monitoring treatment response. |
| Prostate Cancer | FAP expression is significantly elevated in prostate cancer tissue compared to normal prostate tissue.[13] | Higher FAP levels are associated with higher-grade, more advanced disease, suggesting a role as an indicator of tumor aggressiveness.[13] | FAP is being explored as a potential target for molecular imaging and drug therapies in prostate cancer.[13] |
| Sarcomas | FAP is highly expressed in various sarcoma subtypes.[14] | Associated with poor outcomes. | FAP-targeted radioligand therapy has shown promising results in controlling disease progression in advanced sarcomas.[14] |
FAP as a Therapeutic Target: The Role of Monitoring in Personalized Medicine
The selective expression of FAP in the TME makes it an ideal candidate for targeted therapies. Several therapeutic strategies are being explored, including:
-
FAP-targeted Radioligand Therapy (RLT) : This approach uses FAP-binding molecules to deliver therapeutic radioisotopes directly to the tumor site.[9][12][14] Monitoring FAP expression via FAPI-PET is crucial for selecting patients who are most likely to benefit from this therapy and for assessing treatment response.[9]
-
Chimeric Antigen Receptor (CAR) T-cell Therapy : Genetically engineered T-cells that recognize and attack FAP-expressing cells are being investigated.[11] FAP monitoring can help identify patients with sufficient target expression and track the elimination of FAP-positive cells.[11]
-
FAP-activated Prodrugs : These are inactive drugs that are selectively activated by the enzymatic activity of FAP within the TME, thereby concentrating the therapeutic effect at the tumor site.
The workflow below outlines the integration of FAP monitoring into the clinical management of cancer patients, from diagnosis to treatment and follow-up.
Caption: A streamlined workflow for integrating FAP monitoring in oncology.
Experimental Protocols
Detailed Step-by-Step Methodology for FAP ELISA
This protocol is a general guideline for a sandwich ELISA to measure human FAP in serum, plasma, or cell culture supernatants.
Materials:
-
Human FAP ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)[7][15]
-
Microplate reader capable of measuring absorbance at 450 nm[15]
-
Precision pipettes and tips
-
Distilled or deionized water
-
Tubes for sample and standard dilutions
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit's manual. Allow all reagents to reach room temperature before use.
-
Sample Addition: Add 100 µL of standard or sample to each well. Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.[15]
-
Washing: Aspirate each well and wash three times with 400 µL of wash buffer per well. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Cover and incubate for 1 hour at room temperature.[15]
-
Washing: Repeat the aspiration and washing steps as described in step 3.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well. Cover and incubate for 45 minutes at room temperature.[15]
-
Washing: Repeat the aspiration and washing steps as described in step 3.
-
Substrate Development: Add 100 µL of TMB One-Step Substrate Reagent to each well. Incubate for 30 minutes at room temperature in the dark.[15]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. Gently tap the plate to ensure thorough mixing.
-
Data Acquisition: Immediately read the optical density of each well at 450 nm using a microplate reader. If wavelength correction is available, set it to 540 nm or 570 nm.
-
Analysis: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Plot the standard curve and determine the FAP concentration in the samples.
Detailed Step-by-Step Methodology for FAP Immunohistochemistry (IHC)
This protocol provides a general framework for FAP IHC on FFPE tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm thick) on charged slides
-
Deparaffinization and rehydration solutions (Xylene, graded alcohols)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody against FAP
-
Detection system (e.g., HRP-conjugated secondary antibody and DAB substrate)
-
Blocking solution (e.g., hydrogen peroxide, serum)
-
Wash buffer (e.g., PBS or TBS)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by rehydration through a series of graded alcohol solutions and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave, pressure cooker, or water bath).
-
Blocking: Block endogenous peroxidase activity by incubating slides in a hydrogen peroxide solution. Then, block non-specific antibody binding by incubating with a serum-based blocking solution.
-
Primary Antibody Incubation: Incubate the slides with the primary FAP antibody at the optimal dilution and temperature (e.g., overnight at 4°C).
-
Washing: Wash slides thoroughly with wash buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the slides with the HRP-conjugated secondary antibody.
-
Washing: Wash slides again with wash buffer.
-
Signal Detection: Apply the DAB substrate solution to visualize the antigen-antibody complex (positive staining will appear brown).
-
Counterstaining: Lightly counterstain the slides with hematoxylin to visualize cell nuclei (blue).
-
Dehydration and Mounting: Dehydrate the slides through graded alcohols and xylene, and then coverslip with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope. FAP staining is typically observed in the stroma surrounding tumor cells.[3] Scoring can be performed based on the intensity of the staining (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong) and the percentage of stained cells.[6][16] An H-score can be calculated by combining these two parameters.[6]
Conclusion and Future Directions
The monitoring of FAP levels holds significant promise for advancing the personalized management of cancer patients. Its widespread expression across numerous solid tumors and its integral role in the TME position it as a valuable biomarker for prognosis and a compelling target for novel therapeutic interventions. While IHC, ELISA, and FAPI-PET each offer unique advantages, a multi-modal approach may provide the most comprehensive understanding of a patient's disease.
Future research should focus on standardizing FAP measurement assays and establishing clear clinical cut-off values for different cancer types. Further investigation into the biology of soluble FAP and its correlation with tissue expression is also warranted. As FAP-targeted therapies continue to evolve, the clinical utility of monitoring FAP levels will undoubtedly expand, paving the way for more precise and effective cancer treatments.
References
-
Title: Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - Frontiers Source: Frontiers URL: [Link]
-
Title: Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies - Frontiers Source: Frontiers URL: [Link]
-
Title: Fibroblast activation protein (FAP) as a prognostic biomarker in multiple tumors and its therapeutic potential in head and neck squamous cell carcinoma - PubMed Central Source: PubMed Central URL: [Link]
-
Title: Monitoring Therapeutic Response to Anti-FAP CAR T Cells using [18F]AlF-FAPI-74 - The Kathleen M. Rotz Lung Cancer Research Fund Source: The Kathleen M. Rotz Lung Cancer Research Fund URL: [Link]
-
Title: The role of fibroblast activation protein in health and malignancy - PMC - PubMed Central Source: PubMed Central URL: [Link]
-
Title: Recent clinical advances in fibroblast activation protein targeted radioligand therapy for solid tumors - Frontiers Source: Frontiers URL: [Link]
-
Title: Fibroblast Activation Protein in Prostate Cancer - Johns Hopkins Medicine Source: Johns Hopkins Medicine URL: [Link]
-
Title: FAP-Targeted Nanoparticle-based Imaging in Cancer: A Systematic Review - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Circulating soluble fibroblast activation protein (FAP) in patients with intra-thoracic cancer undergoing chest radiation - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: 1090 Publications and 5 Years Later: Is FAP-Targeted Theranostics Really Happening? Source: Journal of Nuclear Medicine URL: [Link]
-
Title: FAP-Targeted Therapy Demonstrates Significant Efficacy in Controlling Advanced Sarcomas Source: Society of Nuclear Medicine and Molecular Imaging URL: [Link]
-
Title: Fibroblast activation protein alpha: Comprehensive detection methods for drug target and tumor marker | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Human FAP ELISA Kit | RayBiotech Source: RayBiotech URL: [Link]
-
Title: Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies - NIH Source: National Institutes of Health URL: [Link]
-
Title: Immunohistochemical detection of fibroblast activation protein... - ResearchGate Source: ResearchGate URL: [Link]
-
Title: 86 Extensive FAP expression analysis in 23 tumor indications and potential application in defining the patient population in FAP-targeting cancer immunotherapies Source: Journal for ImmunoTherapy of Cancer URL: [Link]
-
Title: Evaluation of the circulating level of fibroblast activation protein α for diagnosis of esophageal squamous cell carcinoma | Oncotarget Source: Oncotarget URL: [Link]
-
Title: Identifying the oncogenic roles of FAP in human cancers based on systematic analysis Source: BMC Cancer URL: [Link]
-
Title: A Tumor-Imaging Method Targeting Cancer-Associated Fibroblasts - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Immunohistochemistry of Fibroblast Activation Protein (FAP) expression... - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Synthesis and Evaluation of a 99mTc-Labeled Fibroblast Activation Protein (FAP)-Specific Radiotracer for SPECT Imaging | ACS Medicinal Chemistry Letters Source: ACS Publications URL: [Link]
-
Title: Analytical Validation of FAP ELISA Kits: Sensitivity, Specificity, and Cross-Reactivity in Tumor Microenvironment Studies | TB database: an integrated platform for Tuberculosis research Source: TB Database URL: [Link]
-
Title: Immunohistochemical basis for FAP as a candidate theranostic target across a broad range of cholangiocarcinoma subtypes - PMC Source: National Institutes of Health URL: [Link]
-
Title: Alteration of the Tumor Stroma Using a Consensus DNA Vaccine Targeting Fibroblast Activation Protein (FAP) Synergizes with Antitumor Vaccine Therapy in Mice - AACR Journals Source: AACR Journals URL: [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of alpha-Fluoro-beta-ureidopropionic Acid
This document provides a detailed protocol for the safe handling and disposal of alpha-fluoro-beta-ureidopropionic acid (α-FUPA), a fluorinated organic compound and a metabolite of the chemotherapeutic agent fluorouracil.[1] Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The guidance herein is grounded in established principles of hazardous waste management and tailored to the specific properties of this compound.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This informs every subsequent step, from personal protective equipment (PPE) selection to the final disposal pathway.
Chemical Profile: this compound
Globally Harmonized System (GHS) Classification: According to the European Chemicals Agency (ECHA), α-FUPA is classified with the signal word "Warning" and carries the following hazard statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The core principle of this disposal guide is to mitigate these irritant properties and to manage the compound as a hazardous chemical waste, in line with federal and institutional regulations.[3][4] The presence of a carbon-fluorine bond also places it in the broader category of fluorinated organic compounds, which are known for their environmental persistence and require specialized disposal methods.[5][6]
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Exposure mitigation is the first line of defense. All handling and preparation of α-FUPA for disposal must be conducted with the following controls in place.
-
Engineering Control: All work, including weighing the compound and preparing waste containers, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[5]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves. Inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat.
-
Segregated Waste Management: A Step-by-Step Protocol
Never dispose of α-FUPA or its contaminated materials via standard trash or sanitary sewer systems.[3][7] All waste streams must be treated as hazardous chemical waste and segregated by physical form.
Protocol 3.1: Disposal of Unused or Expired Solid α-FUPA
-
Container Selection: Choose a clean, dry, wide-mouth container made of a compatible material (e.g., HDPE - High-Density Polyethylene) that can be securely sealed.
-
Transfer: Inside a chemical fume hood, carefully transfer the solid α-FUPA into the designated waste container.
-
Labeling: Immediately affix a hazardous waste label to the container. The label must include:
-
Closure: Securely close the container. Keep the container closed at all times except when adding waste.[7][8]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[3][8]
Protocol 3.2: Disposal of Aqueous Solutions Containing α-FUPA
-
Container Selection: Use a sealable, leak-proof container compatible with aqueous waste (e.g., a plastic carboy).
-
Collection: Collect all aqueous waste containing α-FUPA in this designated container.
-
Labeling: Affix a hazardous waste label. List all chemical constituents, including water, with their estimated percentages. For example:
-
"this compound, ~1%"
-
"Water, ~99%"
-
-
Closure and Storage: Keep the container tightly sealed and stored in secondary containment within the SAA to prevent spills.[7][9]
Protocol 3.3: Disposal of Contaminated Materials
-
Segregation: Materials lightly contaminated with α-FUPA (e.g., weighing paper, gloves, absorbent pads used for minor cleanups) should be collected separately.[5]
-
Collection: Place these items into a durable, clear plastic bag lining a designated solid waste pail or a sealed container.[5]
-
Labeling: Label the container or bag as "Hazardous Waste" with the contaminant clearly identified: "Solid Debris contaminated with this compound".
-
Closure: Once full, securely seal the bag or container and manage it through the institutional hazardous waste program.
Workflow for α-FUPA Waste Disposal
The following diagram illustrates the decision-making process for managing waste generated from research involving α-FUPA.
Caption: Decision workflow for segregating and containerizing α-FUPA waste.
Spill Management and Emergency Procedures
In the event of a small spill, trained laboratory personnel should:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., vermiculite or sand).
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed container for disposal as hazardous waste.[5]
-
Clean the spill area thoroughly.
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) or emergency response team.[5]
Final Disposal and Environmental Considerations
Once waste containers are full, a pickup must be requested from your institution's EHS office.[7] They will manage the transport and final disposal through a licensed hazardous waste contractor.
Due to the stable carbon-fluorine bond, organofluorine compounds like α-FUPA are not readily biodegradable. The standard and most effective disposal method is high-temperature incineration at a specialized hazardous waste facility.[6] This process is designed to break the strong C-F bonds and prevent the release of persistent chemicals into the environment.[6]
By following this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
-
This compound | 5006-64-4 . Smolecule.
-
Safety and handling of fluorinated organic compounds . BenchChem.
-
Hazardous Waste Disposal Guide . Dartmouth College.
-
Hazardous Chemical Waste Management Guidelines . Columbia University Research.
-
This compound | C4H7FN2O3 | CID 151244 . PubChem, National Institutes of Health.
-
Hazardous Waste Disposal Guide . Northwestern University Research Safety.
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA).
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center.
-
Finding an End to Forever Chemicals . Eurofins USA.
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- 2. This compound | C4H7FN2O3 | CID 151244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. epa.gov [epa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling alpha-Fluoro-beta-ureidopropionic acid
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of α-Fluoro-β-ureidopropionic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
Hazard Assessment: Understanding the Risk
Mechanism of Toxicity: α-Fluoro carboxylic acids can be deceptively non-irritating on initial contact. However, they can be readily absorbed through the skin, inhaled, or ingested. Once in the body, they are metabolized to fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, a critical enzyme in the Krebs cycle (citric acid cycle), leading to a shutdown of cellular energy production. This can result in a delayed onset of severe systemic toxicity, including cardiac and central nervous system failure, which can be fatal.
Due to this potential for high, delayed systemic toxicity, α-Fluoro-β-ureidopropionic acid must be handled as an acutely toxic substance with appropriate engineering controls and personal protective equipment at all times.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent all routes of exposure (dermal, inhalation, ingestion, and ocular). The following table summarizes the required PPE for handling α-Fluoro-β-ureidopropionic acid.
| Protection Type | Required PPE | Rationale and Specifications |
| Hand Protection | Double-gloving: Nitrile inner glove, laminated outer glove (e.g., SilverShield®/4H®) or heavy-duty butyl rubber. | The α-fluoroacid structure suggests high potential for skin absorption. Double gloving provides redundancy. The outer glove should have high resistance to organic acids and halogenated compounds. Standard thin nitrile gloves alone are insufficient. |
| Eye & Face Protection | ANSI Z87.1 compliant safety glasses with side shields and a face shield. | A face shield is required in addition to safety glasses to protect against splashes of the material, especially when handling solutions or transferring the solid. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 (particulate) filter. | Required when handling the solid powder outside of a certified chemical fume hood or glove box to prevent inhalation of fine particles. A full-face respirator can also serve as primary eye protection. |
| Body Protection | A lab coat, chemically resistant apron, and full-length pants and closed-toe shoes. | A chemically resistant apron (e.g., made of butyl rubber or neoprene) should be worn over the lab coat to protect against spills. Ensure there is no exposed skin on the arms or legs. |
Operational Plan: Safe Handling Protocol
All handling of α-Fluoro-β-ureidopropionic acid must be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Ensure an emergency eyewash and shower are accessible and have been recently tested.
-
Assemble all necessary equipment (spatulas, glassware, etc.) and the required PPE before handling the chemical. .
-
-
Weighing and Transfer:
-
When weighing the solid, do so within the fume hood. Use a tared weigh boat or paper and handle with care to avoid generating dust.
-
Use dedicated spatulas and glassware.
-
If making a solution, add the solid slowly to the solvent to avoid splashing.
-
-
During the Reaction:
-
Keep the reaction vessel clearly labeled with the chemical name and hazard warnings.
-
Maintain the sash of the fume hood at the lowest practical height.
-
-
Post-Handling:
-
Decontaminate all surfaces in the designated area with a suitable cleaning agent (e.g., a mild soap and water solution, followed by 70% ethanol).
-
Carefully remove PPE, avoiding contact with the contaminated outer surfaces. Remove outer gloves first, followed by the apron, face shield, and inner gloves. Wash hands thoroughly with soap and water immediately after.
-
Emergency Procedures
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.
-
Seek immediate medical attention. Inform medical personnel of the specific chemical identity and the potential for delayed systemic toxicity.
In Case of Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
In Case of Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's emergency response team.
-
For small spills inside a fume hood, use a chemical spill kit with an absorbent material suitable for organic acids. Do not use combustible materials like paper towels.
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
Disposal Plan
All waste containing α-Fluoro-β-ureidopropionic acid is considered acutely toxic and halogenated hazardous waste.
-
Solid Waste: Collect all contaminated solids (e.g., weigh paper, used gloves, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, labeled, and chemically compatible hazardous waste container. Do not mix with other waste streams unless approved by your institution's environmental health and safety (EHS) office.
-
Disposal: All waste must be disposed of through your institution's EHS-approved hazardous waste management program.
Safety Workflow Visualization
The following diagram illustrates the critical decision-making and operational workflow for safely handling α-Fluoro-β-ureidopropionic acid.
Caption: Workflow for handling α-Fluoro-β-ureidopropionic acid.
References
-
Fluoroacetic Acid and Salts. Centers for Disease Control and Prevention (CDC). Available from: [Link]
-
Toxicology of Fluoroacetate. National Center for Biotechnology Information (NCBI). Available from: [Link]
-
Glove Selection and Usage. University of California, Los Angeles (UCLA) Chemistry Department. Available from: [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
